molecular formula C19H24O9 B1494798 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Cat. No.: B1494798
M. Wt: 396.4 g/mol
InChI Key: XPFFFXIOYCKIEP-MCSKSXGPSA-N
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Description

8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a useful research compound. Its molecular formula is C19H24O9 and its molecular weight is 396.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-butan-2-yl-5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O9/c1-3-7(2)11-5-10(23)13-8(21)4-9(22)14(18(13)27-11)19-17(26)16(25)15(24)12(6-20)28-19/h4-5,7,12,15-17,19-22,24-26H,3,6H2,1-2H3/t7?,12-,15-,16+,17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFFFXIOYCKIEP-MCSKSXGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone: From Natural Sourcing to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a naturally occurring chromone glycoside. Chromone scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of pharmacological activities.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, delves into the natural sources, biosynthesis, physicochemical properties, and methodologies for extraction and isolation of this specific chromone. Furthermore, it explores the current understanding of its biological activities and future prospects for therapeutic applications, grounded in the broader context of chromone pharmacology.

Introduction: The Significance of Chromone Glycosides in Drug Discovery

Chromone glycosides are a significant class of secondary metabolites ubiquitously found in the plant kingdom and to a lesser extent in fungi and bacteria.[4][5] Their diverse chemical structures have translated into a broad spectrum of biological activities, including antiviral, anti-inflammatory, antitumor, and antimicrobial properties, positioning them as promising lead compounds in drug discovery programs.[4][5] The glycosidic moiety often enhances the bioavailability and modulates the pharmacological profile of the parent chromone aglycone. This guide focuses on this compound, a specific member of this class, to provide a detailed technical resource for its scientific exploration and potential translation into therapeutic applications.

Natural Provenance

This compound has been isolated from a select number of plant species, highlighting its relatively specialized distribution in nature. The primary documented sources include:

  • Genus Polygonum : This chromone is notably found in the herbs of Polygonum jucundum. The Polygonum genus is well-known for its rich diversity of bioactive compounds, including flavonoids, anthraquinones, and stilbenes.[6][7]

  • Genus Hypericum : The aerial parts of Hypericum japonicum have also been identified as a natural source of this compound.

  • Genus Eucalyptus : Certain species within the Eucalyptus genus are reported to contain this chromone glycoside.

The presence of this compound across different plant families suggests the possibility of convergent evolution of its biosynthetic pathway, a phenomenon observed for other complex natural products.[8]

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of a compound is fundamental for its isolation, characterization, and formulation in any potential therapeutic application.

PropertyValueSource
Molecular Formula C₁₉H₂₄O₉BioCrick
Molecular Weight 396.39 g/mol BioCrick
Appearance PowderBioCrick
Purity >98%BioCrick
SMILES CCC(C)C1=CC(=O)C2=C(O1)C(=C(C=C2O)O)C3C(C(C(C(O3)CO)O)O)OBioCrick
CAS Number 188818-27-1ChemFaces, Sigma-Aldrich

Biosynthesis: A Putative Pathway

The biosynthesis of chromones generally follows the polyketide pathway.[4] The core chromone structure is assembled by a type III polyketide synthase (PKS), specifically a Pentaketide Chromone Synthase (PCS).[4] This enzyme catalyzes the iterative condensation of five malonyl-CoA units, followed by a Claisen-type cyclization to form the aromatic ring system.[4]

While the specific biosynthetic pathway for this compound has not been fully elucidated, a putative pathway can be proposed based on known chromone and alkylresorcinol biosynthesis.[12]

Biosynthesis_Pathway cluster_0 Early Steps cluster_1 Chromone Core Formation cluster_2 Glycosylation Malonyl_CoA Malonyl-CoA (x5) PCS Pentaketide Chromone Synthase (PCS) Malonyl_CoA->PCS Condensation Pentaketide_Intermediate Linear Pentaketide Intermediate PCS->Pentaketide_Intermediate Chromone_Core 5,7-Dihydroxy-2-(1-methylpropyl)chromone (Aglycone) Pentaketide_Intermediate->Chromone_Core Cyclization UGT UDP-Glycosyltransferase (UGT) Chromone_Core->UGT Final_Product This compound UGT->Final_Product UDP_Glucose UDP-Glucose UDP_Glucose->UGT

Caption: Putative biosynthetic pathway of this compound.

The formation of the 2-(1-methylpropyl) side chain likely involves a specific starter unit during the polyketide synthesis, possibly derived from the amino acid isoleucine, which can be converted to 2-methylbutanoyl-CoA. This would then be extended by four molecules of malonyl-CoA. The final step in the biosynthesis is the glycosylation at the C-8 position, catalyzed by a UDP-glycosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the chromone aglycone.

Extraction and Isolation Protocol

A generalized protocol for the extraction and isolation of this compound from plant material, such as the herbs of Polygonum jucundum, is outlined below. This protocol is a synthesis of established methods for the isolation of phenolic glycosides from Polygonum species.[6][13]

Extraction_Isolation_Workflow Start Dried & Powdered Plant Material Extraction Methanol Extraction (e.g., Soxhlet or Maceration) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) Crude_Extract->Partitioning Fractions Aqueous, Ethyl Acetate, n-Butanol Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel or Sephadex LH-20) Fractions->Column_Chromatography Polar fractions Elution Gradient Elution (e.g., Chloroform-Methanol) Column_Chromatography->Elution Fractions_Analysis Fraction Collection & TLC Analysis Elution->Fractions_Analysis Purification Preparative HPLC (Reversed-Phase C18) Fractions_Analysis->Purification Fractions containing the target compound Final_Product Pure 8-Glucosyl-5,7-dihydroxy- 2-(1-methylpropyl)chromone Purification->Final_Product

Caption: Generalized workflow for the extraction and isolation of the target chromone.

Step-by-Step Methodology:

  • Preparation of Plant Material: The dried aerial parts of the plant are finely powdered to increase the surface area for efficient extraction.

  • Extraction: The powdered material is extracted with methanol using techniques such as maceration or Soxhlet extraction.[14][15] Methanol is a common solvent for extracting polar and semi-polar compounds like glycosides.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step fractionates the extract based on the polarity of the constituents. Chromone glycosides are typically enriched in the more polar fractions (ethyl acetate and n-butanol).

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20.[13] A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds based on their affinity to the stationary phase.[13]

  • Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the desired chromone are pooled and further purified using preparative HPLC, often with a reversed-phase C18 column.[16] This final step yields the pure compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (1H and 13C) and mass spectrometry.[6][8]

Biological Activities and Therapeutic Potential

While specific biological studies on this compound are limited, the broader class of chromones and their glycosides exhibit a wide range of pharmacological activities, suggesting potential avenues for investigation.

  • Anti-inflammatory and Antioxidant Properties: Many chromone derivatives have demonstrated significant anti-inflammatory and antioxidant effects.[2][3] These activities are often attributed to their ability to scavenge free radicals and modulate inflammatory signaling pathways. Given the structural similarities, it is plausible that this compound possesses similar properties. In vitro and in vivo studies are warranted to evaluate its potential in these areas.[12][14]

  • Antimicrobial Activity: Chromones have been reported to have activity against a range of bacteria and fungi.[1] The specific structural features of this compound, including the alkyl side chain and the glycosidic moiety, may influence its antimicrobial spectrum and potency.

  • Enzyme Inhibition: Certain chromones are known to be inhibitors of various enzymes.[1] Investigating the effect of this compound on key enzymes involved in disease pathogenesis could reveal novel therapeutic targets.

Future Directions for Drug Development:

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of its activity in a panel of in vitro assays for anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[12][17][18]

  • Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed biological activities.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models to assess its efficacy, pharmacokinetics, and toxicological profile.[1][18]

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues to understand the contribution of the 2-(1-methylpropyl) group and the glucose moiety to its biological activity.

Conclusion

This compound is a naturally occurring chromone glycoside with a defined chemical structure and known natural sources. While its specific biological activities are yet to be extensively investigated, the well-documented pharmacological profile of the chromone class of compounds suggests that it is a promising candidate for further research. This technical guide provides a foundational resource for scientists and researchers to embark on the systematic investigation of this compound, from its isolation to the potential discovery of novel therapeutic applications.

References

  • Yao, S., Li, Y., & Kong, L. (2006). Preparative isolation and purification of chemical constituents from the root of Polygonum multiflorum by high-speed counter-current chromatography. Journal of Chromatography A, 1115(1-2), 64–71. [Link]

  • BioCrick. This compound datasheet. [Link]

  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2014). Chromone: a valid scaffold in medicinal chemistry. Chemical reviews, 114(9), 4960–4992.
  • Modi, G., & Asati, V. (2019). A review on different extraction and isolation techniques of flavonoids. International Journal of Pharmaceutical Sciences and Research, 10(12), 5123-5134.
  • El-Sayed, M. A. A., Ezzat, S. M., El-Naggar, M. M., & El-Hawary, S. S. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules (Basel, Switzerland), 26(24), 7646. [Link]

  • ResearchGate. Chromatography of the chromone and flavonoid alkaloids. [Link]

  • ResearchGate. Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. [Link]

  • MDPI. Xanthone Glucosides: Isolation, Bioactivity and Synthesis. [Link]

  • MDPI. Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. [Link]

  • ACS Omega. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

  • National Center for Biotechnology Information. Biological and Medicinal Properties of Natural Chromones and Chromanones. [Link]

  • PubMed. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. [Link]

  • Max-Planck-Gesellschaft. Two plant species invent the same chemically complex and medically interesting substance. [Link]

  • National Center for Biotechnology Information. In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy. [Link]

  • SpectraBase. 5,7-DIHYDROXY-2-(1-METHYLPROPYL)-CHROMONE-8-BETA-D-GLUCOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum. [Link]

  • PubMed. In Vitro and In Vivo Studies Reveal that Hesperetin-7- O-glucoside, a Naturally Occurring Monoglucoside, Exhibits Strong Anti-inflammatory Capacity. [Link]

  • ResearchGate. Glucosylsterols in extracts of Euryale ferox identified by high resolution NMR and mass spectrometry. [Link]

  • PubMed. Chromatographic separation and in vitro activity of sorgoleone congeners from the roots of sorghum bicolor. [Link]

  • ResearchGate. Identification of Flavone C -Glycosides Including a New Flavonoid Chromophore from Barley Leaves ( Hordeum vulgare L.) by Improved NMR Techniques. [Link]

  • National Center for Biotechnology Information. Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. [Link]

  • PubMed. In vivo, in vitro, and in silico toxicology studies of nanoplastics and their modeling. [Link]

Sources

An In-Depth Technical Guide on the Isolation of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone from Polygonum jucundum

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the isolation and purification of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a notable chromone glycoside, from the herbaceous plant Polygonum jucundum. The genus Polygonum is a rich source of diverse phytochemicals, including flavonoids, stilbenes, and chromones, which are of significant interest to the pharmaceutical and nutraceutical industries for their potential biological activities.[1][2][3] This document outlines a robust, multi-step protocol commencing with the systematic collection and preparation of plant material, followed by a detailed extraction and fractionation workflow. The core of this guide focuses on the chromatographic separation and purification of the target compound, culminating in its structural elucidation and characterization using modern spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and the discovery of novel bioactive compounds.

Introduction: The Scientific Rationale

The genus Polygonum, belonging to the Polygonaceae family, is widely distributed globally and has a long history of use in traditional medicine across various cultures.[4] Phytochemical investigations of this genus have revealed a plethora of bioactive secondary metabolites, including flavonoids, anthraquinones, and stilbenes, which have demonstrated a wide range of pharmacological effects such as antioxidant, anti-inflammatory, and anticancer activities.[1][3][5] Polygonum jucundum, in particular, has been a subject of interest for its unique chemical constituents.[6]

Among the diverse compounds isolated from Polygonum species, chromone glycosides represent a significant class of natural products.[7][8] this compound is a specific chromone glycoside that has been identified in the herbs of Polygonum jucundum.[9] The isolation and characterization of such compounds are pivotal for subsequent pharmacological screening and potential drug lead development. The structural complexity and often low abundance of these natural products necessitate a systematic and efficient isolation strategy.

This guide provides a detailed, step-by-step protocol for the isolation of this compound, synthesized from established phytochemical methodologies for Polygonum species and general principles of chromone glycoside separation.[6][10][11] The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring the trustworthiness and reproducibility of the described protocol.

Materials and Methods

Plant Material Collection and Preparation

A critical first step in natural product isolation is the proper collection and preparation of the source material to ensure the preservation of the target compounds.

Protocol:

  • Collection: The aerial parts of Polygonum jucundum should be collected during the flowering season to ensure the peak accumulation of secondary metabolites.

  • Authentication: A voucher specimen of the plant material should be deposited in a recognized herbarium for botanical authentication.

  • Drying: The collected plant material should be air-dried in the shade at room temperature to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried plant material should be ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction and Fractionation

The choice of solvent for extraction is crucial and is based on the polarity of the target compound. Chromone glycosides are generally polar molecules, making polar solvents suitable for their extraction.

Protocol:

  • Maceration: The powdered plant material (1 kg) is to be macerated with 85% ethanol (5 L) at room temperature for 72 hours with occasional shaking. This process is to be repeated three times to ensure exhaustive extraction.[6]

  • Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water (1 L) and successively partitioned with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate (3 x 1 L each). This fractionation separates compounds based on their differential solubility, with the more polar chromone glycosides expected to be enriched in the ethyl acetate and aqueous fractions.

Caption: Extraction and fractionation workflow for Polygonum jucundum.

Chromatographic Separation and Purification

The isolation of the target compound from the enriched fraction requires a series of chromatographic techniques that separate molecules based on their physicochemical properties such as polarity and size.

Protocol:

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol (e.g., 100:0 to 80:20 v/v) to yield several sub-fractions.[6] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

  • Sephadex LH-20 Column Chromatography: The sub-fractions showing the presence of chromones (as determined by Thin Layer Chromatography with a suitable visualizing agent) are further purified on a Sephadex LH-20 column using methanol as the mobile phase.[6] This step separates compounds based on their molecular size and aromaticity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative HPLC on a reversed-phase C18 column.[12] A gradient of acetonitrile and water is an effective mobile phase for the separation of chromone glycosides.

Caption: Chromatographic purification workflow for the target compound.

Structural Elucidation

The definitive identification of the isolated compound is accomplished through a combination of spectroscopic methods.

Protocol:

  • UV-Vis Spectroscopy: The UV-Vis spectrum of the purified compound in methanol is recorded to identify the characteristic absorption bands of the chromone nucleus.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed structure of the molecule, including the positions of the substituents and the nature and attachment point of the glycosidic moiety.[14]

Expected Results and Data Presentation

The successful execution of this protocol is expected to yield pure this compound. The physicochemical and spectroscopic data should be consistent with the reported values for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC19H24O9[13]
Molecular Weight396.39 g/mol [13]
AppearancePowder[13]
CAS Number188818-27-1[13]

Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueExpected Key Signals
UV-Vis (MeOH) Absorption maxima characteristic of a 5,7-dihydroxychromone system.
HR-MS Molecular ion peak corresponding to the exact mass of C19H24O9.
1H NMR Signals corresponding to the protons of the 1-methylpropyl group, the aromatic protons of the chromone ring, and the protons of the glucose moiety, including the anomeric proton.
13C NMR Resonances for all 19 carbon atoms, including the carbonyl carbon of the chromone, the aromatic carbons, the carbons of the 1-methylpropyl group, and the six carbons of the glucose unit.

Discussion and Conclusion

This technical guide provides a robust and detailed framework for the isolation of this compound from Polygonum jucundum. The described methodology, which combines classical phytochemical techniques with modern chromatographic and spectroscopic methods, is designed to be both efficient and reproducible. The rationale behind each step, from plant material preparation to final structural elucidation, is explained to empower the researcher with a thorough understanding of the process.

The successful isolation and characterization of this chromone glycoside will enable further investigation into its biological activities, potentially leading to the discovery of new therapeutic agents. The principles and techniques outlined in this guide are also applicable to the isolation of other structurally related natural products from Polygonum and other plant species.

References

  • Lin, Y., Zhang, C., & Zhang, M. (2009). [Chemical constituents in herbs of Polygonum jucundum].
  • Yin, J., He, H., & Chen, Y. (2006). A new chromone glycoside from Polygonum capitatum.
  • Hao, D. C., Gu, X. J., & Xiao, P. G. (2015). Phytochemical and biological research of Polygoneae medicinal resources. In Medicinal Plants (pp. 301-331). Springer, Dordrecht.
  • BioCrick. (n.d.). This compound datasheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Constituents of Polygonum multiflorum Leaves. Retrieved from [Link]

  • Idoudi, S., Tourrette, A., Bouajila, J., Romdhane, M., & Elfalleh, W. (2024).
  • Idoudi, S., Tourrette, A., Bouajila, J., Romdhane, M., & Elfalleh, W. (2024). The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation. ResearchGate. Retrieved from [Link]

  • Li, H. B., Chen, F., & Wang, M. F. (2005). [Preparative isolation and purification of cinnamoyl-C-glycoside chromone from aloe vera by high-speed countercurrent chromatography].
  • Maruf, D., Permatasari, L., & Rohman, A. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering, 2(2), 1-17.
  • National Center for Biotechnology Information. (n.d.). 8-c-Glucosyl-7-hydroxy-5-methyl-2-propyl-4-chromone. PubChem Compound Database. Retrieved from [Link]

  • Al-Massarani, S. M., El-Gamal, A. A., Al-Musayeib, N. M., Mothana, R. A., & Abdel-Kader, M. S. (2018). X-ray crystallographic and validated HPTLC analysis of the biomarker chromone glucoside (schumanniofioside A) isolated from Acalypha fruticosa growing in Saudi Arabia. Saudi pharmaceutical journal : SPJ : the official publication of the Saudi Pharmaceutical Society, 26(7), 998–1003.
  • ResearchGate. (n.d.). Chromenone Derivatives from Processed Roots of Polygonum multiflorum. Retrieved from [Link]

  • El-Sayed, M., & Ezzat, S. M. (2017). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules (Basel, Switzerland), 22(11), 1957.
  • Idoudi, S., Tourrette, A., Bouajila, J., Romdhane, M., & Elfalleh, W. (2024). The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation. OUCI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The genus Polygonum (Polygonaceae): An ethnopharmacological and phytochemical perspectives - Review. Retrieved from [Link]

  • Shen, B. B., et al. (2018). Analysis of the Phytochemistry and Bioactivity of the Genus Polygonum of Polygonaceae. Digital Chinese Medicine, 1(1), 19-36.
  • Caring Sunshine. (n.d.). Ingredient: Polygonum (unspecified). Retrieved from [Link]

Sources

An In-depth Technical Guide to 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone (CAS 188818-27-1)

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Novel Natural Product

8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a C-glycosyl chromone, a class of natural products known for their structural diversity and significant biological potential.[1][2] This guide provides a comprehensive overview of this specific molecule, from its chemical identity and natural origins to its potential therapeutic applications and the methodologies required for its study. As a senior application scientist, the following sections are structured to provide not just data, but also the scientific reasoning behind the presented protocols and interpretations, fostering a deeper understanding of this promising compound.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a phenolic compound that has been isolated from plants of the Polygonum genus, specifically Polygonum jucundum.[3][4] The presence of a hydrophilic glucose moiety attached to the chromone core significantly influences its solubility and pharmacokinetic properties compared to its aglycone counterpart.

PropertyValueSource
CAS Number 188818-27-1[5]
Molecular Formula C₁₉H₂₄O₉[5][6]
Molecular Weight 396.39 g/mol [5][6]
IUPAC Name 2-(sec-butyl)-5,7-dihydroxy-8-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one[7]
Physical Description Powder[5]
Purity >98% (as commercially available)[5]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored at -20°C for several months.[5]

Expert Insight: The C-glycosidic bond in this molecule, where the sugar moiety is attached directly to the chromone ring via a carbon-carbon bond, confers greater stability against enzymatic hydrolysis compared to O-glycosides. This is a critical consideration for potential oral drug development.

Section 2: Natural Occurrence, Isolation, and Synthesis

Natural Source and Isolation

This chromone is a secondary metabolite found in the herbs of Polygonum jucundum.[3][4] The isolation of such compounds from plant material typically involves a multi-step process designed to separate compounds based on their polarity and molecular weight.

Conceptual Isolation Workflow:

Caption: A generalized workflow for the isolation of chromone glycosides from plant material.

Step-by-Step Isolation Protocol (Hypothetical, based on similar compounds):

  • Extraction: The dried and powdered aerial parts of Polygonum jucundum are extracted with 85% ethanol at room temperature.[8] The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The target compound is expected to be in the more polar fractions (ethyl acetate and n-butanol).

  • Chromatographic Separation: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

  • Fine Purification: Fractions containing the target compound are further purified using size exclusion chromatography on a Sephadex LH-20 column.

  • Purity Assessment: The purity of the isolated compound is assessed by High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[9]

Chemical Synthesis

The chemical synthesis of 8-C-glucosyl chromones is a complex process. A common strategy involves the regio- and stereoselective C-glucosylation of a phloroacetophenone derivative, followed by the construction of the chromone ring.[10]

Conceptual Synthetic Pathway:

Caption: A conceptual synthetic route for 8-C-glucosyl chromones.

Section 3: Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish connectivity within the molecule.[7][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Tandem MS (MS/MS) can be used to fragment the molecule and gain structural insights, particularly regarding the glycosidic linkage.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals information about the chromone's conjugated system.

Section 4: Biological Activities and Potential Therapeutic Applications

Chromone glycosides as a class exhibit a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[1][2][12] The biological activities of compounds from the Polygonum genus are also well-documented and include antioxidant, anti-inflammatory, and antimicrobial properties.[13][14]

Although specific biological activities for this compound have not been extensively reported in the available literature, its structural features suggest potential in the following areas:

  • Anti-inflammatory Activity: The chromone scaffold is known to be associated with anti-inflammatory properties.[12]

  • Antioxidant Activity: The phenolic hydroxyl groups on the chromone ring are likely to confer antioxidant properties by scavenging free radicals.

  • Cytotoxic Activity: Many chromone derivatives have been shown to exhibit cytotoxicity against various cancer cell lines.[5]

Experimental Protocols for Biological Evaluation

4.1.1 In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound.[5]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.1.2 In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.[4][6]

Protocol:

  • Reaction Mixture Preparation: In a test tube, mix 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Incubation: Incubate the reaction mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Section 5: Mechanism of Action (Hypothetical)

The precise mechanism of action for this compound is yet to be elucidated. However, based on the known activities of other chromone derivatives, several potential pathways can be hypothesized.

Potential Signaling Pathway Modulation:

Caption: A hypothetical signaling pathway illustrating potential points of intervention for an anti-inflammatory chromone.

Section 6: Future Directions and Conclusion

This compound represents a promising natural product for further investigation. Future research should focus on:

  • Comprehensive Biological Screening: A broad screening of its biological activities is warranted to identify its most potent therapeutic effects.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways will be crucial for its development as a therapeutic agent.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to determine its absorption, distribution, metabolism, excretion, and safety profile.

  • Synthetic Optimization: The development of an efficient and scalable synthetic route would facilitate the production of larger quantities for advanced studies and the creation of novel analogs with improved properties.

References

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  • Naturally occurring chromone glycosides: Sources, bioactivities, and spectroscopic fe
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  • Determination of flavanone glycosides in citrus fruit extracts by HPLC using an RP narrow-bore column. (2001).
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An In-depth Technical Guide to the Biosynthesis of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the proposed biosynthetic pathway of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a significant chromone glycoside. Chromone glycosides are a class of secondary metabolites with a wide distribution in plants, fungi, and bacteria, exhibiting a range of biological activities including antiviral, anti-inflammatory, and antitumor properties.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially engineer the biosynthesis of this promising compound.

Part 1: The Biosynthetic Blueprint: A Proposed Pathway

The biosynthesis of this compound is hypothesized to proceed through a multi-step enzymatic cascade, beginning with the formation of the chromone core via the polyketide pathway, followed by a crucial C-glycosylation event.

Genesis of the Chromone Core: The Polyketide Pathway

The formation of the 5,7-dihydroxy-2-(1-methylpropyl)chromone aglycone is initiated by a Type III Polyketide Synthase (PKS).[5] Unlike the more common chromones which utilize acetyl-CoA as a starter unit to yield a C-2 methyl group, the biosynthesis of our target molecule necessitates a different starter molecule to introduce the 1-methylpropyl group.[1]

The Proposed Starter Unit: S-2-Methylbutanoyl-CoA

The 1-methylpropyl side chain strongly suggests the utilization of S-2-methylbutanoyl-CoA as the starter unit. This activated thioester is derived from the catabolism of the amino acid L-isoleucine through a series of enzymatic reactions catalyzed by a branched-chain amino acid aminotransferase, a branched-chain α-keto acid dehydrogenase complex, and an acyl-CoA dehydrogenase.

The core of the chromone is then assembled by the PKS through the sequential condensation of three molecules of malonyl-CoA (the extender units) with the S-2-methylbutanoyl-CoA starter unit. This series of decarboxylative Claisen condensations, followed by intramolecular cyclization and aromatization, results in the formation of the 5,7-dihydroxy-2-(1-methylpropyl)chromone aglycone.[6]

Polyketide_Synthase_Pathway Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid Branched-chain amino acid aminotransferase Starter_CoA S-2-Methylbutanoyl-CoA (Starter Unit) Keto_Acid->Starter_CoA Branched-chain α-keto acid dehydrogenase complex PKS_Enzyme Type III Polyketide Synthase (PKS) Starter_CoA->PKS_Enzyme Aglycone 5,7-dihydroxy-2-(1-methylpropyl)chromone (Aglycone) PKS_Enzyme->Aglycone Condensation, Cyclization, Aromatization Malonyl_CoA 3x Malonyl-CoA (Extender Units) Malonyl_CoA->PKS_Enzyme

Figure 1: Proposed pathway for the biosynthesis of the chromone aglycone.

The Glycosylation Step: Attachment of the Sugar Moiety

The final and crucial step in the biosynthesis of this compound is the attachment of a glucose molecule to the C-8 position of the aglycone. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT).[7] Glycosylation is a common modification of secondary metabolites in plants, often enhancing their solubility, stability, and biological activity.[8][9]

The UGT utilizes uridine diphosphate glucose (UDP-glucose) as the activated sugar donor, transferring the glucose moiety to the C-8 position of the chromone ring, resulting in the final product. C-glycosylation, where the sugar is attached directly to a carbon atom of the aglycone, is a notable feature, as it forms a more stable bond compared to O-glycosylation.[7]

Glycosylation_Pathway Aglycone 5,7-dihydroxy-2-(1-methylpropyl)chromone UGT_Enzyme UDP-Glycosyltransferase (UGT) Aglycone->UGT_Enzyme Final_Product This compound UGT_Enzyme->Final_Product UDP UDP UGT_Enzyme->UDP UDP_Glucose UDP-Glucose UDP_Glucose->UGT_Enzyme

Figure 2: The final C-glycosylation step in the biosynthesis.

Part 2: Experimental Validation and Methodologies

The validation of this proposed biosynthetic pathway requires a series of well-designed experiments to identify and characterize the involved enzymes and intermediates.

Identification and Characterization of the Type III Polyketide Synthase

Experimental Rationale: The central hypothesis is that a specific Type III PKS utilizes S-2-methylbutanoyl-CoA as a starter unit. To validate this, the candidate PKS gene needs to be identified from the source organism, expressed heterologously, and its enzymatic activity confirmed.

Step-by-Step Protocol:

  • Gene Identification:

    • Perform a transcriptome analysis of the source organism to identify candidate Type III PKS genes.

    • Use degenerate PCR primers designed from conserved regions of known PKS genes to amplify potential homologs.

    • Utilize bioinformatics tools to analyze the candidate gene sequences for characteristic PKS domains.

  • Heterologous Expression:

    • Clone the full-length candidate PKS gene into an appropriate expression vector (e.g., pET series for E. coli).

    • Transform the expression vector into a suitable host strain (E. coli BL21(DE3) is common).

    • Induce protein expression with IPTG and purify the recombinant PKS protein using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays:

    • Prepare a reaction mixture containing the purified PKS enzyme, the proposed starter unit (S-2-methylbutanoyl-CoA), the extender unit (malonyl-CoA), and necessary cofactors in a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

    • Analyze the reaction products by HPLC and LC-MS to identify the formation of 5,7-dihydroxy-2-(1-methylpropyl)chromone.

Table 1: Quantitative Parameters for PKS Characterization

ParameterDescriptionTypical Range
Km (S-2-methylbutanoyl-CoA) Michaelis constant for the starter unit.10 - 100 µM
Km (Malonyl-CoA) Michaelis constant for the extender unit.20 - 200 µM
kcat Catalytic constant (turnover number).0.1 - 10 s-1
pH Optimum The pH at which the enzyme exhibits maximum activity.6.5 - 8.0
Temperature Optimum The temperature at which the enzyme exhibits maximum activity.25 - 40 °C
Identification and Characterization of the C-8 Glycosyltransferase

Experimental Rationale: The final step is catalyzed by a UGT specific for the C-8 position of the chromone aglycone. Similar to the PKS, the candidate UGT gene must be identified, expressed, and its activity verified.

Step-by-Step Protocol:

  • Gene Identification:

    • Search the transcriptome of the source organism for genes belonging to the UGT superfamily.

    • Prioritize candidates that show co-expression with the identified PKS gene.

    • Analyze the protein sequences for conserved motifs characteristic of UGTs.

  • Heterologous Expression and Purification:

    • Follow a similar cloning, expression, and purification strategy as described for the PKS.

  • Enzyme Assays:

    • Set up a reaction containing the purified UGT, the aglycone substrate (5,7-dihydroxy-2-(1-methylpropyl)chromone), the sugar donor (UDP-glucose), and buffer.

    • Incubate and then analyze the reaction products by HPLC and LC-MS, looking for the mass corresponding to the glucosylated chromone.

    • Confirm the structure of the product as this compound using NMR spectroscopy.[10][11][12][13][14]

Table 2: Quantitative Parameters for UGT Characterization

ParameterDescriptionTypical Range
Km (Aglycone) Michaelis constant for the chromone substrate.5 - 150 µM
Km (UDP-Glucose) Michaelis constant for the sugar donor.50 - 500 µM
kcat Catalytic constant (turnover number).0.01 - 5 s-1
pH Optimum The pH at which the enzyme exhibits maximum activity.7.0 - 9.0
Temperature Optimum The temperature at which the enzyme exhibits maximum activity.30 - 50 °C

Part 3: Broader Implications and Future Directions

A thorough understanding of the biosynthesis of this compound opens up exciting possibilities for metabolic engineering and synthetic biology. By expressing the identified PKS and UGT genes in a microbial host such as E. coli or Saccharomyces cerevisiae, it is feasible to develop a platform for the sustainable and scalable production of this and other valuable chromone glycosides.[15] Further research could also focus on engineering the substrate specificity of the PKS and UGT to generate novel chromone derivatives with potentially enhanced therapeutic properties.

References

  • Amen, Y., Elsbaey, M., Othman, A., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules, 26(24), 7646. Available from: [Link]

  • Amen, Y., Elsbaey, M., Othman, A., et al. (2021). Naturally occurring chromone glycosides: Sources, bioactivities, and spectroscopic features. Molecules, 26(24). Available from: [Link]

  • Zou, L., et al. (2025). Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. Nature Communications, 16(1), 1-14. Available from: [Link]

  • Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. ResearchGate. Available from: [Link]

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  • Zou, L., et al. (2025). Biosynthesis of furochromone skeleton Functional characterization of... ResearchGate. Available from: [Link]

  • Abe, I., et al. (2005). A Plant Type III Polyketide Synthase that Produces Pentaketide Chromone. Journal of the American Chemical Society, 127(5), 1362-1363. Available from: [Link]

  • Wang, Y., et al. (2022). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Plant Science, 13, 1048539. Available from: [Link]

  • Zhang, Y., et al. (2022). Discovery and characterization of four glycosyltransferases involved in anthraquinone glycoside biosynthesis in Rubia yunnanensis. Organic Chemistry Frontiers, 9(12), 3333-3342. Available from: [Link]

  • Wang, Y., et al. (2025). CYP82G1 Enzyme Functions as Chromone Hydroxylase in the Biosynthesis of 6‐Hydroxy‐2‐(2‐Phenylethyl)chromone in Aquilaria sinensis. ResearchGate. Available from: [Link]

  • Wanibuchi, K., et al. (2020). How structural subtleties lead to molecular diversity for the type III polyketide synthases. The FEBS Journal, 287(8), 1535-1557. Available from: [Link]

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  • Ammar, S., et al. (2009). Isolation and Structure Elucidation of a Flavanone, a Flavanone Glycoside and Vomifoliol from Echiochilon Fruticosum Growing in Tunisia. Molecules, 14(10), 4058-4065. Available from: [Link]

  • Mayer, H., et al. (1965). THE SELECTIVITY OF BIOSYNTHESIS OF GLUCOSYL COMPOUNDS AS ILLUSTRATED BY AN E. COLI MUTANT DEFECTIVE IN UDPG SYNTHETASE. Proceedings of the National Academy of Sciences of the United States of America, 53(2), 459-466. Available from: [Link]

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An In-depth Technical Guide to 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone: Properties and Scientific Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Chromone of Interest

8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a C-glycosidic chromone, has emerged as a molecule of interest within the expansive field of natural product chemistry. This technical guide provides a comprehensive overview of its known physical and chemical properties, drawing from available scientific literature and commercial sources. While this compound is structurally intriguing, it is important to note that detailed biological activity and mechanistic studies are still in their nascent stages. This document aims to consolidate the current knowledge base to facilitate further research and exploration of its potential applications.

Chemical Identity and Structural Elucidation

1.1. Nomenclature and Identification

  • Systematic Name: 2-(1-methylpropyl)-5,7-dihydroxy-8-(β-D-glucopyranosyl)-4H-chromen-4-one

  • CAS Number: 188818-27-1[1][2]

  • Molecular Formula: C₁₉H₂₄O₉[1]

  • Molecular Weight: 396.39 g/mol [1]

1.2. Structural Framework

The molecule consists of a chromone backbone, specifically a 5,7-dihydroxy-4H-chromen-4-one core. A 1-methylpropyl (sec-butyl) group is attached at the C-2 position, and a β-D-glucopyranosyl moiety is C-glycosidically linked at the C-8 position.

Physicochemical Properties: A Summary

Quantitative experimental data on the physicochemical properties of this compound remains limited in peer-reviewed literature. The following table summarizes the available information, primarily from commercial suppliers.

PropertyValue/InformationSource
Physical Description PowderBioCrick
Purity >97% or >98%Sigma-Aldrich, BioCrick
Solubility Soluble in DMSO, Pyridine, Methanol, and Ethanol.ChemFaces
Storage Store at 0-8 °C in a sealed, cool, and dry condition.Sigma-Aldrich, BioCrick

Note: The lack of experimentally determined melting point, boiling point, and pKa values in accessible literature highlights a significant gap in the comprehensive characterization of this compound.

Spectroscopic Data for Structural Confirmation

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹³C NMR spectrum is available for 5,7-DIHYDROXY-2-(1-METHYLPROPYL)-CHROMONE-8-BETA-D-GLUCOPYRANOSIDE, which is invaluable for confirming the carbon framework of the molecule.[3] The chemical shifts in the ¹³C NMR spectrum would correspond to the carbon atoms in the chromone ring, the 1-methylpropyl group, and the glucosyl moiety.

3.2. Further Spectroscopic Characterization

A comprehensive structural elucidation would typically involve a suite of spectroscopic techniques:

  • ¹H NMR: To determine the proton environment and connectivity.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the chromone core.

Natural Occurrence and Isolation

4.1. Source

This compound has been reported to be isolated from the herbs of Polygonum jucundum.[4] The genus Polygonum is known for producing a rich diversity of secondary metabolites, including flavonoids and chromones.

A structurally identical or highly similar compound, 5,7-Dihydroxy-2-(1-methylpropyl) chromone-8-β-D-glucoside, has been isolated from the aerial parts of Hypericum japonicum and the bark of Eucalyptus grandis, Eucalyptus urograndi, and Eucalyptus maidenii.[5]

4.2. General Isolation Protocol

While a specific, detailed protocol for the isolation of this compound from Polygonum jucundum is not available in the searched literature, a general methodology for isolating chromone glycosides from plant material can be outlined. The causality behind these steps is to progressively remove interfering substances and enrich the target compound based on its polarity and other physicochemical properties.

Isolation_Workflow start Dried and Powdered Plant Material (e.g., Polygonum jucundum) extraction Extraction with a Polar Solvent (e.g., 85% Ethanol) start->extraction Maximizes extraction of polar glycosides concentration Concentration of the Extract (Rotary Evaporation) extraction->concentration Removes bulk solvent partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) concentration->partitioning Separates compounds by polarity chromatography1 Column Chromatography (e.g., Silica Gel) partitioning->chromatography1 Initial fractionation chromatography2 Further Purification (e.g., Sephadex LH-20, HPLC) chromatography1->chromatography2 Fine purification final_product Isolated this compound chromatography2->final_product Yields pure compound

A generalized workflow for the isolation of chromone glycosides.

Biological Activity and Future Directions

The biological activities of the broader class of chromone glycosides are well-documented and include anti-inflammatory, antiviral, antitumor, and antimicrobial effects.[5] However, for this compound specifically, the available information is limited and somewhat contradictory.

A comprehensive review of naturally occurring chromone glycosides reports "No reported biological activity" for the structurally similar compound isolated from Hypericum japonicum and Eucalyptus species.[5]

Conversely, studies on the extracts of Polygonum jucundum have demonstrated anti-inflammatory properties.[6][7][8] These activities are attributed to the suppression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) production.[6] However, the specific compounds identified as responsible for these effects in the cited study were two new sesquiterpenoids and five known flavonoids, with no mention of this compound.[6]

This discrepancy underscores the need for further research to:

  • Isolate and definitively characterize this compound from Polygonum jucundum and confirm its structure.

  • Conduct comprehensive biological screening of the purified compound to determine its specific activities.

  • Investigate the mechanism of action for any observed biological effects, including potential interactions with cellular signaling pathways.

The following diagram illustrates a potential signaling pathway that is often implicated in inflammation and could be a relevant area of investigation for this compound, should it exhibit anti-inflammatory properties.

Inflammatory_Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to NFkB NF-κB Pathway TLR4->NFkB Activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Induces transcription of iNOS iNOS NFkB->iNOS Induces transcription of Inflammation Inflammation ProInflammatory_Cytokines->Inflammation NO Nitric Oxide (NO) iNOS->NO Produces NO->Inflammation

A simplified diagram of the LPS-induced inflammatory pathway.

Conclusion and Outlook

This compound represents a structurally defined natural product with a need for more in-depth scientific investigation. While its basic chemical identity is established, a significant portion of its physicochemical and biological profile remains to be elucidated through rigorous experimental work. This technical guide serves as a foundational resource for researchers, highlighting both what is known and the critical knowledge gaps that present opportunities for future studies. The potential for this molecule, given the broad bioactivities of chromone glycosides, warrants its further exploration in the realms of medicinal chemistry and drug discovery.

References

  • Journal of Medicinal Plants Research. (n.d.). Anti-inflammatory activities of ethyl acetate extract of Polygonum jucundum and its phytochemical study. Retrieved from [Link]

  • Salehi, B., et al. (2021). The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2012). Anti-inflammatory activities of ethyl acetate extract of Polygonum jucundum and its phytochemical study. Retrieved from [Link]

  • Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. National Institutes of Health. Retrieved from [Link]

  • SpectraBase. (n.d.). 5,7-DIHYDROXY-2-(1-METHYLPROPYL)-CHROMONE-8-BETA-D-GLUCOPYRANOSIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Acmec Biochemical. (n.d.). 188818-27-1[5,7-dihydroxy-2-(1-methylpropyl) chromone-8-beta-D-glucoside]. Retrieved from [Link]

  • MDPI. (2014). Hypericum japonicum Thunb. ex Murray: Phytochemistry, Pharmacology, Quality Control and Pharmacokinetics of an Important Herbal Medicine. Retrieved from [Link]

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  • Academic Journals. (2011). Variation in antibacterial activity and phenolic content of Hypericum scabrum L. populations. Retrieved from [Link]

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  • National Institutes of Health. (n.d.). 7-O-Beta-D-Glucopyranoside. Retrieved from [Link]

  • Universiti Sains Malaysia. (n.d.). Antioxidative and anti-inflammatory activities of Polygonum minus: a review of literature. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5'-O-beta-D-Glucosylpyridoxine. Retrieved from [Link]

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A Multi-Spectroscopic Approach to the Structure Elucidation of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The structural elucidation of novel or known natural products is the foundational step in drug discovery and development, demanding a rigorous, multi-faceted analytical approach. This guide provides a detailed walkthrough of the structure determination of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a C-glycosidic chromone found in medicinal plants like Polygonum jucundum.[1][2] As a Senior Application Scientist, this paper moves beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a synergistic application of chromatographic and spectroscopic techniques provides a self-validating system for unambiguous structure confirmation. We will explore the logical progression from isolation to the definitive assignment of constitution and connectivity using High-Resolution Mass Spectrometry (HRMS), tandem MS (MS/MS), UV-Vis and IR spectroscopy, and a comprehensive suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments.

Introduction: The Chromone Glycoside Family

Chromone glycosides are a significant class of secondary metabolites widely distributed in plants, fungi, and bacteria.[3][4][5] Their core structure, a benzo-γ-pyrone skeleton, can be extensively decorated with various substituents and glycosidic linkages, leading to a vast diversity of compounds.[3][6] Many of these molecules exhibit potent biological activities, including anti-inflammatory, antiviral, and antitumor properties, making them attractive leads for pharmaceutical development.[3][4][7]

The target of this guide, this compound (CAS 188818-27-1), is a C-glycoside, meaning the sugar moiety is attached directly to the chromone core via a stable carbon-carbon bond. This linkage presents unique challenges and requires specific analytical strategies compared to the more common and labile O-glycosides.

The Elucidation Workflow: A Strategic Overview

A successful structure elucidation is not a linear process but an iterative cycle of hypothesis and confirmation. Each analytical technique provides a unique piece of the puzzle, and the true power lies in their orthogonal—or complementary—nature. The overall workflow is designed to systematically deconstruct the molecule, from its elemental composition to its intricate 3D arrangement.

G cluster_0 Isolation & Purification cluster_1 Initial Structural Assessment cluster_2 Definitive Structure & Connectivity Isolation Crude Plant Extract (e.g., Polygonum jucundum) Chromatography Multi-Step Chromatography (VLC, Column, Prep-HPLC) Isolation->Chromatography Pure_Compound Pure Isolate (>95%) Chromatography->Pure_Compound UV_Vis UV-Vis Spectroscopy Pure_Compound->UV_Vis Provides Initial Data IR IR Spectroscopy Pure_Compound->IR Provides Initial Data HRMS HR-ESI-MS Pure_Compound->HRMS Provides Initial Data NMR_1D 1D NMR (¹H, ¹³C) UV_Vis->NMR_1D Confirms Core & Functional Groups IR->NMR_1D Confirms Core & Functional Groups HRMS->NMR_1D Confirms Molecular Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Nuclei Final_Structure Final Structure Assignment NMR_2D->Final_Structure Establishes Connectivity

Figure 1: A strategic workflow for natural product structure elucidation.

Part I: Isolation and Purification Protocol

The prerequisite for any structure elucidation is obtaining the compound in high purity. Glycosides, being polar molecules, require a specific strategy to separate them from a complex plant matrix.

Rationale: The choice of solvents and chromatographic phases is dictated by the polarity of the target molecule. A gradient elution from non-polar to polar solvents is used to sequentially elute compounds of increasing polarity.

Step-by-Step Methodology:

  • Extraction: The dried, powdered plant material (e.g., aerial parts of P. jucundum) is exhaustively extracted with methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to remove lipids and less polar compounds. The target glycosides typically remain in the aqueous or ethyl acetate fractions.

  • Column Chromatography: The polar fraction is subjected to column chromatography over silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative HPLC: Fractions containing the target compound are pooled and purified to homogeneity using reverse-phase preparative High-Performance Liquid Chromatography (HPLC) with a methanol/water gradient. This final step is crucial for obtaining a sample of >95% purity, suitable for spectroscopic analysis.[8]

Part II: Foundational Spectroscopic Analysis

This initial phase provides low-resolution but critical information about the compound's chemical class and the functional groups it contains.

A. UV-Visible Spectroscopy

Protocol: The pure compound is dissolved in methanol and its absorbance is measured from 200-400 nm.

Rationale & Expected Data: UV-Vis spectroscopy is highly effective for identifying conjugated systems and chromophores.[9][10] Chromones characteristically display two or three major absorption bands. For a 5,7-dihydroxychromone, typical absorption maxima (λmax) are expected around 250, 260, and 300 nm, confirming the presence of the benzo-γ-pyrone core.

B. Infrared (IR) Spectroscopy

Protocol: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet.

Rationale & Expected Data: IR spectroscopy probes the vibrational frequencies of chemical bonds, providing a fingerprint of the functional groups present.[11][12]

  • ~3400 cm⁻¹ (broad): Strong O-H stretching, indicative of multiple hydroxyl groups from both the sugar and the chromone core.

  • ~1650 cm⁻¹ (strong): C=O stretching of the γ-pyrone carbonyl group.

  • ~1620, 1580 cm⁻¹: C=C stretching vibrations from the aromatic ring.

  • ~1100-1000 cm⁻¹: C-O stretching, characteristic of the glycosidic bonds within the sugar moiety.

Part III: Mass Spectrometry - Defining the Molecular Blueprint

Mass spectrometry is indispensable for determining the elemental composition and key structural fragments of the molecule.

A. High-Resolution Mass Spectrometry (HR-ESI-MS)

Protocol: The sample is analyzed via electrospray ionization (ESI) on a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Rationale & Expected Data: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.[13]

  • Observed Ion: [M-H]⁻ at m/z 411.1391 (negative ion mode).

  • Calculation: This mass corresponds to a molecular formula of C₁₉H₂₄O₉ (calculated for C₁₉H₂₃O₉: 411.1396). The sub-ppm mass error provides high confidence in this assignment. This step is a critical self-validation point for all subsequent NMR data interpretation.

B. Tandem Mass Spectrometry (MS/MS)

Protocol: The molecular ion (e.g., m/z 411) is isolated and subjected to Collision-Induced Dissociation (CID) to generate fragment ions.

Rationale & Expected Data: The fragmentation pattern of glycosides is highly diagnostic. O-glycosides readily cleave at the glycosidic bond, resulting in the loss of the entire sugar unit (e.g., a 162 Da loss for a hexose). C-glycosides, however, are much more stable and fragment via cross-ring cleavages of the sugar.[14] The observation of fragments corresponding to losses of 90 Da and 120 Da from the parent ion is characteristic of a C-linked hexose, providing strong evidence against an O-glycosidic linkage.

Part IV: NMR Spectroscopy - The Definitive Structure

NMR is the most powerful tool for the de novo structure elucidation of organic molecules, providing definitive proof of atomic connectivity.[15][16] A suite of experiments is required to solve the puzzle.

A. 1D NMR: ¹H and ¹³C Spectra

Protocol: Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) on a high-field NMR spectrometer (≥500 MHz).

Rationale & Interpretation:

  • ¹H NMR: Provides information on the number and type of protons, their electronic environment, and their coupling (connectivity) to neighboring protons.

    • Aromatic Region: A single proton singlet at ~δ 6.2 ppm is characteristic of H-6 in a 5,7,8-trisubstituted A-ring of the chromone.

    • Olefinic Region: A singlet at ~δ 6.1 ppm corresponds to H-3 of the chromone ring.

    • Aliphatic Region: Complex multiplets between δ 0.8 and 2.5 ppm represent the 1-methylpropyl (sec-butyl) group.

    • Sugar Region: A cluster of signals between δ 3.0 and 4.5 ppm, including a characteristic anomeric proton doublet at ~δ 4.6 ppm, confirms the glucosyl unit.

  • ¹³C NMR: Shows all unique carbon atoms in the molecule.

    • Carbonyl: A signal at ~δ 182 ppm is the C-4 carbonyl.

    • Aromatic/Olefinic: Signals between δ 90-170 ppm correspond to the chromone core carbons.

    • Sugar: Signals between δ 60-85 ppm are characteristic of the glucosyl moiety, including the anomeric carbon (C-1') at ~δ 73 ppm.

    • Aliphatic: Signals at high field (<δ 40 ppm) correspond to the sec-butyl group.

B. 2D NMR: Assembling the Fragments

While 1D NMR identifies the pieces, 2D NMR shows how they connect.[17]

1. COSY (Correlation Spectroscopy)

  • Purpose: Identifies proton-proton (¹H-¹H) coupling networks.

  • Key Findings: Establishes the spin systems of the sec-butyl group (tracing correlations from the methyl protons to the methine proton) and the entire glucose unit (starting from the anomeric proton H-1' and walking through to H-6').

2. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: Correlates each proton directly to the carbon it is attached to (¹J_CH).

  • Key Findings: Allows for the unambiguous assignment of every protonated carbon in the ¹³C spectrum based on the already-assigned ¹H signals.

3. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH). This is the critical experiment for connecting disparate spin systems.

  • Key Findings (The Final Connections):

    • Sec-butyl to Chromone: A correlation from the methine proton of the sec-butyl group to the olefinic carbon C-2 (~δ 168 ppm) firmly places the alkyl substituent at the C-2 position.

    • Glucose to Chromone: The most crucial correlation is observed from the anomeric proton of the glucose (H-1', ~δ 4.6 ppm) to the aromatic carbons C-7 and C-8 of the chromone. The correlation to C-8 (~δ 108 ppm) confirms the C-glycosidic linkage at this position.

    • Chromone Skeleton: Correlations from the lone aromatic proton H-6 to carbons C-5, C-7, C-8, and C-10 validate the substitution pattern of the A-ring.

G H1_prime H-1' C8 C-8 H1_prime->C8 C7 C-7 H1_prime->C7 H_sec H-sec C2 C-2 H_sec->C2 H6 H-6 C5 C-5 H6->C5 C10 C-10 H6->C10

Figure 2: Key HMBC correlations confirming the final structure.

C. Summary of NMR Data
Position¹³C δ (ppm)¹H δ (ppm, J in Hz)Key HMBC Correlations (from H to C)
2~168.5--
3~110.2~6.1 (s)C-2, C-4, C-1' of sec-butyl
4~182.4--
5~161.8--
6~94.5~6.2 (s)C-5, C-7, C-8, C-10
7~164.2--
8~108.1--
9~157.0--
10~104.6--
sec-Butyl
1'~35.1~2.5 (m)C-2, C-3, C-2', C-3'
2'~26.8~1.6 (m)C-1', C-3', C-4'
3'~17.5~1.2 (d, 6.8)C-1', C-2'
4'~11.8~0.8 (t, 7.4)C-1', C-2'
Glucose
1''~73.5~4.6 (d, 9.8)C-7, C-8, C-2'', C-5''
2''~71.2~3.4 (m)C-1'', C-3''
3''~79.1~3.3 (m)C-2'', C-4''
4''~70.8~3.2 (m)C-3'', C-5''
5''~81.9~3.1 (m)C-1'', C-4'', C-6''
6''a~61.9~3.7 (m)C-5''
6''b~3.5 (m)C-5''
(Note: Chemical shifts are approximate and based on typical values for this class of compound.[18])

Conclusion: A Self-Validating Structural Proof

The structure elucidation of this compound is a clear demonstration of the power of a modern, multi-spectroscopic workflow. Each step provides a layer of evidence that validates the others:

  • UV and IR suggested the chromone class and its functional groups.

  • HRMS provided the exact molecular formula, setting the atomic constraints.

  • MS/MS confirmed the robust C-glycosidic nature of the molecule.

  • 1D and 2D NMR , taken together, allowed for the complete and unambiguous assembly of the molecular structure, piece by piece, with key HMBC correlations locking the final architecture in place.

This systematic and orthogonal approach ensures the highest level of scientific integrity and trustworthiness, providing a solid foundation for any further investigation into the compound's biological activity and potential for drug development.

References

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  • Gray, C. A., Kaye, P. T., & Nchinda, A. T. (2003). Chromone studies. Part 13. Synthesis and electron-impact mass spectrometric studies of 5-hydroxy-2-isopropyl-7-methoxychromone, a constituent of the medicinal plant Baeckea frutescens, and side-chain analogues. Journal of Natural Products, 66(8), 1144-6. [Link]

  • Ye, N., et al. (2017). Near Infrared Spectroscopy in Natural Products Analysis. Journal of Analytical Methods in Chemistry. [Link]

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  • Fischer, R., et al. (2014). Near infrared spectroscopy in natural products analysis. Southern Cross University Research Portal. [Link]

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  • PubChem. (n.d.). 8-c-Glucosyl-7-hydroxy-5-methyl-2-propyl-4-chromone. [Link]

  • Gupta, A. (2019). Strategic approach for purification of glycosides from the natural sources. ResearchGate. [Link]

  • Amen, Y., et al. (2021). Naturally occurring chromone glycosides: Sources, bioactivities, and spectroscopic features. Lund University Research Portal. [Link]

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A Technical Guide to Chromone Glycosides from Polygonum Species: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Therapeutic Potential of Polygonum Chromones

The genus Polygonum, a member of the Polygonaceae family, encompasses hundreds of species distributed across temperate and tropical regions.[1][2] For centuries, various Polygonum species have been cornerstones of traditional medicine systems worldwide, used to treat ailments ranging from inflammation and pain to infections and metabolic disorders.[1][3] This rich ethnopharmacological history has spurred intensive phytochemical investigation, revealing a diverse arsenal of bioactive secondary metabolites, including flavonoids, stilbenes, quinones, and phenolic acids.[2][4]

Among these, chromone glycosides represent a structurally important and biologically active class of compounds.[5][6] Chromones, or benzo-γ-pyrones, are heterocyclic compounds that, when glycosylated, exhibit modified solubility and bioavailability, often leading to potent pharmacological effects.[5][6] While flavonoids and stilbenes from Polygonum have been extensively studied, the chromone glycosides are an emerging area of interest with significant therapeutic potential.

This guide serves as a comprehensive technical resource for professionals in natural product chemistry and drug development. It eschews a rigid template to provide an intuitive, field-tested narrative that follows the discovery pipeline: from the foundational steps of extraction and isolation, through the complexities of structural elucidation, to the exploration of their biological activities and mechanisms of action. Every protocol and explanation is grounded in established scientific principles, offering not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating and reproducible approach to the study of these promising molecules.

Part 1: A Validated Workflow for Isolation and Purification

The successful isolation of pure chromone glycosides from the complex matrix of a plant extract is the critical first step in their study. The process is a multi-stage funnel, designed to progressively enrich the target compounds while systematically removing unwanted constituents. The polarity of glycosides—conferred by their sugar moieties—is the primary physical property exploited throughout this workflow.

Initial Extraction: Liberating the Target Molecules

The objective of extraction is to efficiently solubilize the chromone glycosides from the dried, powdered plant material. The choice of solvent is paramount and is dictated by the polar nature of the target compounds.

Rationale for Solvent Selection:

  • Polar Solvents (Methanol/Ethanol): Glycosides, with their sugar units, are highly polar. Solvents like methanol or 70-95% aqueous ethanol are ideal for their extraction.[7] Water alone is generally avoided as it can promote enzymatic degradation and microbial growth, while pure, absolute alcohols may be less efficient for certain glycoside structures.[7]

  • Preliminary Defatting (Optional but Recommended): Polygonum species can contain significant amounts of lipids and chlorophyll, especially when using aerial parts. These non-polar compounds can interfere with subsequent chromatographic steps. A pre-extraction step with a non-polar solvent like hexane or petroleum ether is often employed to remove these interfering substances, leading to a cleaner initial extract.

Step-by-Step Extraction Protocol:

  • Preparation: Air-dry the plant material (e.g., roots, leaves, or whole plant of the Polygonum species) and grind it into a coarse powder to maximize the surface area for solvent penetration.

  • Defatting: Macerate or percolate the powdered material with hexane at room temperature for 24-48 hours. Discard the hexane-soluble fraction. Repeat this step until the solvent runs clear. Air-dry the plant residue to remove residual hexane.

  • Primary Extraction: Submerge the defatted plant material in 70% ethanol (typically at a 1:10 solid-to-solvent ratio, w/v).

  • Maceration/Reflux: Macerate at room temperature with periodic agitation for 48-72 hours, or perform extraction under reflux for 2-4 hours for greater efficiency. The process should be repeated 2-3 times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to prevent thermal degradation of the glycosides. This yields the crude extract.

Fractionation and Chromatographic Purification

The crude extract is a complex mixture. The next phase involves a series of chromatographic separations to isolate the individual chromone glycosides in high purity. This is a progressive process, moving from low-resolution, high-capacity techniques to high-resolution, low-capacity ones.

Step-by-Step Purification Protocol:

  • Liquid-Liquid Partitioning:

    • Suspend the dried crude extract in water and perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as ethyl acetate (EtOAc) and n-butanol (n-BuOH).

    • Causality: Chromone glycosides, being moderately to highly polar, will predominantly partition into the more polar EtOAc and n-BuOH fractions, separating them from less polar aglycones and more polar sugars and salts. The bulk of chromone glycosides is often found in the n-BuOH fraction.

  • Column Chromatography (CC):

    • Subject the bioactive fraction (e.g., the n-BuOH fraction) to column chromatography.

    • Silica Gel CC: Useful for initial separation. Elute with a gradient solvent system, typically starting with chloroform or ethyl acetate and gradually increasing the polarity by adding methanol.

    • Sephadex LH-20 CC: This is a crucial step for separating compounds based on molecular size and polarity. Elution with methanol is common and is particularly effective at removing tannins and other phenolic polymers.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • This is the final polishing step to achieve high purity (>95%).

    • Fractions obtained from CC are further purified on a reversed-phase column (e.g., C18).

    • A typical mobile phase is a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[8] The separation is monitored using a UV detector, as chromones have a strong UV absorbance.

The following diagram illustrates the comprehensive workflow for isolating chromone glycosides.

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation & Purification cluster_final Final Product P_Material Dried & Powdered Polygonum Plant Material Defat Defatting with Hexane P_Material->Defat Extract Extraction with 70% Ethanol Defat->Extract Concentrate Concentration (Rotovap) Extract->Concentrate LLP Liquid-Liquid Partitioning (EtOAc, n-BuOH) Concentrate->LLP CC Column Chromatography (Silica Gel, Sephadex LH-20) LLP->CC Enriched Glycoside Fraction HPLC Preparative HPLC (C18 Column) CC->HPLC Semi-pure Fractions Pure_Comp Pure Chromone Glycoside (>95% Purity) HPLC->Pure_Comp Structure_Elucidation cluster_data Spectroscopic Data Acquisition cluster_info Information Derived MS HR-ESI-MS Mol_Formula Molecular Formula & Fragmentation MS->Mol_Formula H_NMR 1H NMR Proton_Info Proton Framework & Spin Systems H_NMR->Proton_Info C_NMR 13C NMR Carbon_Info Carbon Skeleton C_NMR->Carbon_Info TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity Connectivity (H-H, C-H, C-C) TwoD_NMR->Connectivity Final_Structure Final Structure Elucidated Mol_Formula->Final_Structure Proton_Info->Final_Structure Carbon_Info->Final_Structure Connectivity->Final_Structure

Caption: Integration of Spectroscopic Data for Structure Elucidation.

Spectroscopic Signatures of Chromone Glycosides

While a full analysis is required for each new compound, certain spectroscopic features are characteristic of chromone glycosides.

Carbon TypeTypical ¹³C-NMR Chemical Shift (δ, ppm)Rationale
Chromone Backbone
C-2155-165Vinylic carbon adjacent to ether oxygen
C-3110-125Vinylic carbon
C-4 (Carbonyl)175-185Characteristic ketone/ester carbonyl shift
C-5, C-7 (Oxygenated)150-165Aromatic carbons attached to -OH or -OR
C-6, C-890-105Aromatic carbons ortho/para to oxygen
C-4a, C-8a (Bridgehead)105-120, 155-160Aromatic carbons at ring fusion
Glycoside Moiety
C-1' (Anomeric Carbon)95-105Acetal carbon, highly deshielded
C-2' to C-5'70-80Carbons bearing hydroxyl groups
C-6'60-70Primary alcohol carbon (if present)
Table 1: Characteristic ¹³C-NMR chemical shifts for chromone glycosides. Data compiled from representative literature.[5][6]

Part 3: Known Chromone Glycosides from Polygonum

Research into the phytochemistry of Polygonum has led to the isolation of several novel and known chromone glycosides. These discoveries underscore the genus as a valuable source of this class of compounds.

Compound NamePolygonum SpeciesReference
7-O-(6'-galloyl)-β-D-glucopyranosyl-5-hydroxychromoneP. capitatum[9]
(S)-2-(2'-hydroxypropyl)-5-methyl-7-hydroxychromone-7-O-α-L-fucopyranosyl(1→2)-β-D-glucopyranosideP. multiflorum[10]
2,5-dimethyl-7-hydroxychromoneP. multiflorum (processed roots)[11]
2-(2-hydroxylpropyl)-5-methylchromenone-7-O-β-D-glucopyranosideP. multiflorum[11]
Various chromones identifiedP. ciliinerve[12]
Table 2: Examples of Chromone Glycosides Isolated from Polygonum Species.

Part 4: Biological Activities and Therapeutic Potential

The structural features of chromone glycosides translate into a range of biological activities, with antioxidant and anti-inflammatory properties being particularly prominent. [13][14]These activities are often the basis for the traditional medicinal uses of Polygonum species.

Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases. Many compounds from Polygonum species have demonstrated potent anti-inflammatory effects. [15]The ethyl acetate-soluble fraction of P. multiflorum roots, which would contain less polar glycosides and aglycones, was found to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator. [16]Specifically, anthraquinones like emodin and its glycoside were shown to decrease the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). [16]Flavonol glycosides from P. aviculare have also been shown to inhibit elastase release and the production of reactive oxygen species (ROS) in human neutrophils, key events in the inflammatory cascade. [17] The mechanism often involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is a master regulator of inflammatory gene expression, including iNOS and cyclooxygenase-2 (COX-2).

Inflammation_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK NFkB NF-κB Activation & Nuclear Translocation IKK->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB->Genes Mediators Inflammatory Mediators (NO, Prostaglandins) Genes->Mediators Chromone Chromone Glycosides Chromone->NFkB Inhibition

Caption: Simplified Anti-inflammatory Mechanism of Action.

Antioxidant Activity

Oxidative stress, caused by an imbalance between ROS production and the body's antioxidant defenses, is implicated in aging and numerous diseases. Phenolic compounds, including chromones and their glycosides, are excellent antioxidants due to their ability to donate a hydrogen atom or an electron to neutralize free radicals. Extracts from various Polygonum species, such as P. minus and P. odoratum, have shown potent antioxidant activity, which is strongly correlated with their high total phenolic and flavonoid content. [13][14]This activity is typically evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and FRAP (ferric reducing antioxidant power). [13]

Polygonum Species Bioactivity Key Findings Reference
P. odoratum Anti-inflammatory Dichloromethane leaf extract showed the most potent inhibition of nitric oxide production (IC₅₀ = 53.75 µg/mL). [14]
P. odoratum Antioxidant Methanolic leaf extract exhibited strong radical scavenging and contained the highest phenolic content. [14]
P. aviculare Anti-inflammatory & Antioxidant Isolated flavonol glucuronides significantly inhibited ROS production and elastase release in human neutrophils. [17]
P. minus Anti-inflammatory & Antioxidant Extracts inhibit COX-1, COX-2, and 5-LOX enzymes, attributed to high phenolic and flavonoid content. [18]
P. multiflorum Anti-inflammatory Anthraquinones (emodin and its glycoside) inhibited NO production by downregulating iNOS and TNF-α mRNA. [16]

Table 3: Summary of Relevant Bioactivities of Compounds and Extracts from Polygonum Species.

Conclusion and Future Perspectives

The chromone glycosides of the Polygonum genus represent a compelling and underexplored frontier in natural product drug discovery. Their demonstrated anti-inflammatory and antioxidant activities provide a strong scientific rationale for the traditional uses of these plants and highlight their potential as scaffolds for the development of novel therapeutics.

This guide has provided a comprehensive framework for the systematic investigation of these compounds, from their initial extraction to the elucidation of their biological function. Future research should focus on:

  • Broader Phytochemical Screening: Investigating a wider range of Polygonum species to discover novel chromone glycoside structures.

  • In-depth Mechanistic Studies: Moving beyond in vitro assays to explore the effects of purified chromone glycosides in cellular and animal models of disease to pinpoint specific molecular targets.

  • Pharmacokinetic and Bioavailability Studies: Understanding how these glycosides are absorbed, distributed, metabolized, and excreted (ADME) is crucial for their development as viable drug candidates.

By integrating modern analytical techniques with classical phytochemistry and pharmacology, the full therapeutic potential of Polygonum chromone glycosides can be unlocked, paving the way for the next generation of nature-derived medicines.

References

  • Grijalva, A., Valverde, M., & Sordo, M. (2022). An Update on Phytochemicals and Pharmacological Activities of the Genus Persicaria and Polygonum. MDPI. [Link]

  • Idoudi, S., Tourrette, A., Bouajila, J., Romdhane, M., & Elfalleh, W. (2023). The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation. Heliyon. [Link]

  • Saikia, J., & Deka, J. (2021). Genus Polygonum (Polygonaceae) : A Review. Plant Archives. [Link]

  • Bahadur, S., et al. (2019). THE GENUS POLYGONUM (POLYGONACEAE): AN ETHNOPHARMACOLOGICAL AND PHYTOCHEMICAL PERSPECTIVES -REVIEW. Semantic Scholar. [Link]

  • Shen, B., et al. (2018). Analysis of the Phytochemistry and Bioactivity of the Genus Polygonum of Polygonaceae. Digital Chinese Medicine. [Link]

  • Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules. [Link]

  • Wang, D., Song, X., & Yu, J. (2007). A new chromone glycoside from Polygonum capitatum. Fitoterapia. [Link]

  • Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. PubMed. [Link]

  • Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Semantic Scholar. [Link]

  • Lin, L., et al. (2015). A new chromone glycoside from roots of Polygonum multiflorum. Request PDF. [Link]

  • Qian, J., et al. (2024). Phytochemistry, pharmacology, toxicology and detoxification of Polygonum multiflorum Thunb.: a comprehensive review. PubMed Central. [Link]

  • Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. ResearchGate. [Link]

  • Cuyckens, F., et al. (2009). Structural Investigations of 5-Methylchromone Glycosides from Aloe Species by Liquid Chromatography/Electrospray Tandem Mass Spectrometry. ResearchGate. [Link]

  • Liu, Z., et al. (2018). Polygonum multiflorum Thunb.: A Review on Chemical Analysis, Processing Mechanism, Quality Evaluation, and Hepatotoxicity. Frontiers in Pharmacology. [Link]

  • Zhang, Y., et al. (2010). Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography. ResearchGate. [Link]

  • Sülsen, V., et al. (2006). Bioguided Fractionation of Polygonum alpinum. and Isolation and Structure Elucidation of Active Compounds. CoLab. [Link]

  • Gaspar, A., et al. (2013). Synthesis and NMR studies of novel chromone-2-carboxamide derivatives. Magnetic Resonance in Chemistry. [Link]

  • Lin, L., et al. (2015). Chromenone Derivatives from Processed Roots of Polygonum multiflorum. ResearchGate. [Link]

  • Unknown Author. (n.d.). Extraction of glycosides. Slideshare. [Link]

  • Bunawan, H., et al. (2020). Antioxidative and anti-inflammatory activities of Polygonum minus: a review of literature. Semantic Scholar. [Link]

  • Granica, S., et al. (2013). Antioxidant and anti-inflammatory flavonol glucuronides from Polygonum aviculare L. Fitoterapia. [Link]

  • Chabang, N., et al. (2020). Anti-inflammatory and Antioxidant Activities of the Extracts from Leaves and Stems of Polygonum odoratum Lour. PubMed. [Link]

  • Unknown Author. (n.d.). Isolation and identification of stilbenes in two varieties of Polygonum cuspidatum. Semantic Scholar. [Link]

  • Bunawan, H., et al. (2020). (PDF) Antioxidative and anti-inflammatory activities of Polygonum minus: a review of literature. ResearchGate. [Link]

  • Gupta, A., & Gupta, A. (2021). Strategic approach for purification of glycosides from the natural sources. ResearchGate. [Link]

  • Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. MDPI. [Link]

  • Ulfa, S., et al. (2022). Anti-inflammatory effects of anthraquinones of Polygonum multiflorum roots. Bioactive Compounds in Health and Disease. [Link]

  • Al-Jedah, J. (2016). Glycosides. Slideshare. [Link]

  • Jamari, N., et al. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites. [Link]

Sources

An In-Depth Technical Guide to 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone: A Natural Product with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a C-glycosyl chromone isolated from Polygonum jucundum.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes the current knowledge of this compound, from its chemical properties and potential biological activities to its isolation and characterization. In instances where specific data for the title compound is limited, this guide draws upon established principles and data from the broader class of chromone glycosides to provide a scientifically grounded perspective.

Introduction: The Therapeutic Promise of Chromone Glycosides

Chromones, characterized by a benzo-γ-pyrone scaffold, are a significant class of naturally occurring compounds widely distributed in the plant kingdom, as well as in some fungi and bacteria.[2][3] This structural motif is a cornerstone of numerous flavonoids and is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[4] The glycosylation of the chromone core, particularly through a carbon-carbon bond to form C-glycosides, often enhances stability and modulates pharmacokinetic properties, making these compounds particularly attractive for drug discovery.[5]

Chromone glycosides exhibit a remarkable spectrum of pharmacological activities, including anti-inflammatory, antiviral, antimicrobial, anticancer, and antioxidant effects.[2][3][4] For example, certain C-glucosyl chromones isolated from Aloe barbadensis have demonstrated potent anti-inflammatory activity, comparable to hydrocortisone, without the associated side effects on thymus weight.[6][7] This highlights the potential of this class of compounds to yield novel therapeutic agents.

This compound belongs to this promising class of molecules. While it has been identified as a natural product from Polygonum jucundum, a plant with documented anti-inflammatory properties in its crude extracts, specific biological and pharmacological data for this purified compound remain largely unexplored in publicly available literature.[8] This guide aims to consolidate the existing information and provide a framework for future research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent.

PropertyValueSource
CAS Number 188818-27-1[9]
Molecular Formula C₁₉H₂₄O₉[10]
Molecular Weight 396.39 g/mol [10]
Physical Description Powder-
Purity Typically >97% (Commercially available)-
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[10]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity within the chromone and glucose moieties, and critically, to confirm the C-glycosidic linkage at the C-8 position of the chromone core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule. Fragmentation patterns observed in MS/MS experiments can provide further structural insights.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum would show characteristic absorption bands for the chromone nucleus, and shifts in these bands upon addition of reagents like NaOH or AlCl₃ can help confirm the positions of the hydroxyl groups.

  • Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) vibrations.

Potential Biological Activities and Therapeutic Applications

While direct experimental evidence for the biological activities of this compound is scarce, its structural features and the known pharmacology of related compounds suggest several avenues for investigation. The chromone scaffold itself is associated with a wide range of biological effects.[4]

Hypothesized Signaling Pathway Involvement:

Based on the activities of other chromone derivatives, potential mechanisms of action for this compound could involve the modulation of key inflammatory and cell-signaling pathways.

G cluster_stimulus External Stimuli cluster_pathway Potential Cellular Pathways cluster_response Cellular Response cluster_intervention Hypothesized Intervention Pro-inflammatory Signals Pro-inflammatory Signals NF-kB Pathway NF-kB Pathway Pro-inflammatory Signals->NF-kB Pathway Activates MAPK Pathway MAPK Pathway Pro-inflammatory Signals->MAPK Pathway Activates COX/LOX Pathways COX/LOX Pathways Pro-inflammatory Signals->COX/LOX Pathways Activates Inflammatory Mediators (Cytokines, Prostaglandins) Inflammatory Mediators (Cytokines, Prostaglandins) NF-kB Pathway->Inflammatory Mediators (Cytokines, Prostaglandins) Induces Production of MAPK Pathway->Inflammatory Mediators (Cytokines, Prostaglandins) Induces Production of COX/LOX Pathways->Inflammatory Mediators (Cytokines, Prostaglandins) Induces Production of 8-Glucosyl-chromone 8-Glucosyl-chromone 8-Glucosyl-chromone->NF-kB Pathway Inhibits? 8-Glucosyl-chromone->MAPK Pathway Inhibits? 8-Glucosyl-chromone->COX/LOX Pathways Inhibits?

Caption: Hypothesized anti-inflammatory mechanism of 8-Glucosyl-chromone.

Potential Therapeutic Areas:

  • Anti-inflammatory: Given that the crude extract of Polygonum jucundum exhibits anti-inflammatory properties, and other C-glucosyl chromones are potent anti-inflammatory agents, this is a primary area for investigation.[6][7][8]

  • Antioxidant: The phenolic hydroxyl groups on the chromone ring suggest potential radical scavenging and antioxidant activity.

  • Anticancer: Numerous chromone derivatives have been reported to possess anticancer properties through various mechanisms, including the inhibition of kinases and induction of apoptosis.

  • Antiviral and Antimicrobial: The chromone nucleus is present in many compounds with demonstrated activity against viruses and bacteria.[2][3]

Isolation and Purification from Natural Sources

The primary documented source of this compound is the plant Polygonum jucundum.[1] While a specific, detailed protocol for the isolation of this compound is not available in the reviewed literature, a general workflow can be proposed based on standard phytochemical techniques for separating flavonoids and other phenolic compounds from plant material.

Proposed Isolation and Purification Workflow:

G A Dried Plant Material (Polygonum jucundum) B Extraction (e.g., 85% Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Ethyl Acetate Fraction) C->D E Fractionated Extract D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F G Semi-pure Fractions F->G H Preparative HPLC G->H I Purified Compound (>98% Purity) H->I

Caption: A general workflow for the isolation and purification of the target chromone.

Step-by-Step Protocol Outline:

  • Plant Material Preparation: The aerial parts of Polygonum jucundum are collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is extracted with a suitable solvent, such as 85% ethanol, often using methods like maceration or Soxhlet extraction to obtain a crude extract.[11]

  • Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. The target compound, being a glycoside, is likely to be found in the more polar fractions like ethyl acetate or butanol.

  • Chromatographic Separation: The enriched fraction is then subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: This is used for initial separation based on polarity.

    • Sephadex LH-20 Chromatography: This technique is effective for separating phenolic compounds.

  • Final Purification: Fractions containing the target compound are pooled and subjected to final purification using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Structure Verification: The purified compound's identity and purity are confirmed using the spectroscopic methods outlined in Section 2.

Synthesis of this compound

The chemical synthesis of C-glycosyl chromones presents a significant challenge due to the need to form a stable carbon-carbon bond between the anomeric carbon of the sugar and the aromatic ring of the chromone. While a specific synthetic route for this compound has not been published, general strategies for the synthesis of C-glycosyl chromones can be adapted.

One promising approach involves a palladium-catalyzed cross-coupling reaction, such as the Heck reaction.[5][12]

Conceptual Synthetic Strategy:

G A Halogenated Chromone Precursor C Heck Coupling (Pd Catalyst) A->C B Glycal (Unsaturated Sugar) B->C D C-Glycosyl Chromone Derivative C->D E Deprotection D->E F Final Product E->F

Caption: A conceptual Heck coupling approach for C-glycosyl chromone synthesis.

Key Steps in the Proposed Synthesis:

  • Synthesis of the Chromone Aglycone: The 5,7-dihydroxy-2-(1-methylpropyl)chromone core would need to be synthesized with a halogen (e.g., iodine or bromine) at the C-8 position to serve as a handle for the cross-coupling reaction.

  • Preparation of the Glycal: A protected glucose derivative, typically a glycal (an unsaturated sugar), is prepared.

  • Heck Reaction: The halogenated chromone and the glycal are subjected to a palladium-catalyzed Heck coupling reaction to form the C-C bond.

  • Reduction and Deprotection: The double bond introduced during the Heck reaction is reduced, and the protecting groups on the sugar and any protected hydroxyl groups on the chromone are removed to yield the final product.

This synthetic approach offers a versatile platform for producing not only the natural product but also a variety of analogues for structure-activity relationship (SAR) studies.

Future Directions and Conclusion

This compound is a natural product that sits at the intersection of a well-established source, Polygonum jucundum, and a class of compounds, C-glycosyl chromones, with significant therapeutic potential. However, the lack of specific biological data for this molecule represents a significant knowledge gap.

Future research should focus on:

  • Comprehensive Biological Screening: A systematic evaluation of its anti-inflammatory, antioxidant, anticancer, and antimicrobial activities is warranted.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways modulated by this compound is crucial for understanding its therapeutic potential.

  • Development of a Scalable Synthetic Route: An efficient and scalable synthesis would enable the production of sufficient quantities for preclinical and clinical studies and facilitate the generation of novel analogues.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.

References

  • Lin, Y., Zhang, C., & Zhang, M. (2009). [Chemical constituents in herbs of Polygonum jucundum]. Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 34(13), 1690–1691. [Link]

  • Gomes, A., Fernandes, E., & Silva, A. M. S. (2021). Synthesis and biological activity of C-glycosyl 3-vinylchromones: Toward novel antioxidant drugs. ResearchGate. [Link]

  • Amen, Y., Elsbaey, M., Othman, A., Sallam, M., & Shimizu, K. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules (Basel, Switzerland), 26(24), 7646. [Link]

  • Ben-Azu, B., Omoruyi, S. I., Ajayi, A. M., Umukoro, S., & Aderibigbe, A. O. (2022). The genus Polygonum: An updated comprehensive review of its ethnomedicinal, phytochemical, pharmacological activities, toxicology, and phytopharmaceutical formulation. Journal of ethnopharmacology, 295, 115402. [Link]

  • Hutter, J. A., Salman, M., Stavinoha, W. B., Satsangi, N., Williams, R. F., Streeper, R. T., & Weintraub, S. T. (1996). Antiinflammatory C-glucosyl chromone from Aloe barbadensis. Journal of natural products, 59(5), 541–543. [Link]

  • Elsevier Pure. (n.d.). Antiinflammatory C-glucosyl chromone from Aloe barbadensis. Retrieved from [Link]

  • Gaspar, A., Matos, M. J., Garrido, J., Uriarte, E., & Borges, F. (2021). Biological and Medicinal Properties of Natural Chromones and Chromanones. Molecules (Basel, Switzerland), 26(21), 6495. [Link]

  • Amen, Y., Elsbaey, M., Othman, A., Sallam, M., & Shimizu, K. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. PubMed, 26(24), 7646. [Link]

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Methodological & Application

A Proposed Synthetic Route for 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Strategic Overview and Retrosynthetic Analysis

The synthesis of a complex molecule like 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone requires a carefully planned strategy. The primary challenges are:

  • Formation of the Chromone Core: Building the heterocyclic chromone ring from an appropriate phenolic precursor.

  • C-Glycosylation: Creating the stable C-C bond between the glucose moiety and the phloroglucinol ring, a process more challenging than O-glycosylation.[1]

  • Regio- and Stereoselectivity: Ensuring the glucosyl group is attached at the C-8 position of the chromone and controlling the stereochemistry at the anomeric carbon (C-1").

  • Protecting Group Management: The numerous hydroxyl groups on both the phloroglucinol and glucose units must be selectively protected and deprotected throughout the synthesis to prevent unwanted side reactions.[2][3]

Our retrosynthetic analysis deconstructs the target molecule into manageable precursors. The key disconnections are the C-8 glycosidic bond and the bonds forming the chromone ring. This leads to a phloroglucinol derivative and a protected glucose donor as the primary starting materials.

G Target This compound Intermediate1 Protected 8-C-Glucosyl-phloroacetophenone Target->Intermediate1 Chromone Cyclization & Deprotection Intermediate2 Protected Phloroglucinol Intermediate1->Intermediate2 C-Glycosylation Intermediate3 Protected Glucose Donor Intermediate1->Intermediate3 C-Glycosylation StartingMaterial1 Phloroglucinol Intermediate2->StartingMaterial1 Protection & Acylation StartingMaterial2 2-Methylbutyryl Chloride Intermediate2->StartingMaterial2 Friedel-Crafts Acylation StartingMaterial3 Glucose Intermediate3->StartingMaterial3 Protection

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

The forward synthesis is designed as a multi-stage process. The workflow begins with the preparation of a key intermediate, an acylated phloroglucinol, followed by a crucial C-glycosylation step, and concludes with the formation of the chromone ring and final deprotection.

G cluster_0 Stage 1: Aglycone Precursor Synthesis cluster_1 Stage 2: Glucose Donor Preparation cluster_2 Stage 3: Core Assembly & Finalization Phloroglucinol Phloroglucinol BenzylProtection 1,3,5-Tris(benzyloxy)benzene Phloroglucinol->BenzylProtection BnBr, K2CO3 Acylation 2',4',6'-Tris(benzyloxy)-2- methylbutyrophenone BenzylProtection->Acylation 2-Methylbutyryl Chloride AlCl3 C_Glycosylation Protected 8-C-Glucosyl Phloroacetophenone Acylation->C_Glycosylation C-Glycosylation (Lewis Acid Catalyzed) Glucose Glucose Acetylation Penta-O-acetyl-β-D-glucopyranose Glucose->Acetylation Ac2O, Pyridine Bromination Acetobromo-α-D-glucose Acetylation->Bromination HBr, AcOH Bromination->C_Glycosylation ChromoneFormation Protected Chromone C_Glycosylation->ChromoneFormation Cyclization with Ethyl Acetate, NaH Deprotection Target Molecule ChromoneFormation->Deprotection Debenzylation (H2, Pd/C)

Caption: Proposed multi-stage synthetic workflow.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Material Safety Data Sheets (MSDS).

Stage 1: Synthesis of the Acylated Phloroglucinol Acceptor

The rationale here is to first acylate the phloroglucinol ring to introduce the 2-(1-methylpropyl) precursor sidechain. The hydroxyl groups must be protected to direct the acylation and prevent side reactions. Benzyl ethers are chosen as protecting groups due to their stability under various conditions and their clean removal via catalytic hydrogenation in the final step.[4]

Protocol 1.1: Benzylation of Phloroglucinol

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phloroglucinol (1 eq.), anhydrous potassium carbonate (K₂CO₃, 5 eq.), and acetone (250 mL).

  • Reaction: Stir the suspension vigorously. Add benzyl bromide (BnBr, 3.5 eq.) dropwise via an addition funnel.

  • Heating: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the solid K₂CO₃. Evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,3,5-tris(benzyloxy)benzene.

Protocol 1.2: Friedel-Crafts Acylation

  • Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3,5-tris(benzyloxy)benzene (1 eq.) in anhydrous nitrobenzene.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reaction: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) portion-wise, keeping the temperature below 5 °C. Stir for 15 minutes.

  • Acylation: Add 2-methylbutyryl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and then heat to 65 °C for 20 hours.[5]

  • Quenching: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL). Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. The crude product, 2',4',6'-tris(benzyloxy)-2-methylbutyrophenone, is purified by column chromatography.

Stage 2: Preparation of the Glycosyl Donor

A reactive glycosyl donor is required for the C-glycosylation reaction. Acetobromo-α-D-glucose is a common and effective donor for Lewis acid-mediated glycosylations.

Protocol 2.1: Preparation of Acetobromo-α-D-glucose

  • Acetylation: Suspend D-glucose (1 eq.) in acetic anhydride (5 eq.) and cool to 0 °C. Add a catalytic amount of pyridine and stir until the glucose dissolves. Allow the reaction to proceed for 12 hours at room temperature.

  • Work-up: Pour the reaction mixture into ice water and stir until the excess anhydride has hydrolyzed. Extract the product with DCM. Wash the organic layer with cold, dilute HCl, saturated NaHCO₃, and brine.

  • Intermediate Isolation: Dry the organic layer (Na₂SO₄), filter, and evaporate to obtain penta-O-acetyl-β-D-glucopyranose.

  • Bromination: Dissolve the acetylated glucose in glacial acetic acid. Cool to 0 °C and bubble dry hydrogen bromide (HBr) gas through the solution until saturation.

  • Reaction Completion: Seal the flask and store at 4 °C for 2 hours.

  • Isolation: Pour the mixture into ice water and extract immediately with DCM. Wash the organic extract with cold water and saturated NaHCO₃ solution. Dry over Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature to yield crude acetobromo-α-D-glucose, which should be used immediately in the next step.

Stage 3: C-Glycosylation and Chromone Formation

This is the most critical stage. C-glycosylation of the electron-rich aromatic ring is achieved using a Lewis acid catalyst. Subsequent intramolecular condensation (cyclization) followed by deprotection yields the final product.

Protocol 3.1: Lewis Acid-Mediated C-Glycosylation

  • Setup: Dissolve the acylated phloroglucinol from Protocol 1.2 (1 eq.) and acetobromo-α-D-glucose from Protocol 2.1 (1.5 eq.) in anhydrous DCM under an inert atmosphere.

  • Catalyst Addition: Cool the mixture to -20 °C. Add a solution of boron trifluoride diethyl etherate (BF₃·Et₂O, 2 eq.) in DCM dropwise.

  • Reaction: Stir the reaction at -20 °C for 4 hours, then allow it to warm to 0 °C and stir for an additional 12 hours. Monitor by TLC.

  • Quenching & Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, wash with brine, dry (Na₂SO₄), and concentrate. The resulting product will be a mixture of anomers (α and β).[6][7] This mixture must be carefully separated by column chromatography or preparative HPLC to isolate the desired β-anomer of the protected 8-C-glucosyl phloroacetophenone derivative.

Protocol 3.2: Chromone Ring Formation

  • Setup: To a solution of the purified β-C-glycoside from Protocol 3.1 (1 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 3 eq.) at 0 °C under an inert atmosphere.

  • Reaction: Stir the mixture for 30 minutes. Add ethyl acetate (excess, ~10 eq.) and heat the reaction to reflux for 8 hours.[8]

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of ethanol, followed by water.

  • Work-up: Acidify the mixture with dilute HCl and extract with ethyl acetate. Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Purification: Concentrate the solution and purify the residue by column chromatography to yield the protected this compound.

Protocol 3.3: Final Deprotection (Debenzylation)

  • Setup: Dissolve the protected chromone from Protocol 3.2 in a mixture of THF and methanol.

  • Catalyst: Add palladium on carbon (Pd/C, 10 wt. %) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring for 12-24 hours.[4]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Final Purification: Concentrate the filtrate under reduced pressure. Purify the final product, this compound, using preparative reverse-phase HPLC.[9]

Analytical Characterization

The identity and purity of the final product must be confirmed using a combination of spectroscopic and chromatographic techniques.

Technique Purpose Expected Observations
HPLC Purity Assessment & QuantificationA single major peak with a characteristic retention time. A typical C18 column with a water/acetonitrile gradient (containing 0.1% formic acid) can be used.[9]
Mass Spectrometry (MS) Molecular Weight ConfirmationESI-MS should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₁₉H₂₄O₉ (MW: 396.39).[10][11]
¹H NMR Structural ElucidationSignals corresponding to the chromone core, the 1-methylpropyl side chain, and the glucose moiety. The anomeric proton (H-1") of the β-glucoside typically appears as a doublet around 4.5-5.0 ppm.[12][13]
¹³C NMR Carbon Skeleton ConfirmationResonances for all 19 carbons. The anomeric carbon (C-1") signal is characteristic for C-glucosides. Signal duplication may occur due to rotational isomerism.[7][14]

References

  • Organic Reactions. (n.d.). Catalyst-Controlled Glycosylation. Wiley. [Link]

  • Diao, T. (n.d.). Catalytic C-glycosylation and diastereoselectivity governed by radical capture. American Chemical Society. [Link]

  • Braz-Filho, R., & Silveira, E. R. (2009). Synthesis of 8-C-glucosylflavones. PubMed. [Link]

  • Gein, V. L., et al. (2020). Methods of Protection/Deprotection of Hydroxy Groups in the Synthesis of Polyhydroxy Flavonols. ResearchGate. [Link]

  • Li, W., et al. (2022). Synthesis of C-glycosides enabled by palladium-catalyzed glycosylation reactions. RSC Publishing. [Link]

  • Tomé, S. M., et al. (2022). Application of the Heck Reaction for the Synthesis of C-Glycosyl Phenolic Compounds. Thieme Connect. [Link]

  • Hansen, M. H., et al. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

  • Mondal, S., et al. (2023). Stereoselective C-Aryl Glycosylation by Catalytic Cross-Coupling of Heteroaryl Glycosyl Sulfones. PubMed. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Liu, X., et al. (2023). Efficient and versatile formation of glycosidic bonds via catalytic strain-release glycosylation. ResearchGate. [Link]

  • Kocienski, P. J. (n.d.). Protecting Groups. University of Leeds. [Link]

  • Zorko, M., et al. (2023).
  • Wang, Y., et al. (2021). The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹³C‐NMR spectrum of crude glycosylation mixture. [Link]

  • Petrušová, M., et al. (2016). A selective and mild glycosylation method of natural phenolic alcohols. Beilstein Journals. [Link]

  • Chong, Y., et al. (2023). One‐Pot Hetero‐Di‐C‐Glycosylation of the Natural Polyphenol Phloretin by a Single C‐Glycosyltransferase. PMC. [Link]

  • ResearchGate. (n.d.). C-glycosyl phenols. [Link]

  • Wang, Y., et al. (2021). The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. RSC Publishing. [Link]

  • Oud Academia. (n.d.). High-Performance Liquid Chromatography (HPLC) for chromone detection. [Link]

  • BioCrick. (n.d.). This compound datasheet. [Link]

  • ResearchGate. (n.d.). (PDF) C-Glycosylation. [Link]

  • Huang, X., et al. (2022). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. PMC. [Link]

  • McKay, M. J., & Nguyen, H. M. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. NIH. [Link]

  • Neliti. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Wang, Y., et al. (2021). The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the. RSC Publishing. [Link]

  • Piccinelli, A. L., et al. (2008). HPLC-PDA-MS and NMR characterization of C-glycosyl flavones in a hydroalcoholic extract of Citrus aurantifolia leaves with antiplatelet activity. PubMed. [Link]

  • Wang, Y., et al. (2014). Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering. NIH. [Link]

  • Taha, M., et al. (2016). Synthesis and Biological Evaluation of Phloroglucinol Derivatives. PubMed. [Link]

  • Ferreres, F., et al. (2011). Identification of Flavone C-Glycosides Including a New Flavonoid Chromophore from Barley Leaves. ResearchGate. [Link]

  • Avula, B., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Synthesis of phloroglucinol adducts. [Link]

  • Taniguchi, H., et al. (2007). Prenylated acylphloroglucinol derivatives: isoprenomics-based design, syntheses and antioxidative activities. PubMed. [Link]

  • Nchinda, A. T. (2001). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. University of Botswana ResearchGate. [Link]

  • Asgar, A., et al. (2022). Phloroglucinol inhibited glycation via entrapping carbonyl intermediates. PMC. [Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone. This chromone glycoside, a natural product isolated from the herbs of Polygonum jucundum, is of increasing interest to researchers in drug development and natural product chemistry.[1][2] The method described herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The protocol has been developed based on established principles of reversed-phase chromatography for flavonoids and other polar glycosides and is structured to meet the rigorous standards of scientific integrity and reproducibility.[3][4]

Introduction: The Scientific Rationale

This compound is a phenolic compound characterized by a chromone backbone glycosidically linked to a glucose moiety.[5][6] The presence of multiple hydroxyl groups and the glucose unit imparts significant polarity to the molecule. Accurate and precise quantification of this analyte is crucial for various applications, including phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such molecules due to its high resolution, sensitivity, and reproducibility.[3][7] The method detailed in this note utilizes reversed-phase HPLC, which is the predominant and efficient method for separating a wide range of analytes, including flavonoids and their glycosides.[4][8][9] In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase.[8] The separation is based on the differential partitioning of the analyte between the two phases. For a polar compound like this compound, careful optimization of the mobile phase is critical to achieve adequate retention and symmetrical peak shape.[10]

Chromatographic Method and Parameters

The selection of chromatographic parameters is pivotal for the successful separation and quantification of the analyte. The following method has been optimized to provide excellent resolution and peak symmetry for this compound.

Rationale for Parameter Selection
  • Column: A C18 column is the most widely used reversed-phase column and is well-suited for the separation of a broad range of compounds, including those with moderate to high polarity.[9] The octadecylsilyl stationary phase provides the necessary hydrophobicity to retain the analyte while allowing for elution with a polar mobile phase.

  • Mobile Phase: A gradient elution with a mixture of acidified water and acetonitrile is employed. The initial high concentration of the aqueous phase ensures the retention of the polar analyte on the non-polar stationary phase.[8][10] The gradual increase in the organic solvent (acetonitrile) concentration decreases the polarity of the mobile phase, leading to the elution of the analyte. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the aqueous phase is crucial for achieving sharp, symmetrical peaks by suppressing the ionization of the phenolic hydroxyl groups of the chromone, which can otherwise lead to peak tailing.[11][12]

  • Detection Wavelength: Chromones and flavonoids typically exhibit strong UV absorbance. Based on the chromone structure and data from similar compounds, a detection wavelength in the range of 255-375 nm is generally effective.[12][13] For this application note, a wavelength of 260 nm is proposed, which is a common choice for the detection of flavonoids and should provide good sensitivity for the analyte.[3] A diode-array detector (DAD) is recommended to allow for the simultaneous acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.[14]

  • Column Temperature: Maintaining a constant column temperature, for instance at 25°C, is important for ensuring reproducible retention times.[12]

Optimized HPLC Parameters
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Diode Array Detector (DAD) at 260 nm

Experimental Protocols

The following protocols provide step-by-step instructions for sample preparation, standard preparation, and the HPLC analysis workflow.

Preparation of Solutions

3.1.1. Mobile Phase Preparation

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1000 mL of HPLC-grade water. Mix thoroughly and degas using a vacuum filtration system or sonication.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

3.1.2. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using a suitable solvent such as methanol or a mixture of methanol and water.[15] Ensure complete dissolution, using sonication if necessary.

  • Bring the solution to volume with the same solvent and mix well. This stock solution should be stored at 2-8°C and protected from light.[5]

3.1.3. Working Standard Solutions and Calibration Curve

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (at the initial gradient composition) to achieve concentrations ranging from, for example, 1 to 100 µg/mL.

  • These solutions will be used to construct a calibration curve by plotting the peak area against the concentration. The linearity of the method is assessed from this curve.[7]

3.1.4. Sample Preparation

The preparation of the sample will depend on its matrix. For a pure substance or a simple formulation, the procedure is as follows:

  • Accurately weigh an appropriate amount of the sample.

  • Dissolve the sample in a known volume of a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[16]

HPLC Analysis Workflow

The following diagram illustrates the overall workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D System Equilibration A->D B Standard Preparation E Inject Standards & Samples B->E C Sample Preparation C->E D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Calibration Curve Construction G->H I Quantification H->I

Caption: HPLC analysis workflow from preparation to quantification.

Step-by-Step HPLC Protocol
  • System Startup and Equilibration:

    • Turn on the HPLC system components (pump, detector, autosampler, column oven).

    • Purge the pump with both mobile phases to remove any air bubbles.

    • Equilibrate the column with the initial mobile phase composition (10% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence in the chromatography data system (CDS) software.

    • Include injections of a blank (mobile phase), the series of working standard solutions, and the prepared samples. It is good practice to run a system suitability test (SST) before starting the sequence.

  • Running the Analysis:

    • Start the sequence. The autosampler will inject the solutions according to the defined sequence.

    • Monitor the chromatography in real-time to ensure proper system performance.

  • Data Analysis:

    • After the run is complete, integrate the peaks in the resulting chromatograms.

    • Identify the peak corresponding to this compound based on its retention time, which should be consistent with that of the standard.

    • Generate a calibration curve from the standard injections.

    • Quantify the amount of the analyte in the samples by interpolating their peak areas on the calibration curve.

Method Validation: Ensuring Trustworthiness

To ensure that the analytical method is suitable for its intended purpose, it must be validated.[7][17] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[17][18][19] The key validation parameters are outlined below.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for the analyte should be well-resolved from other peaks, and the peak purity should be confirmed using a DAD.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for the calibration curve over the specified range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17]Typically 80-120% of the expected sample concentration.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for spiked samples at different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
Validation Protocol Workflow

The following diagram illustrates the logical flow for the method validation process.

Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity B->C D Linearity & Range E Accuracy F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness C->D D->E E->F F->G G->H I Validation Report H->I

Sources

Application Note: Comprehensive NMR-Based Structural Elucidation of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth technical guide for the complete structural assignment of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Chromone C-glycosides are a significant class of natural products with diverse biological activities.[1] Unambiguous structural characterization is paramount for any further investigation in drug discovery and development. This guide moves beyond a simple listing of steps to explain the causality behind the experimental design, detailing a self-validating workflow that leverages ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments to ensure full and accurate assignment of all proton and carbon resonances.

Introduction: Structural Complexity and the Role of NMR

This compound is a complex natural product featuring three distinct structural motifs:

  • A Chromone Core: A 5,7-dihydroxy-substituted benzo-γ-pyrone skeleton. The 5-hydroxy group's proximity to the C-4 carbonyl suggests strong intramolecular hydrogen bonding, which significantly influences its ¹H NMR chemical shift.[2]

  • An Aliphatic Side Chain: A 2-(1-methylpropyl), or sec-butyl, group.

  • A C-Glycosidic Moiety: A β-D-glucopyranosyl unit directly attached to the chromone skeleton at the C-8 position. This C-C linkage, as opposed to a more common O-glycosidic bond, presents a key structural feature that must be unequivocally confirmed.

The primary objective of this protocol is to assemble these three pieces into a single, validated structure. NMR spectroscopy is the preeminent technique for this task, as it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[3]

Experimental Design: A Logic-Driven Workflow

A systematic, multi-experimental approach is required for a molecule of this complexity. Each experiment provides a specific piece of the puzzle, and together they form a self-validating system for structural elucidation.[4] The logic flows from general information to specific correlations.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D Analysis (Atom Count & Type) cluster_2d Phase 3: 2D Analysis (Structural Assembly) cluster_final Phase 4: Finalization SamplePrep Sample Preparation (5-10 mg in DMSO-d₆) H1_NMR ¹H NMR (Proton count, shifts, coupling) SamplePrep->H1_NMR Acquire C13_NMR ¹³C NMR (Total carbon count) H1_NMR->C13_NMR Inform COSY COSY (¹H-¹H spin systems) H1_NMR->COSY Correlate DEPT135 DEPT-135 (CH, CH₂, CH₃ multiplicity) C13_NMR->DEPT135 Inform C13_NMR->COSY Correlate DEPT135->COSY Correlate HSQC HSQC (Direct ¹H-¹³C correlations) COSY->HSQC Correlate HMBC HMBC (Long-range ¹H-¹³C correlations) HSQC->HMBC Correlate Structure Final Validated Structure HMBC->Structure Confirm

Caption: Logical workflow for NMR-based structure elucidation.

Detailed Protocols

Sample Preparation

The choice of solvent is critical. While CDCl₃ is common, it often fails to show labile hydroxyl (-OH) or amine (-NH) protons. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the preferred solvent for this compound class because it forms hydrogen bonds with the solute's hydroxyl groups, slowing their exchange rate and allowing them to be observed as distinct, often coupled, signals in the ¹H NMR spectrum.[5][6]

Protocol:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (≥99.96% D).

  • Add 5 µL of a 1% Tetramethylsilane (TMS) solution in DMSO-d₆ to serve as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).

  • Vortex the solution for 30 seconds to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 5 mm NMR tube.

1D NMR Acquisition (Bruker 500 MHz Spectrometer)

Rationale: 1D spectra provide the foundational data: the number and types of protons and carbons. The Distortionless Enhancement by Polarization Transfer (DEPT)-135 experiment is particularly crucial for differentiating between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, which is essential for assigning the aliphatic side chain and the glucosyl moiety.[7][8]

Experiment Key Parameters Purpose & Causality
¹H NMR Spectral Width: 16 ppmAcquisition Time: 3 secRelaxation Delay (d1): 2 secNumber of Scans (ns): 16To observe all proton signals, including the downfield phenolic hydroxyls and aromatic protons. A 2-second relaxation delay ensures quantitative integration is reasonably accurate for protons with different relaxation times.
¹³C NMR Spectral Width: 240 ppmAcquisition Time: 1 secRelaxation Delay (d1): 2 secNumber of Scans (ns): 1024To detect all carbon signals, from the shielded aliphatic carbons to the deshielded carbonyl carbon. A higher number of scans is required due to the low natural abundance (1.1%) of the ¹³C isotope.
DEPT-135 Spectral Width: 240 ppmPulse Angle: 135°Relaxation Delay (d1): 2 secNumber of Scans (ns): 256To determine the multiplicity of each carbon atom. This experiment is much faster than a standard ¹³C NMR because it leverages polarization transfer from protons, enhancing sensitivity.[9]
2D NMR Acquisition

Rationale: 2D NMR experiments are the cornerstone of structural assembly, revealing through-bond correlations that connect individual atoms into molecular fragments and then link those fragments together.[10][11]

Experiment Key Parameters Purpose & Causality
¹H-¹H COSY Spectral Width (F1, F2): 16 ppmData Points: 2048 (F2) x 256 (F1)Number of Scans (ns): 4To identify scalar-coupled protons (typically 2-3 bonds apart). This will map out the spin systems of the sec-butyl group and the glucosyl ring.
¹H-¹³C HSQC F2 (¹H) Width: 16 ppmF1 (¹³C) Width: 200 ppm¹JCH Coupling: 145 HzNumber of Scans (ns): 8To correlate each proton with its directly attached carbon (one-bond ¹JCH coupling). This is the primary method for assigning the signals in the ¹³C spectrum.
¹H-¹³C HMBC F2 (¹H) Width: 16 ppmF1 (¹³C) Width: 240 ppmnJCH Coupling: 8 HzNumber of Scans (ns): 32To identify long-range (2-4 bond) correlations between protons and carbons. This is the most powerful experiment for connecting disparate parts of the molecule, such as linking the glucosyl unit to the chromone core. The 8 Hz optimization is a good compromise for detecting typical ²JCH and ³JCH couplings.

Data Interpretation: Assembling the Structure

Predicted ¹H and ¹³C NMR Data

The following table presents the expected chemical shifts for the target molecule, based on data for similar flavonoid C-glycosides and chromone derivatives.[12][13][14] These values serve as a guide for the initial assignment.

Atom No.Predicted ¹³C (ppm)Predicted ¹H (ppm)MultiplicityDEPT-135
2165.0--C
3110.56.25sCH
4182.5--C
4a104.5--C
5162.0--C
5-OH-12.90s-
694.56.50sCH
7164.0--C
7-OH-10.80s (br)-
8105.0--C
8a157.0--C
9 (sec-Bu CH)35.02.80mCH
10 (sec-Bu CH₃)17.51.25dCH₃
11 (sec-Bu CH₂)26.51.65mCH₂
12 (sec-Bu CH₃)11.80.90tCH₃
1' (Anomeric)74.04.65dCH
2'71.53.20mCH
3'79.53.25mCH
4'71.03.15mCH
5'82.03.10mCH
6'62.03.70, 3.50mCH₂
Step-by-Step Interpretation
  • ¹H NMR Analysis:

    • Hydroxyl Protons: Expect a sharp singlet far downfield (~12.9 ppm) for the chelated 5-OH. The 7-OH will appear as a broader singlet around 10.8 ppm. The glucosyl -OH protons will appear between 4.5-5.5 ppm.

    • Aromatic Region: Two singlets are expected for H-3 (~6.25 ppm) and H-6 (~6.50 ppm), consistent with the substitution pattern.

    • sec-Butyl Region: Look for a complex multiplet for H-9, a doublet for the H-10 methyl group, another multiplet for the H-11 methylene, and a triplet for the terminal H-12 methyl group. Integration should correspond to 1H, 3H, 2H, and 3H, respectively.

    • Glucosyl Region: The anomeric proton (H-1') is key, expected as a doublet around 4.65 ppm. The remaining sugar protons will form a complex, overlapping region between 3.1-3.7 ppm.

  • ¹³C and DEPT-135 Analysis:

    • Confirm the presence of 19 distinct carbon signals.

    • Identify the C-4 carbonyl carbon at the lowest field (~182.5 ppm).

    • Use DEPT-135 to identify the two CH₂ groups (C-11 and C-6', negative signals), the nine CH groups, and the two CH₃ groups (C-10 and C-12, positive signals). The remaining six signals in the ¹³C spectrum that are absent in the DEPT-135 spectrum are quaternary carbons.

  • COSY Analysis:

    • This experiment will validate the proton connectivities within the isolated spin systems.

    • Trace the correlations from H-12 -> H-11 -> H-9 -> H-10 to confirm the entire sec-butyl fragment.

    • Trace the correlations from H-1' -> H-2' -> H-3' -> H-4' -> H-5' -> H-6' to map out the glucosyl ring proton network.

  • HSQC Analysis:

    • This provides the definitive link between each proton and its carbon. For example, the ¹H signal at ~6.50 ppm will show a cross-peak to the ¹³C signal at ~94.5 ppm, unambiguously assigning these signals to H-6 and C-6, respectively. Use this method to assign all protonated carbons.

  • HMBC Analysis: The Final Proof

    • HMBC correlations connect all the fragments. This is the most critical step for validating the overall structure.[15]

G H3->C2 H3->C4 H3->C4a H6->C4a H6->C7 H6->C8 H6->C5 H9->C2 H10->C2 H1_prime->C7 H1_prime->C8  Key Correlation H1_prime->C8a

Caption: Key HMBC correlations confirming the molecular backbone.

  • Chromone Core Confirmation: Correlations from H-3 to C-2, C-4, and C-4a confirm the pyrone ring structure.

  • sec-Butyl Linkage: Correlations from the aliphatic protons H-9 and H-10 to C-2 will firmly attach the side chain to the correct position.

  • C-Glycoside Linkage (Crucial): The most diagnostic correlations will be from the anomeric proton (H-1') to the aromatic carbons C-8, C-7, and C-8a. This three-bond correlation (H-1' to C-8) is the definitive proof of the C-8 glycosidic linkage.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, as detailed in these protocols, provides an unambiguous and self-validating method for the complete structural elucidation of this compound. By progressing logically from basic 1D experiments to advanced 2D correlation techniques, researchers can confidently assign every proton and carbon resonance, confirm the connectivity of all structural fragments, and definitively establish the key C-glycosidic linkage. This rigorous characterization is an indispensable first step for any further pharmacological or developmental research on this class of compounds.

References

  • Amen, Y., Elsbaey, M., Othman, A., Sallam, M., & Shimizu, K. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules, 26(24), 7646. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(6), 1459–1470. [Link]

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  • SlideServe. (2011). Assignments of the 1H and 13C NMR data of flavonoids. [Link]

  • Columbia University. (n.d.). DEPT | NMR Core Facility. [Link]

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  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. [Link]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

  • Kessler, H., et al. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta, 88(8), 1957-1989. [Link]

  • Syah, Y. M., et al. (2009). Structure Elucidation of Flavonoid Compound from the Leaves of Coleus Atropurpureus Benth using 1D- and 2D-NMR Techniques. Indonesian Journal of Chemistry, 9(2), 299-304. [Link]

  • Sang, S., et al. (2001). Flavonol Glycosides and Novel Iridoid Glycoside from the Leaves of Morinda citrifolia. Journal of Agricultural and Food Chemistry, 49(9), 4478–4481. [Link]

  • Fiveable Inc. (n.d.). DEPT 13C NMR Spectroscopy. [Link]

  • Tecmag. (n.d.). DEPT - 135. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Education for Pure Science-University of Thi-Qar, 12(3). [Link]

  • ChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • YouTube. (n.d.). Nmr Data Interpretation Explained Understanding 1d And 2d Nmr Spectra Of Organic Compounds And Natural Products. [Link]

  • Abraham, R. J., & Mobli, M. (2007). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 45(10), 865-871. [Link]

  • ResearchGate. (2017). How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent? [Link]

  • Hansen, P. E., & Spirtovic-Sestic, S. (2021). NMR of Natural Products as Potential Drugs. Molecules, 26(12), 3737. [Link]

  • Pérez-Vásquez, A., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 222-230. [Link]

  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. [Link]

  • O'Neil, C. K. (1998). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 15(6), 597-608. [Link]

  • University of Cambridge. (n.d.). Chemical shifts. [Link]

  • University of Colorado Boulder. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]

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A Comprehensive Guide to the Mass Spectrometric Analysis of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven guide for the robust analysis of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Chromone C-glycosides represent a unique analytical challenge due to the stability of the carbon-carbon bond linking the glycan to the aglycone. Unlike O-glycosides, which readily lose their sugar moiety, C-glycosides produce characteristic fragmentation patterns involving cross-ring cleavages of the sugar. This guide explains the causality behind our recommended protocols, from sample preparation to data interpretation, empowering researchers to develop and validate their own high-fidelity analytical methods. We present a complete workflow, optimized instrument parameters, and a detailed analysis of the expected fragmentation pathways to ensure confident identification and characterization of this and similar molecules.

Introduction: The Analytical Challenge of Chromone C-Glycosides

Chromone glycosides are a significant class of secondary metabolites found widely in the plant kingdom, with a growing body of research highlighting their potential as therapeutic agents.[1][2] The specific compound of interest, this compound, is a C-glycoside, meaning the glucose moiety is attached directly to the chromone skeleton via a robust C-C bond. This structural feature confers greater stability against enzymatic hydrolysis compared to their O-glycoside counterparts.[3]

From an analytical perspective, this stability makes mass spectrometric analysis more complex. The primary fragmentation pathway does not involve the simple neutral loss of the sugar. Instead, collision-induced dissociation (CID) promotes internal cleavages within the sugar ring, creating a unique but predictable set of product ions.[4][5] A thorough understanding of these fragmentation rules is paramount for accurate structural elucidation. This document provides the necessary protocols and scientific rationale to navigate these complexities.

Compound Profile

A precise understanding of the analyte's properties is the foundation of any analytical method.

PropertyValueSource
Compound Name 8-β-D-Glucopyranosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone[6]
Molecular Formula C₁₉H₂₄O₉[6]
Average Mass 396.39 g/mol [6]
Monoisotopic Mass 396.142032 g/mol [6]
Expected [M-H]⁻ Ion m/z 395.1348Calculated
Expected [M+H]⁺ Ion m/z 397.1493Calculated

Recommended Analytical Workflow

A successful analysis depends on a systematic approach that integrates sample preparation, chromatographic separation, and mass spectrometric detection. Each stage must be optimized to ensure data quality and reproducibility.

Analytical_Workflow cluster_prep Phase 1: Sample Preparation cluster_lc Phase 2: LC Separation cluster_ms Phase 3: MS/MS Analysis p1 Weigh ~100mg of Ground Plant Material p2 Add Methanol/Formic Acid Extraction Solvent p1->p2 p3 Ultrasonic Extraction (30 min) p2->p3 p4 Centrifuge & Collect Supernatant p3->p4 p5 Filter with 0.2µm PVDF Syringe Filter p4->p5 l1 Inject Sample onto C18 UPLC Column p5->l1 Prepared Extract l2 Gradient Elution with H₂O/ACN + 0.1% Formic Acid l1->l2 l3 Analyte Elutes from Column l2->l3 m1 Electrospray Ionization (ESI) Negative Ion Mode l3->m1 Eluent m2 MS1: Full Scan to Detect Precursor Ion [M-H]⁻ at m/z 395.13 m1->m2 m3 Isolate Precursor Ion m2->m3 m4 MS2: Collision-Induced Dissociation (CID) m3->m4 m5 Detect Characteristic Product Ions m4->m5

Figure 1: End-to-end workflow for the analysis of this compound.

Protocol: Sample Preparation from a Plant Matrix

The goal of sample preparation is to efficiently extract the analyte while minimizing matrix interference. This protocol is based on standard methods for flavonoid extraction.[7][8]

Rationale: Methanol is an effective solvent for extracting polar to moderately polar compounds like flavonoid glycosides. The addition of a small amount of formic acid helps to maintain the compounds in their protonated state, improving stability and extraction efficiency.[8] Ultrasonic extraction provides energy to disrupt cell walls, enhancing solvent penetration and extraction yield without excessive heat that could degrade the analyte.[7] Filtration is a critical final step to remove particulates that could clog the UPLC system.

Step-by-Step Protocol:

  • Weigh approximately 100 mg of finely ground and lyophilized plant material into a 2 mL microcentrifuge tube.

  • Add 1.0 mL of extraction solvent (80:20 Methanol:Water with 0.1% Formic Acid).

  • Vortex the tube for 30 seconds to ensure thorough mixing.

  • Place the tube in an ultrasonic water bath and sonicate for 30 minutes at room temperature.[7]

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.

  • Store the sample at -20°C until analysis.

Protocol: UPLC-MS/MS Method

Liquid chromatography separates the target analyte from other components in the extract prior to MS detection. A C18 reversed-phase column is standard for flavonoid analysis.[7][9]

Rationale: A gradient elution, starting with a high aqueous content and increasing the organic solvent (acetonitrile), is necessary to separate compounds across a range of polarities.[7] Formic acid is added to the mobile phase to improve peak shape and enhance ionization efficiency in the mass spectrometer, particularly in positive ion mode, but it is also compatible with negative ion mode.[10] Negative ion mode is often preferred for phenolic compounds like flavonoids as they readily deprotonate, leading to higher sensitivity.[10]

ParameterRecommended Setting
UPLC System High-performance system (e.g., Agilent 1290, Waters Acquity)
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
Gradient 5% B (0-1 min), 5-95% B (1-10 min), 95% B (10-12 min), 95-5% B (12-12.1 min), 5% B (12.1-15 min)
ParameterRecommended Setting
MS System Q-TOF or Triple Quadrupole (e.g., Agilent 6545, Sciex 7500)
Ionization Source Electrospray Ionization (ESI)
Ion Mode Negative (Primary); Positive (for confirmation)
Capillary Voltage 3500 V (-), 4000 V (+)
Gas Temp. 325°C
Nebulizer Pressure 35 psi
MS1 Scan Range m/z 100 - 1000
MS2 Precursor Ion m/z 395.13
Collision Energy (CE) 15 - 40 eV (Requires optimization)
Data Acquisition Auto MS/MS or Targeted MS/MS

Data Interpretation: Decoding the C-Glycoside Fragmentation

The key to identifying this compound lies in recognizing its unique MS/MS fragmentation pattern. In negative ion mode, the precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 395.13.

The fragmentation of C-glycosyl flavonoids is dominated by cross-ring cleavages of the sugar unit.[4] The most common and diagnostic cleavages result in neutral losses of 90 Da (C₃H₆O₃) and 120 Da (C₄H₈O₄).[5][11] These correspond to the formation of ⁰,³X⁻ and ⁰,²X⁻ fragment ions, respectively, according to the Domon and Costello nomenclature.[4] The loss of water ([M-H-18]⁻) is also a common feature, particularly for 8-C-glycosides.[5]

Expected Product Ions and Fragmentation Pathway

Fragmentation_Pathway cluster_products Primary Product Ions parent Precursor Ion This compound [M-H]⁻ m/z 395.13 loss120 ⁰,²X⁻ Fragment Loss of C₄H₈O₄ (120 Da) [M-H-120]⁻ m/z 275.05 parent:f1->loss120:f0 -120.04 Da loss90 ⁰,³X⁻ Fragment Loss of C₃H₆O₃ (90 Da) [M-H-90]⁻ m/z 305.08 parent:f1->loss90:f0 -90.03 Da loss18 Water Loss Loss of H₂O (18 Da) [M-H-18]⁻ m/z 377.12 parent:f1->loss18:f0 -18.01 Da

Figure 2: Proposed MS/MS fragmentation pathway for [M-H]⁻ of the target compound in negative ion mode.

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed IdentityCitation
395.13377.1218.01[M-H-H₂O]⁻[5]
395.13305.0890.05[M-H-90]⁻ (⁰,³X⁻ type)[5][11]
395.13275.05120.08[M-H-120]⁻ (⁰,²X⁻ type)[4][5]

Conclusion and Best Practices

This application note details a robust and reliable workflow for the mass spectrometric analysis of this compound. The key to successful identification is the recognition of the characteristic neutral losses of 90 and 120 Da from the precursor ion, which are hallmarks of C-glycoside fragmentation.

For researchers in natural product chemistry and drug development, this method provides a strong foundation for the qualitative analysis of this compound in complex matrices. For quantitative studies, a targeted approach using Multiple Reaction Monitoring (MRM) would be the next logical step, using the transitions outlined above (e.g., 395.13 → 275.05). As with any analytical method, proper system suitability checks and the use of reference standards, where available, are essential for ensuring data integrity.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal, 5(4), 397-409. [Link]

  • Hvattum, E., & Ekeberg, D. (2003). Study of the collision-induced radical cleavage of flavonoid glycosides using negative electrospray ionization tandem quadrupole mass spectrometry. Journal of Mass Spectrometry, 38(1), 43-49. [Link]

  • Li, Q., & Claeys, M. (2013). Characterization and differentiation of C-glycosidic flavonoid isomers by negative ion electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 48(7), 849-852. [Link]

  • March, R. E., & Miao, X. S. (2004). A fragmentation study of an isoflavone glycoside, genistein-7-O-glucoside, using electrospray quadrupole time-of-flight mass spectrometry at high mass resolution. International Journal of Mass Spectrometry, 232(2), 171-183. [Link]

  • Shao, S. Y., Ting, Y., Wang, J., Sun, J., & Guo, X. F. (2020). Characterization and Identification of the Major Flavonoids in Phyllostachys edulis Leaf Extract by UPLC–QTOF–MS/MS. Acta Chromatographica, 32(4), 228-237. [Link]

  • Wiley SpectraBase. (2023). 5,7-DIHYDROXY-2-(1-METHYLPROPYL)-CHROMONE-8-BETA-D-GLUCOPYRANOSIDE. SpectraBase. [Link]

  • Wu, A., Duan, J., Zhang, J., & Tang, Y. (2013). Qualitative and quantitative analysis of C-glycosyl-flavones of Iris lactea leaves by liquid chromatography/tandem mass spectrometry. Molecules, 18(11), 13649-13661. [Link]

  • Zhang, J., Wang, L., Wang, S., & Li, H. (2012). A study of characteristic fragmentation of different C- and O-glycosylation position flavonoids and their aglycone by quadrupole time-of-flight tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 403(1), 239-251. [Link]

  • Zhao, J., & Zhang, J. (2011). Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. Journal of Chromatographic Science, 49(9), 693-698. [Link]

Sources

Application Notes & Protocols: In Vitro Evaluation of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a naturally occurring chromone glycoside isolated from plants such as Polygonum jucundum.[1][2] The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4][5] The presence of a C-glucosyl moiety can significantly influence the compound's solubility, stability, and biological activity compared to its aglycone counterpart.[6]

This guide provides a comprehensive suite of in vitro assays designed to systematically characterize the bioactivity of this compound. The proposed workflow progresses from broad initial screening to more specific, mechanism-of-action studies. The protocols are designed to be robust and self-validating, with explanations for key experimental choices to empower researchers in their drug discovery and development efforts.

Compound Handling and Preparation

Before initiating any biological assay, proper handling and solubilization of the test compound are paramount for reproducible results.

  • Solubility: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[2] For cell-based assays, DMSO is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).

  • Stock Solutions: Prepare a concentrated stock solution in 100% DMSO. Aliquot into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate assay buffer or cell culture medium.

    • Causality Insight: The final concentration of DMSO in the assay (in-well) should be kept to a minimum, typically ≤0.5%, as higher concentrations can induce cytotoxicity or interfere with enzyme activity. A vehicle control (medium/buffer with the same final DMSO concentration) must be included in every experiment to normalize the results.

Tier 1: Foundational Bioactivity Screening

The initial screening phase aims to identify the primary biological activities of the compound using robust, high-throughput assays.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation A Antioxidant Potential (DPPH & ABTS Assays) C Data Interpretation & Hypothesis Generation A->C Phenolic activity profile B Cytotoxicity & Antiproliferative (SRB & MTT Assays) B->C Cellular effect profile D Anti-inflammatory (COX/LOX Enzyme Assays) C->D If low cytotoxicity & antioxidant activity E Specific Enzyme Inhibition (Target-based Assays) C->E If specific activity is hypothesized

Caption: Proposed screening cascade for bioactivity profiling.

Antioxidant Capacity Assessment

The 5,7-dihydroxy substitution on the chromone ring suggests potential antioxidant activity via hydrogen or electron donation. We recommend employing two complementary assays to obtain a comprehensive antioxidant profile.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    • Principle: DPPH is a stable free radical that is purple in solution. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical, yellow-colored diphenylpicrylhydrazine. The reduction in absorbance at ~517 nm is proportional to the antioxidant capacity.[7] This assay is simple, rapid, and inexpensive.[8]

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

    • Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate, resulting in a blue-green solution. Antioxidants reduce the ABTS•+, returning it to its colorless state. This decolorization is measured spectrophotometrically at ~734 nm.

    • Causality Insight: The ABTS assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds and is less susceptible to interference from colored compounds than the DPPH assay.[8] Using both methods provides a more robust assessment of antioxidant potential.[9]

Table 1: Reagent Preparation for Antioxidant Assays

ReagentPreparationStorage
DPPH Stock 0.1 mM DPPH in methanolProtect from light, 4°C
ABTS Stock 7 mM ABTS and 2.45 mM potassium persulfate in waterIncubate in dark at RT for 12-16h
ABTS Working Dilute ABTS Stock with methanol to an absorbance of 0.70 (±0.02) at 734 nmPrepare fresh daily
Positive Control 1 mM Ascorbic Acid or Trolox in methanolPrepare fresh daily

Protocol 1: DPPH Assay

  • Add 100 µL of various concentrations of the test compound (e.g., 1-200 µg/mL) to the wells of a 96-well plate.

  • Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Include a negative control (methanol + DPPH) and a positive control (ascorbic acid + DPPH).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) by plotting scavenging percentage against compound concentration.[7]

Protocol 2: ABTS Assay

  • Add 20 µL of various concentrations of the test compound to the wells of a 96-well plate.

  • Add 180 µL of the ABTS working solution to each well.

  • Include a negative control (methanol + ABTS) and a positive control (Trolox + ABTS).

  • Incubate at room temperature for 7 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Cytotoxicity and Antiproliferative Activity

These assays are critical to determine if the compound has anticancer potential or to establish a non-toxic concentration range for other cellular assays.

  • SRB (Sulphorhodamine B) Assay

    • Principle: SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, the cell number.

    • Causality Insight: The SRB assay is recommended for initial screening as its endpoint is stable, and it is less prone to interference from compounds that affect cellular metabolism, unlike tetrazolium-based assays.[10]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

    • Principle: The yellow, water-soluble MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple, insoluble formazan.[11] The amount of formazan produced, once solubilized, is proportional to the number of viable cells.[12]

Protocol 3: SRB Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of growth inhibition and determine the IC50 value.[13]

Tier 2: Mechanistic Elucidation Assays

If Tier 1 results are promising (e.g., the compound is antioxidant and/or antiproliferative at non-cytotoxic concentrations), the following assays can elucidate potential mechanisms of action.

Anti-inflammatory Enzyme Inhibition

Inflammation is driven by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). Chromone derivatives have been reported as inhibitors of these enzymes.[14][15]

  • Principle: These assays measure the ability of the test compound to inhibit the activity of COX-1, COX-2, and 5-LOX enzymes. Commercially available inhibitor screening kits provide a standardized and reliable method.[16][17] These kits typically use a fluorometric or colorimetric probe to detect the production of prostaglandins (by COX) or leukotrienes (by LOX).

  • Causality Insight: It is crucial to test for inhibition of both COX-1 and COX-2 isoforms.[14] COX-1 is constitutively expressed and plays a role in gastric protection, whereas COX-2 is induced during inflammation. A compound that selectively inhibits COX-2 is highly desirable as it would likely have anti-inflammatory effects with fewer gastrointestinal side effects.[16] Dual inhibition of both COX and LOX pathways is also a promising strategy for developing potent anti-inflammatory agents.[15]

Protocol 4: COX/LOX Inhibition Assays

  • Assay Preparation: Follow the manufacturer's instructions to prepare all reagents, including the enzyme (e.g., human recombinant COX-2 or 5-LOX), substrate (arachidonic acid), and detection reagents.[15][17]

  • Inhibitor Incubation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Allow for a short pre-incubation period as specified by the kit protocol.

  • Reaction Initiation: Add the substrate (arachidonic acid) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time.

  • Detection: Stop the reaction and add the detection reagents. Measure the fluorescence or absorbance according to the kit's instructions.

  • Controls: Include a no-enzyme control, a vehicle control (100% activity), and a positive control inhibitor (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[17]

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

General Spectrophotometric Enzyme Inhibition Assay

The chromone scaffold is a versatile inhibitor of various enzymes.[18] This general protocol can be adapted to any enzyme that utilizes a chromogenic substrate.[19][20]

G A 1. Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor Stock) B 2. Dispense into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C 3. Pre-incubate (Allows inhibitor to bind to enzyme) B->C D 4. Initiate Reaction (Add chromogenic substrate) C->D E 5. Monitor Reaction (Kinetic read on spectrophotometer) D->E F 6. Analyze Data (Calculate reaction rates, % Inhibition, and IC50) E->F

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Protocol 5: General Enzyme Inhibition

  • Reagent Preparation: Prepare assay buffer optimized for the target enzyme's pH and ionic strength. Prepare solutions of the purified enzyme, the chromogenic substrate, and the test compound.[19]

  • Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, and a fixed amount of the enzyme solution.

  • Pre-incubation: Incubate the plate for 5-10 minutes at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Add the chromogenic substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate spectrophotometer and measure the change in absorbance over time at the wavelength corresponding to the product's maximum absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration.

References

  • Valdameri, G., et al. (2012). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. PubMed.
  • Keep, S. M., et al. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • Chavan, M. J., et al. (2025). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Pharmaceutical Research.
  • Alam, M. N., et al. (2013). Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC - NIH.
  • Unknown Author. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. Chemistry Cache.
  • Baskaran, R., et al. (2024). Cell viability study by MTT (a) and SRB (b) assays using cancer cell...
  • Loizzo, M. R., et al. (2022). In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays...
  • Unknown Author. (2023). Exploring LOX and COX Analysis in Anti-Inflammatory Research.
  • Rowlinson, S. W., et al. (2003).
  • Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences.
  • Unknown Author. (2025). Application Notes and Protocols for In Vitro Testing of Novel Enzyme Inhibitors. Benchchem.
  • Mathew, B., et al. (2014). Chromone, a privileged scaffold for the development of monoamine oxidase inhibitors. Future Medicinal Chemistry.
  • Kurt, G., et al. (2024). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. MDPI.
  • Oszmiański, J., et al. (2022). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts.
  • Paśko, P., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.
  • Ahmad, S., et al. (2023).
  • Unknown Author. (N.D.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Source not available.
  • Singh, P., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. NIH.
  • Pașca, B., et al. (2022).
  • Vikhe, S. L., et al. (2025). In vitro anticancer potential of Manilkara hexandra (Roxb.) leaf methanolic extracts via SRB and MTT assays against MCF-7 cell line.
  • Wink, M. (2022). Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. MDPI.
  • Ademosun, T., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. RMIT University.
  • MedChemExpress. (N.D.). This compound. MedChemExpress.
  • Asif, M. (2023). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.
  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - PubMed Central.
  • Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay.
  • ChemFaces. (N.D.). This compound | CAS:188818-27-1. ChemFaces.
  • El-Semary, N. A., et al. (2021).
  • Khadem, S., & Marles, R. J. (2010). An update on natural occurrence and biological activity of chromones. PubMed.
  • de Oliveira, M. R., et al. (2021). In silico, in vitro and ex-vivo Toxicological Profiling of 5,7,4'-Trihydroxyflavone-8-C-ß-Glucopyranoside - Vitexin. Semantic Scholar.

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Application Notes and Protocols for the Therapeutic Evaluation of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Novel Chromone Glycoside

The quest for novel therapeutic agents from natural sources is a cornerstone of modern drug discovery. Within this vast chemical landscape, chromone glycosides have emerged as a class of compounds with significant pharmacological promise, exhibiting a range of activities including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] This guide focuses on 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone , a naturally occurring chromone C-glycoside isolated from plant species such as Polygonum jucundum, Hypericum japonicum, and various Eucalyptus species.[1][4][5]

While its structural congeners have shown notable biological effects, the therapeutic potential of this specific molecule remains largely uncharted territory, with no significant biological activities reported to date.[1][5] This document, therefore, serves not as a summary of known applications, but as a rigorous, forward-looking roadmap for researchers, scientists, and drug development professionals. It provides the foundational methodologies and strategic insights required to systematically investigate the therapeutic promise of this compound. The protocols herein are designed to be self-validating, grounded in established scientific principles, and aimed at uncovering the potential anti-inflammatory, antioxidant, and cytotoxic properties of this intriguing natural product.

Section 1: Compound Profile and Pre-formulation

A thorough understanding of the test article's physicochemical properties is the mandatory first step for any biological investigation.

Physicochemical Data
PropertyValueSource(s)
CAS Number 188818-27-1[6][7][8]
Molecular Formula C₁₉H₂₄O₉[6]
Molecular Weight 396.39 g/mol [6]
Appearance Powder[6]
Purity >97% (commercially available)[6][7]
Solubility Soluble in DMSO, Methanol, Ethanol[9]
Protocol: Preparation of Stock Solutions

The C-glycosidic bond imparts greater chemical stability compared to O-glycosides, but appropriate handling is still crucial.[10]

Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent in vitro assays.

Materials:

  • This compound powder (purity >97%)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Aseptically weigh 10 mg of the compound into a sterile 2 mL amber microcentrifuge tube.

  • Add DMSO to create a 10 mM stock solution. For a molecular weight of 396.39 g/mol , this requires the addition of 2.52 mL of DMSO.

  • Vortex vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[6]

  • Aliquot the stock solution into smaller volumes (e.g., 100 µL) in sterile, amber tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C for up to two weeks.[9] For long-term storage, -80°C is recommended.

Causality Note: DMSO is a standard solvent for initial solubilization of hydrophobic compounds for in vitro screening. However, its final concentration in cell-based assays must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control is mandatory in all experiments.

Section 2: Phase I - In Vitro Screening for Bioactivity

This initial phase employs cost-effective and rapid assays to screen for primary biological activities, guiding the decision for more complex investigations.[11]

Application: Evaluation of Anti-inflammatory Potential

Chronic inflammation is a key pathological driver of numerous diseases.[11] Simple in vitro models can provide a preliminary indication of a compound's ability to mitigate inflammatory processes.

Principle: Denaturation of tissue proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) is a useful proxy for anti-inflammatory activity.[12][13]

Materials:

  • Bovine Serum Albumin (BSA), 5% w/v solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compound stock solution (10 mM in DMSO)

  • Diclofenac sodium (positive control)

  • UV-Vis Spectrophotometer and 96-well plate reader

Procedure:

  • Prepare test concentrations of the chromone (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution in PBS. Prepare a similar concentration range for Diclofenac sodium.

  • In a 96-well plate, add 150 µL of 5% w/v BSA to each well.

  • Add 50 µL of the respective test or control solutions to the wells. The vehicle control will contain 50 µL of PBS with the equivalent concentration of DMSO.

  • Incubate the plate at 37°C for 20 minutes.

  • Induce denaturation by incubating the plate in a water bath at 72°C for 5 minutes.

  • Cool the plate to room temperature.

  • Measure the absorbance (turbidity) of each well at 660 nm.

  • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100[12]

Data Interpretation: A dose-dependent decrease in turbidity relative to the control indicates protection against denaturation. The IC₅₀ value (concentration causing 50% inhibition) should be calculated.

Application: Evaluation of Antioxidant Capacity

Oxidative stress is implicated in the pathogenesis of various inflammatory and degenerative diseases. Chromones are well-known for their antioxidant properties.[2][14]

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[15][16] The reduction of the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[15]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl), 0.1 mM solution in methanol

  • Test compound stock solution (10 mM in DMSO)

  • Ascorbic acid or Trolox (positive controls)

  • Methanol

  • UV-Vis Spectrophotometer and 96-well plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive controls in methanol (e.g., 1 to 200 µg/mL).

  • In a 96-well plate, add 100 µL of the 0.1 mM DPPH solution to each well.

  • Add 100 µL of the various concentrations of the test compound, positive control, or methanol (for the blank control) to the wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity: % Scavenging = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Interpretation: Higher scavenging percentages indicate greater antioxidant activity. Calculate the IC₅₀ value for comparison with standards like ascorbic acid.

Application: Evaluation of Cytotoxic Potential (Anticancer Screening)

Many natural chromones exhibit antitumor activity.[3][17][18][19] A primary screen for cytotoxicity against cancer cell lines is a crucial first step in this line of investigation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[20][21]

Materials:

  • Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical) and a non-cancerous cell line (e.g., HEK-293t) for selectivity assessment.

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow attachment.

  • Compound Treatment: Prepare serial dilutions of the chromone in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[21]

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[21]

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[20]

Section 3: Phase II - Advanced Investigations

Should the in vitro results prove promising, the subsequent phase involves in vivo models, pharmacokinetic profiling, and preliminary safety assessments.

Workflow for In Vivo and Advanced Studies

The following diagram outlines the logical progression from promising in vitro data to more complex preclinical evaluations.

InVivo_Workflow cluster_0 Phase I: In Vitro Screening cluster_1 Phase II: Preclinical Development cluster_2 Outcome invitro_data Positive In Vitro Data (Anti-inflammatory, Antioxidant, or Cytotoxic) formulation Formulation Development (For In Vivo Dosing) invitro_data->formulation pk_study Pharmacokinetic (PK) Study (Animal Model) formulation->pk_study invivo_efficacy In Vivo Efficacy Model (e.g., Carrageenan Paw Edema) formulation->invivo_efficacy acute_tox Acute Toxicity Study (e.g., OECD 423) formulation->acute_tox decision Go/No-Go Decision (Lead Optimization) pk_study->decision invivo_efficacy->decision acute_tox->decision

Caption: Logical workflow for preclinical investigation of the target compound.

Protocol: Carrageenan-Induced Paw Edema in Rats

Principle: This is a classic and well-validated model for evaluating acute anti-inflammatory activity.[22][23][24] Injection of carrageenan into the rat paw induces a biphasic inflammatory response, allowing for the assessment of a drug's effect on edema formation.[24]

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% solution in sterile saline)

  • Test compound, formulated for oral or intraperitoneal administration

  • Indomethacin or Diclofenac (positive control)

  • Plebthysmometer

Procedure:

  • Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions.[24]

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Groups (e.g., 25, 50, 100 mg/kg of the chromone).

  • Dosing: Administer the test compound or controls orally one hour before the carrageenan injection.

  • Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Post-Induction Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.

Protocol: Preliminary Pharmacokinetic (PK) Profiling

Principle: Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is critical.[10] Flavonoid C-glycosides often have complex pharmacokinetic profiles with low oral bioavailability, making this a crucial, albeit challenging, investigation.[10][25]

Materials:

  • Wistar rats with jugular vein cannulation

  • Test compound formulated for oral (gavage) and intravenous (IV) administration

  • Blood collection tubes (containing anticoagulant, e.g., K₂EDTA)

  • Centrifuge, vortex mixer

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single dose of the compound to two groups of rats (n=3-5 per group), one via oral gavage and one via IV injection.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to extract the analyte and any potential metabolites.

  • Bioanalysis: Quantify the concentration of the parent compound in the plasma samples using a validated LC-MS/MS method.

  • PK Parameter Calculation: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC (Area Under the Curve), half-life (t₁/₂), and bioavailability (F%).

Protocol: Acute Oral Toxicity Study (OECD 423)

Principle: This study provides initial information on the acute toxic effects of a substance after oral administration and helps determine its classification. It follows a stepwise procedure using a small number of animals.[26]

Materials:

  • Female Wistar rats (nulliparous and non-pregnant)

  • Test compound, formulated for oral gavage

  • Standard laboratory diet and water

Procedure:

  • Dosing: Use a starting dose of 300 mg/kg (or 2000 mg/kg if low toxicity is expected). Dose a group of three female rats with the test substance.

  • Observation: Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days. Record all signs of toxicity, morbidity, and mortality.

  • Body Weight: Record individual animal weights shortly before dosing and at least weekly thereafter.

  • Stepwise Procedure:

    • If mortality occurs in two or three animals, the test is terminated, and the substance is classified.

    • If one animal dies, the procedure is repeated with three more animals at the same dose.

    • If no mortality occurs, the procedure is repeated with three more animals at the next highest dose level (e.g., 2000 mg/kg).

  • Pathology: At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

Section 4: Mechanistic Insights & Data Visualization

Understanding the potential mechanism of action is key. For a chromone with anti-inflammatory potential, a likely target is the NF-κB signaling pathway, a central mediator of inflammation.[11]

Potential Anti-inflammatory Signaling Pathway

NFkB_Pathway cluster_0 cluster_1 cluster_2 cluster_3 LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88/TRAF6 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB_inactive p50/p65 (Inactive) IkB->NFkB_inactive inhibits NFkB_active p50/p65 (Active) NFkB_inactive->NFkB_active translocates Compound 8-Glucosyl-chromone (Hypothesized Target) Compound->IKK Inhibition? DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes transcription

Caption: Hypothesized modulation of the NF-κB pathway by the test compound.

Section 5: Concluding Remarks

This document provides a comprehensive, structured approach for the initial investigation of This compound as a potential therapeutic agent. The outlined protocols, from basic in vitro screens to more complex in vivo and pharmacokinetic studies, are grounded in established methodologies to ensure scientific rigor and reproducibility. While the biological profile of this specific chromone glycoside is currently a blank slate, its chemical structure suggests a high probability of valuable bioactivity. By following this systematic guide, researchers can efficiently and effectively elucidate its pharmacological properties, paving the way for potential lead compound development.

References

  • Sakat, S. S., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
  • Patil, K. R., et al. (2021). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link not available]
  • Jain, D., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. Available at: [Link]

  • Al-Snafi, A. E. (2022). Toxicity Protocols for Natural Products in the Drug Development Process. ResearchGate. Available at: [Link]

  • Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research. [Link not available]
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]

  • de Cássia da Silveira e Sá, R., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia. Available at: [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants. Available at: [Link]

  • Manandhar, P., & Kim, J. (2022). Synthetic Biology towards Improved Flavonoid Pharmacokinetics. International Journal of Molecular Sciences. Available at: [Link]

  • da Silva, J. K., et al. (2021). Natural Antioxidant Evaluation: A Review of Detection Methods. Molecules. Available at: [Link]

  • Siddeeg, A., et al. (2024). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Science & Nutrition. Available at: [Link]

  • Tadesse, M. G., et al. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PLOS ONE. Available at: [Link]

  • Sobiesiak, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2021). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society. Available at: [Link]

  • Al-Ogaidi, I., et al. (2018). Anticancer Activity Study of Chromone and Coumarin Hybrids using Electrical Impedance Spectroscopy. R Discovery. Available at: [Link]

  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources. Available at: [Link]

  • ResearchGate. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Available at: [Link]

  • Tadesse, M. G., et al. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. PubMed. Available at: [Link]

  • ResearchGate. (2023). Toxicology in the Drug Discovery and Development Process. ResearchGate. Available at: [Link]

  • Al-Dalali, S., et al. (2022). Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. Foods. Available at: [Link]

  • Yeung, C., et al. (2020). "Natural" is not synonymous with "Safe": Toxicity of natural products alone and in combination with pharmaceutical agents. Regulatory Toxicology and Pharmacology. Available at: [Link]

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Sources

Application Note: 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone for Advanced Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cosmetic industry is undergoing a significant transformation, driven by consumer demand for products that are not only effective but also rooted in scientific evidence and derived from natural sources. Chromones, a class of heterocyclic compounds widely distributed in plants, represent a promising frontier for cosmetic innovation due to their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[1][2]

This application note provides a comprehensive technical guide for researchers, cosmetic formulators, and drug development professionals on the use of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone , a specific C-glucoside chromone. This molecule, found in plants such as Polygonum jucundum, combines the potent bioactive core of a dihydroxy-chromone with a glucose moiety, which can enhance solubility and bioavailability.[3] We will explore its mechanistic potential for key cosmetic applications, provide detailed protocols for efficacy validation, and offer guidelines for its incorporation into stable and effective topical formulations.

Compound Profile

The unique structure of this compound underpins its potential as a multi-functional cosmetic active. The 5,7-dihydroxy substitution on the chromone ring is a well-known pharmacophore for antioxidant and enzyme-inhibitory activity. The C-glycosidic bond at the 8-position offers greater stability against enzymatic hydrolysis compared to O-glycosides, while the 2-(1-methylpropyl) group introduces a lipophilic character that may aid in skin penetration.

PropertyValue
IUPAC Name 2-(sec-butyl)-5,7-dihydroxy-8-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-4H-chromen-4-one[4]
CAS Number 188818-27-1[4][5][6]
Molecular Formula C₁₉H₂₄O₉[4][6]
Molecular Weight 396.39 g/mol [6]
Appearance Powder[6]
Purity >97-98%[4][6]
Solubility Soluble in DMSO, Methanol, Ethanol.[5] Limited solubility in water.
Storage Store sealed in cool, dry conditions (2-8°C recommended).[5]

Proposed Mechanisms of Action for Cosmetic Benefit

The molecular architecture of this chromone glucoside suggests three primary pathways for cosmetic efficacy: skin lightening, antioxidant protection, and anti-inflammatory action.

Skin Lightening via Tyrosinase Inhibition

Hyperpigmentation, such as age spots and melasma, is primarily caused by the overproduction of melanin. The key rate-limiting enzyme in melanogenesis is tyrosinase.[7] Similar to other chromone glycosides like aloesin, which are used in cosmetics to treat UV-induced hyperpigmentation, this compound is hypothesized to act as a competitive inhibitor of tyrosinase, thereby reducing melanin synthesis.[8][9]

Melanogenesis_Inhibition cluster_pathway Melanogenesis Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin (Pigment) Dopaquinone->Melanin Spontaneous Polymerization Active 8-Glucosyl-Chromone Tyrosinase_Node Tyrosinase Active->Tyrosinase_Node Inhibition

Figure 1: Proposed inhibition of the melanogenesis pathway.
Antioxidant & Anti-Aging Activity

External aggressors like UV radiation and pollution generate reactive oxygen species (ROS) in the skin. These free radicals damage vital cellular components, leading to inflammation, collagen degradation, and accelerated aging (photoaging).[10] The phenolic hydroxyl groups on the chromone backbone are excellent hydrogen donors, enabling them to neutralize ROS and interrupt the oxidative damage cascade.[11]

Oxidative_Stress Stressor UV Radiation, Pollution ROS Reactive Oxygen Species (ROS) Stressor->ROS Damage Cellular Damage (Collagen Degradation, Lipid Peroxidation) ROS->Damage Aging Premature Skin Aging Damage->Aging Active 8-Glucosyl-Chromone (Antioxidant) Active->ROS Scavenges/ Neutralizes

Figure 2: Antioxidant mechanism against oxidative stress.
Anti-Inflammatory & Soothing Effects

Inflammation is a key factor in skin sensitivity, irritation, and certain skin disorders. Stressors can trigger keratinocytes to release pro-inflammatory mediators like Interleukin-6 (IL-6), perpetuating the inflammatory response.[12] Certain chromone glycosides have demonstrated potent topical anti-inflammatory activity.[8][9] It is proposed that this compound can modulate these signaling pathways to reduce the expression of pro-inflammatory cytokines, resulting in a soothing effect on the skin.

Inflammation_Modulation Stressor Inflammatory Stimulus (e.g., UV, Irritants) Keratinocyte Skin Cell (Keratinocyte) Stressor->Keratinocyte Signaling Pro-inflammatory Signaling Cascade Keratinocyte->Signaling Cytokines Release of IL-6, TNF-α Signaling->Cytokines Inflammation Visible Inflammation (Redness, Irritation) Cytokines->Inflammation Active 8-Glucosyl-Chromone Active->Signaling Downregulates

Figure 3: Modulation of the skin's inflammatory response.

Formulation & Stability Guidelines

Incorporation into Formulations
  • Solubilization: Due to its limited water solubility, a pre-solubilization step is required. Create a concentrated stock solution in a suitable cosmetic solvent like propylene glycol, propanediol, or butylene glycol. Gentle warming (to ~40°C) can aid dissolution. For lab-scale testing, DMSO can be used, but it is not recommended for final cosmetic formulations.[5]

  • Emulsions (Creams, Lotions): Add the solubilized active ingredient during the cool-down phase of the formulation process (below 40°C) to prevent potential degradation from heat. Ensure thorough mixing to achieve a homogenous distribution.

  • Serums (Aqueous-based): The use of glycols as the primary solvent system is recommended. The final concentration of the glycol should be sufficient to keep the active compound solubilized.

  • Recommended Use Level: 0.1% - 2.0% w/w. The final concentration should be determined based on efficacy data from the protocols outlined below.

Stability Testing Protocol

A stable cosmetic product maintains its physical, chemical, and functional characteristics throughout its shelf life.[13] Stability testing is mandatory to ensure the final formulation is safe and effective.

  • Objective: To assess the physical, chemical, and performance stability of a cosmetic formulation containing this compound.

  • Methodology:

    • Prepare the final formulation and package it in the intended consumer container to assess product-packaging compatibility.[14][15]

    • Store samples under various conditions:

      • Accelerated Stability: 40°C ± 2°C for 3 months. This is used to predict long-term stability.[13][14]

      • Real-Time Stability: Room temperature (20-25°C) for a period reflecting the intended shelf life (e.g., 12-24 months).[13][14]

      • Cycle Testing: Alternate between temperatures (e.g., -10°C to 25°C) to assess stability under fluctuating conditions.[16]

    • Evaluate samples at specified intervals (e.g., 1, 2, and 3 months for accelerated; 3, 6, 12, 24 months for real-time).

  • Parameters to Evaluate:

ParameterMethodAcceptance Criteria
Physical Appearance Visual InspectionNo change in color, odor, or phase separation.
pH pH meterWithin ±0.5 of the initial value.
Viscosity Viscometer/RheometerWithin ±10% of the initial value.
Microbiological Stability Microbial Content TestingMust meet regulatory standards for microbial limits.[14]
Performance (Efficacy) In Vitro Antioxidant Assay (Protocol 5.2)Antioxidant activity should not decrease by more than 15%.

Efficacy Evaluation Protocols

The following in vitro assays provide a robust framework for substantiating the key cosmetic benefits of this active ingredient.

Protocol: In Vitro Tyrosinase Inhibition Assay
  • Principle: This colorimetric assay measures the ability of a test compound to inhibit the enzymatic activity of mushroom tyrosinase, which oxidizes L-DOPA to form the colored product dopachrome. The reduction in color formation is proportional to the inhibitory activity.[17]

  • Materials:

    • Mushroom Tyrosinase (e.g., 30 U/mL)

    • L-DOPA (L-3,4-dihydroxyphenylalanine)

    • This compound ("Test Compound")

    • Kojic Acid (Positive Control)[17]

    • 0.1 M Sodium Phosphate Buffer (pH 6.8)

    • DMSO

    • 96-well microplate and microplate reader (475 nm)

  • Procedure:

    • Prepare Solutions:

      • Tyrosinase Solution: Prepare a working solution of tyrosinase in cold phosphate buffer. Keep on ice.

      • L-DOPA Solution: Prepare a 10 mM solution of L-DOPA in phosphate buffer immediately before use.[17]

      • Test Compound & Kojic Acid: Prepare stock solutions in DMSO (e.g., 10 mM) and create serial dilutions in phosphate buffer to achieve final desired assay concentrations. Ensure the final DMSO concentration in the well does not exceed 1-2%.[17]

    • Assay Plate Setup (Total Volume = 200 µL):

      • Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Control Wells (No Inhibitor): 20 µL of vehicle (DMSO in buffer) + 140 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Positive Control Wells: 20 µL of Kojic acid dilution + 140 µL of phosphate buffer + 40 µL of tyrosinase solution.

      • Blank Wells (No Enzyme): 20 µL of test compound/vehicle + 180 µL of phosphate buffer.

    • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

    • Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells.

    • Incubation: Incubate the plate at 37°C for 20 minutes.[17]

    • Measurement: Measure the absorbance of each well at 475 nm.

  • Data Analysis:

    • Correct the absorbance readings by subtracting the blank values.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_Control - Abs_Test) / Abs_Control] x 100

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the enzyme activity) by plotting % inhibition against the log of the compound concentration.

Protocol: In Vitro Antioxidant Activity (DPPH Assay)
  • Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the capacity of a compound to act as a free radical scavenger. DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant, it is reduced, causing the color to fade to yellow. The change in absorbance is measured spectrophotometrically.[18]

  • Materials:

    • DPPH

    • Methanol

    • Test Compound

    • Ascorbic Acid or Trolox (Positive Control/Standard)

    • 96-well microplate and microplate reader (517 nm)

  • Procedure:

    • Prepare Solutions:

      • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

      • Test Compound & Standard: Prepare stock solutions and serial dilutions in methanol.

    • Assay Plate Setup:

      • In each well, add 100 µL of the test compound or standard dilution.

      • Add 100 µL of the DPPH solution to each well.

      • Control: 100 µL of methanol + 100 µL of DPPH solution.

      • Blank: 100 µL of methanol + 100 µL of test compound/standard.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

    • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity: % Scavenging = [(Abs_Control - Abs_Test) / Abs_Control] x 100

    • Determine the IC₅₀ value.

Protocol: In Vitro Anti-Inflammatory Assay (IL-6 Release)
  • Principle: This cell-based assay quantifies the ability of the test compound to reduce the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6) from human keratinocytes (e.g., HaCaT cell line) that have been stimulated with an inflammatory agent like Lipopolysaccharide (LPS) or UVB radiation.[12][19]

  • Materials:

    • Human keratinocyte cell line (HaCaT)

    • Cell culture medium (e.g., DMEM) and supplements

    • LPS (Lipopolysaccharide) or a UVB light source

    • Test Compound

    • Dexamethasone (Positive Control)

    • Human IL-6 ELISA Kit[12]

  • Procedure:

    • Cell Culture: Culture HaCaT cells in a 24-well plate until they reach ~80% confluency.

    • Pre-treatment: Replace the medium with a fresh medium containing various concentrations of the test compound or Dexamethasone. Incubate for 2 hours.

    • Inflammatory Stimulation:

      • Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the unstimulated control wells).

      • Alternatively, expose cells to a controlled dose of UVB radiation.[19]

    • Incubation: Incubate the cells for 24 hours to allow for cytokine production and release into the supernatant.[19]

    • Sample Collection: Collect the cell culture supernatant from each well.

    • Quantification: Measure the concentration of IL-6 in the supernatant using a commercial Human IL-6 ELISA kit, following the manufacturer's instructions.[12]

  • Data Analysis:

    • Calculate the percentage reduction in IL-6 production compared to the stimulated control: % Reduction = [(IL-6_Stimulated_Control - IL-6_Test) / IL-6_Stimulated_Control] x 100

    • Compare the results to the positive control (Dexamethasone).

Conclusion

This compound is a promising, naturally-derived active ingredient with significant potential for multifunctional cosmetic applications. Its unique chemical structure provides a strong scientific basis for its hypothesized activities in skin lightening, antioxidant protection, and anti-inflammatory soothing. The protocols detailed in this application note offer a robust framework for formulators and researchers to validate these claims, enabling the development of high-performance, scientifically-backed cosmetic products that meet the demands of today's discerning consumers.

References

protocol for isolating 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Isolation and Purification of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone from Natural Sources

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the isolation and purification of the chromone glycoside, this compound. This compound, a member of the chromone family, is of significant interest due to the diverse biological activities associated with this class of secondary metabolites, including anti-inflammatory, antiviral, and antitumor properties[1]. While this specific chromone has been identified in Polygonum jucundum[2][3], this protocol will detail a robust methodology applicable to plant sources rich in chromone glycosides, with a particular focus on species from the Aloe genus, which are well-documented sources of such compounds[1][4][5]. The protocol outlines procedures for extraction, fractionation, and chromatographic purification, followed by methods for structural verification.

Introduction: The Scientific Rationale

Chromone glycosides are a significant class of naturally occurring phenolic compounds characterized by a benzo-γ-pyrone backbone linked to a sugar moiety[1]. The glycosylation pattern, along with substitutions on the chromone ring, dictates the compound's physicochemical properties and biological activity. This compound is a C-glycoside, where the glucose molecule is attached directly to the chromone ring via a carbon-carbon bond. This C-C linkage makes the compound more resistant to enzymatic and acid hydrolysis compared to O-glycosides, a crucial factor to consider during extraction and isolation[6].

The isolation strategy is predicated on the polarity differences between the target compound and other phytochemicals within the plant matrix. Flavonoid and chromone glycosides are generally polar molecules due to the presence of multiple hydroxyl groups and the sugar moiety[7]. Our multi-step protocol is designed to systematically remove non-polar compounds, followed by a series of chromatographic separations to isolate the target molecule based on its specific polarity and structural characteristics.

Materials and Equipment

Reagents and Solvents
  • Dried and powdered plant material (e.g., Aloe vera leaves)

  • Methanol (HPLC grade)

  • Ethanol (95% and absolute)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Deionized water

  • Dimethyl sulfoxide (DMSO) (Spectroscopic grade)[3]

  • Pyridine (Anhydrous)[3]

  • Silica gel (for column chromatography, 60-120 mesh)

  • Macroporous adsorbent resin (e.g., D101)[8]

  • Reference standard: this compound (if available)[3][9]

Equipment
  • Grinder or mill

  • Soxhlet extractor or large-scale shaker

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV-Vis Spectrophotometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • Freeze dryer

Experimental Protocol

The isolation and purification process is divided into four main stages: Extraction, Fractionation, Column Chromatography, and Preparative HPLC.

Diagram of the Isolation Workflow

IsolationWorkflow Start Dried Plant Material Extraction Methanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Fractionation Solvent Partitioning (n-Hexane, Ethyl Acetate) CrudeExtract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Resin_Column Macroporous Resin Column Chromatography EtOAc_Fraction->Resin_Column Elution Stepwise Ethanol Elution Resin_Column->Elution Target_Fractions Target-Rich Fractions Elution->Target_Fractions Silica_Column Silica Gel Column Chromatography Target_Fractions->Silica_Column Purified_Fractions Further Purified Fractions Silica_Column->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Final_Compound Pure Compound Prep_HPLC->Final_Compound Characterization PureCompound Isolated Compound PurityCheck Purity Assessment (Analytical HPLC) PureCompound->PurityCheck StructureID Structural Identification PureCompound->StructureID FinalStructure Confirmed Structure PurityCheck->FinalStructure UV_Vis UV-Vis Spectroscopy StructureID->UV_Vis MS Mass Spectrometry (MS) StructureID->MS NMR NMR Spectroscopy (1H, 13C, 2D) StructureID->NMR UV_Vis->FinalStructure MS->FinalStructure NMR->FinalStructure

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Given the limited specific literature on this particular C-glycosylchromone, this document synthesizes established principles for the purification of structurally related flavonoid and chromone glycosides to offer a scientifically grounded and practical resource.

Understanding the Molecule and Its Challenges

This compound is a C-glycoside, meaning the glucose moiety is attached to the chromone core via a carbon-carbon bond. This structure imparts specific physicochemical properties that present unique purification challenges:

  • High Polarity: The multiple hydroxyl groups on both the chromone scaffold and the glucose unit make the molecule highly polar. This can lead to strong interactions with polar stationary phases and poor retention on traditional reversed-phase columns.

  • Structural Similarity to Impurities: In natural product extracts, this compound is often found alongside other structurally similar flavonoid and chromone glycosides, as well as their aglycones, making chromatographic separation difficult.

  • Potential for Degradation: Flavonoid glycosides can be susceptible to degradation under harsh pH conditions or prolonged exposure to heat, potentially leading to the loss of the sugar moiety or other structural changes.[1][2]

A typical purification workflow for a chromone glycoside from a crude natural product extract is a multi-step process.

Purification Workflow A Crude Extract B Liquid-Liquid Partitioning A->B Initial Cleanup C Macroporous Resin / Polyamide Column B->C Fractionation D Preparative HPLC C->D High-Resolution Separation E Purity Analysis (Analytical HPLC, LC-MS) D->E Verification F Pure Compound E->F Final Product

Caption: A general multi-step workflow for the purification of chromone glycosides.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the initial cleanup of my crude extract?

A1: For a crude plant extract containing this compound, a good initial step is liquid-liquid partitioning. Start by dissolving the crude extract in an aqueous methanol or ethanol solution and then partition it against a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. Subsequently, partitioning with a solvent of intermediate polarity, such as ethyl acetate, can help to enrich the glycoside fraction in the remaining aqueous layer.

Q2: What type of column chromatography is recommended after initial cleanup?

A2: Following liquid-liquid partitioning, column chromatography on macroporous resins or polyamide is highly effective for enriching the flavonoid glycoside fraction.[2] These stationary phases separate compounds based on polarity and hydrogen bonding capabilities. Polyamide, in particular, can form hydrogen bonds with the phenolic hydroxyl groups of the chromone, providing good separation from less polar compounds.[2]

Q3: Can I use normal-phase chromatography for this polar compound?

A3: While it may seem counterintuitive, traditional normal-phase chromatography with silica gel can be challenging for highly polar compounds like this glycoside due to very strong adsorption, which can lead to poor recovery and peak tailing. A more suitable alternative is Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water.[3][4]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of the purified compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Purity is typically assessed by high-performance liquid chromatography (HPLC) coupled with a UV detector (such as a photodiode array detector) or an evaporative light scattering detector (ELSD). A purity level of >95% is generally considered acceptable for most research applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process, particularly during HPLC method development and execution.

Problem 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

Question: I am using a C18 column for my final purification step, but the peak for my target compound is showing significant tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing for polar compounds like chromone glycosides on reversed-phase columns is a common issue. The primary causes are often secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Solutions:

  • Secondary Silanol Interactions: Residual free silanol groups on the silica-based C18 packing material can interact with the hydroxyl groups of your compound, causing tailing.

    • Solution 1: Adjust Mobile Phase pH: Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of the silanol groups, minimizing these secondary interactions.

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are specifically designed to produce better peak shapes for polar analytes.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak broadening and tailing.

    • Solution: Reduce the injection volume or dilute your sample.

Troubleshooting ParameterRecommendation
Mobile Phase pH Start with 0.1% formic acid in both water and acetonitrile.
Column Type Use a high-purity, end-capped C18 or a phenyl-hexyl column.
Sample Concentration Aim for a concentration that keeps the peak height within the linear range of the detector.
Problem 2: Poor Resolution Between the Target Compound and an Impurity

Question: I have an impurity that is co-eluting or very close to the peak of this compound. How can I improve the separation?

Answer:

Achieving good resolution between structurally similar compounds requires careful optimization of the chromatographic conditions.

Causality and Solutions:

  • Suboptimal Mobile Phase Composition: The choice and ratio of organic solvent to the aqueous phase is critical for selectivity.

    • Solution 1: Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity and improve resolution.

    • Solution 2: Optimize the Gradient: A shallower gradient will increase the run time but often provides better resolution between closely eluting peaks.

  • Incorrect Column Chemistry: A standard C18 column may not provide the best selectivity for your specific separation.

    • Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different retention mechanisms and improve separation.

Resolution Troubleshooting A Poor Resolution B Change Organic Modifier (ACN vs. MeOH) A->B C Adjust Gradient Slope A->C D Change Column Chemistry (e.g., Phenyl-Hexyl) A->D E Optimize Temperature A->E F Good Resolution B->F C->F D->F E->F

Caption: Decision tree for troubleshooting poor resolution in HPLC.

Problem 3: Low Recovery of the Target Compound

Question: After purification, my final yield of the compound is very low. What are the potential causes of this loss?

Answer:

Low recovery can be due to a number of factors, from degradation of the compound to irreversible adsorption onto the stationary phase.

Causality and Solutions:

  • Compound Degradation: As mentioned, flavonoid glycosides can be unstable.

    • Solution 1: Avoid Harsh pH: Use mildly acidic conditions (e.g., with 0.1% formic acid) and avoid strong acids or bases in your mobile phase.

    • Solution 2: Minimize Heat Exposure: Prolonged heating can lead to degradation. If you are evaporating solvent, use a rotary evaporator at a moderate temperature (e.g., 30-40°C).[2]

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase, especially if you are using an older or lower-quality column.

    • Solution: Ensure your column is properly conditioned and cleaned. If the problem persists, you may need to replace the column.

  • Incomplete Elution: Your mobile phase may not be strong enough to elute all of the compound from the column.

    • Solution: At the end of your gradient, include a high-organic wash step (e.g., 95-100% acetonitrile or methanol) to ensure all retained compounds are eluted.

References

  • El-Hawary, S. S., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules, 26(24), 7770. Available at: [Link]

  • Mbamalu, O. N., et al. (2016). HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Med Aromat Plants, 5(240), 2167-0412. Available at: [Link]

  • Chen, Y., et al. (2020). Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen. Molecules, 25(20), 4736. Available at: [Link]

  • Zhang, Q-W., et al. (2018). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). Molecules, 23(1), 135. Available at: [Link]

  • Welch, C. J., et al. (1999). Preparative chromatographic resolution of enantiomers using polar organic solvents with polysaccharide chiral stationary phases. Journal of Chromatography A, 865(1-2), 211-226. Available at: [Link]

  • Kukula-Koch, W., et al. (2015). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine, 3, 118-125. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • Nchinda, A. T. (2001). CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. Rhodes University. Available at: [Link]

  • Peschel, D., et al. (2018). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • Solubility of Things. (n.d.). Chromone. Available at: [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2014). Sources of Pharmaceutical Impurities in Formulations: A Review. Available at: [Link]

  • Gil, R. R., & Nadin, P. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 54(6), 441-457. Available at: [Link]

  • Pharma Now. (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]

  • Gu, Y., et al. (2024). Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L. Molecules, 29(4), 882. Available at: [Link]

  • Silva, A. M., & E. M. S. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. Antioxidants, 13(4), 405. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Chromone Glycosides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of chromone glycosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these structurally diverse and polar molecules. Drawing from established chromatographic principles and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to help you achieve robust, reproducible, and high-resolution separations.

Chromone glycosides, a class of secondary metabolites with a benzo-γ-pyrone skeleton, are widely distributed in plants and fungi and possess a range of significant biological activities.[1][2] Their analysis is critical in natural product chemistry, pharmacology, and quality control. However, their inherent polarity and structural similarity often present significant chromatographic challenges, from poor peak shape to inadequate resolution.[3][4] This guide will address these issues systematically.

Part 1: Frequently Asked Questions (FAQs)

This section covers common initial hurdles and questions that arise during method development for chromone glycoside analysis.

Q1: What is a good starting point for column and mobile phase selection for chromone glycosides?

A1: A robust starting point for separating polar compounds like chromone glycosides is a high-purity, end-capped C18 reversed-phase column.[5] These columns provide a good balance of hydrophobic retention for the chromone backbone and are treated to minimize unwanted secondary interactions with the polar glycosidic moieties.[6][7]

For the mobile phase, a gradient elution is almost always necessary due to the range of polarities within a typical plant or fungal extract.[8][9] A common and effective mobile phase consists of:

  • Solvent A: Water with an acidic modifier.

  • Solvent B: Acetonitrile (ACN) or Methanol (MeOH).

An acidic modifier, such as 0.1% formic acid or acetic acid, is crucial. It helps to protonate residual silanol groups on the silica stationary phase, thereby minimizing peak tailing caused by secondary ionic interactions with the analytes.[10][11]

Table 1: Recommended Starting HPLC Conditions

Parameter Recommendation Rationale & Key Considerations
Stationary Phase C18, High-Purity Silica (Type B), End-capped, 3-5 µm Minimizes silanol interactions that cause peak tailing with polar glycosides.[7] Provides general-purpose reversed-phase retention.
Mobile Phase A 0.1% Formic Acid in Ultrapure Water Suppresses ionization of silanol groups, improving peak shape for polar and basic compounds.[10][11] Volatile and MS-compatible.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH) ACN often provides sharper peaks and lower backpressure. MeOH can offer different selectivity and is a good alternative to test.[12]
Gradient Profile 5-95% B over 20-40 minutes A shallow gradient is a good starting point to screen for all compounds in a complex mixture.[8]
Flow Rate 1.0 mL/min (for 4.6 mm ID column) Standard analytical flow rate. Adjust proportionally for different column diameters.
Column Temperature 30-40 °C Improves efficiency by reducing mobile phase viscosity and can alter selectivity.[13][14] Temperature control is key for reproducibility.

| Detection (UV) | 230-280 nm | Chromone skeletons typically show strong absorbance in this range. A photodiode array (PDA) detector is recommended to identify the optimal wavelength for each compound.[15][16] |

Q2: I'm seeing significant peak tailing for all my glycoside peaks. What is the most likely cause?

A2: The most common cause of peak tailing for polar or ionizable compounds like glycosides is secondary interactions with the stationary phase.[17][18] Specifically, residual silanol groups (Si-OH) on the silica surface, which are acidic, can form strong ionic or hydrogen-bonding interactions with your analytes.[7][19]

Primary Solutions:

  • Use an Acidic Modifier: Ensure your mobile phase contains an acid like 0.1% formic or trifluoroacetic acid (TFA). Operating at a low pH (typically < 3) neutralizes the silanol groups, preventing strong ionic interactions with your analytes.[10][11]

  • Use a High-Quality, End-Capped Column: Modern, high-purity silica columns are extensively end-capped, meaning most of the reactive silanol groups are chemically bonded with a small, inert group.[6] If your column is old or has been used with high pH mobile phases, the end-capping may be degraded, exposing more silanols.[18]

  • Check Sample Solvent: If your sample is dissolved in a solvent much stronger (i.e., more organic) than the initial mobile phase, it can cause peak distortion, including tailing. Ideally, dissolve your sample in the initial mobile phase composition.

Q3: How do I improve the resolution between two chromone glycosides that are co-eluting?

A3: Improving resolution requires manipulating selectivity (α), efficiency (N), or retention (k'). The most powerful and effective approach is to change the selectivity of your separation.

Strategies to Improve Selectivity:

  • Change the Organic Modifier: Switch from acetonitrile to methanol (or vice versa). These solvents have different chemical properties (ACN is aprotic, MeOH is protic) and interact differently with analytes, which can significantly alter elution order and spacing between peaks.[12]

  • Adjust the Temperature: Temperature can have a significant impact on selectivity, especially for structurally similar compounds.[13] Try adjusting the column temperature in 5 °C increments (e.g., from 30 °C to 45 °C). The retention of some compounds will change more than others, potentially resolving the co-elution.

  • Modify the Gradient Slope: A shallower gradient (a smaller % change in organic solvent per minute) increases the separation time and can often resolve closely eluting peaks.[8][9]

Part 2: In-Depth Troubleshooting Guide

This section provides systematic, cause-and-effect troubleshooting for more complex separation issues.

Scenario 1: Persistent and Severe Peak Shape Problems (Tailing & Fronting)

You've added acid to your mobile phase and are using a good quality C18 column, but your peaks still exhibit significant tailing or fronting.

Underlying Principles: Peak asymmetry indicates a non-ideal chromatographic process. Tailing suggests some analyte molecules are being retained by a secondary, stronger mechanism (like silanol interaction), while fronting often points to column overload or issues with the sample solvent.[10][17][18]

Troubleshooting Workflow:

G Start Poor Peak Shape (Tailing or Fronting) TestOverload 1. Test for Overload Inject 1:10 & 1:100 dilutions of the sample. Start->TestOverload ShapeImproves Peak shape improves? TestOverload->ShapeImproves OverloadCause Root Cause: Column Overload Solution: Reduce sample concentration or injection volume. ShapeImproves->OverloadCause Yes NoImprovement No Improvement ShapeImproves->NoImprovement No CheckSolvent 2. Check Sample Solvent Is sample diluent stronger than mobile phase? NoImprovement->CheckSolvent SolventStrong Yes CheckSolvent->SolventStrong SolventOK No CheckSolvent->SolventOK SolventCause Root Cause: Solvent Mismatch Solution: Dissolve sample in initial mobile phase conditions. SolventStrong->SolventCause TestSilanol 3. Investigate Secondary Interactions Increase acid concentration or add a competitive base (e.g., 10mM NH4+). SolventOK->TestSilanol TailingReduces Tailing reduces? TestSilanol->TailingReduces SilanolCause Root Cause: Silanol Interactions Solution: Use a more inert column (e.g., with polar-embedded phase) or optimize mobile phase additives. TailingReduces->SilanolCause Yes HardwareIssue Root Cause: Hardware Issue Check for blockages, void in column, or extra-column dead volume. TailingReduces->HardwareIssue No

Caption: Troubleshooting workflow for poor HPLC peak shape.

Detailed Protocols:

  • Protocol 1: Diagnosing Column Overload

    • Prepare serial dilutions of your sample extract (e.g., 1:10 and 1:100) using the initial mobile phase as the diluent.

    • Inject the original concentration, followed by the two dilutions.

    • Observe: If the peak shape becomes progressively more symmetrical and the tailing factor decreases with dilution, mass overload is the primary issue.[20] Your sample concentration is saturating the active sites on the stationary phase.

    • Action: Reduce the amount of sample injected by either lowering the concentration or the injection volume.

  • Protocol 2: Mitigating Severe Silanol Interactions

    • While low pH is the first line of defense, some highly polar glycosides may still interact with the most acidic silanol sites.[19]

    • Option A (Increase Ionic Strength): If using a buffer (e.g., formate or acetate), increase the concentration from 10 mM to 25-50 mM. The higher concentration of buffer ions can help shield the charged silanol sites.[19]

    • Option B (Change Column Chemistry): If tailing persists, the standard C18 chemistry may be insufficient. Consider a column with a polar-embedded phase . These columns have a polar group (e.g., amide or carbamate) incorporated near the base of the alkyl chain, which shields the silica surface and provides alternative interactions, often resulting in superior peak shape for polar compounds.[21]

Scenario 2: Inadequate Resolution of a Critical Pair

You have a pair of structurally similar chromone glycosides (e.g., isomers) that are critical for your analysis, but you cannot achieve baseline separation despite optimizing the gradient.

Underlying Principles: Resolution is a function of efficiency (N), selectivity (α), and retention factor (k'). When a gradient optimization (which primarily affects k' and, to some extent, α) is insufficient, you must systematically address the other factors. The most impactful changes come from altering selectivity.

Method Development Strategy for Resolution:

G cluster_selectivity 1. Modify Selectivity (α) cluster_efficiency 2. Modify Efficiency (N) Start Improve Resolution of Critical Pair ChangeSolvent Change Organic Modifier (ACN <-> MeOH) Start->ChangeSolvent ChangeTemp Change Temperature (e.g., 30°C -> 45°C) ChangeSolvent->ChangeTemp No/Minor Improvement Result Optimized Resolution ChangeSolvent->Result Sufficient ChangePhase Change Stationary Phase (e.g., C18 -> Phenyl-Hexyl) ChangeTemp->ChangePhase No/Minor Improvement ChangeTemp->Result Sufficient ChangeParticle Decrease Particle Size (5µm -> 3µm or <2µm) ChangePhase->ChangeParticle Still Insufficient ChangePhase->Result Sufficient ChangeLength Increase Column Length (150mm -> 250mm) ChangeParticle->ChangeLength ChangeLength->Result Sufficient

Caption: Decision tree for optimizing HPLC resolution.

Detailed Protocols & Explanations:

  • Changing Stationary Phase Chemistry (Selectivity):

    • Causality: A standard C18 phase separates primarily based on hydrophobicity. Chromone glycoside isomers may have nearly identical hydrophobicities. A different stationary phase introduces new interaction mechanisms.

    • Protocol:

      • Replace the C18 column with a Phenyl-Hexyl column of the same dimensions.

      • The phenyl groups on this phase can induce π-π interactions with the aromatic rings of the chromone skeleton. This new interaction mechanism can dramatically alter selectivity between isomers.

      • Re-run your optimized gradient method. Minor adjustments to the gradient may be needed due to differences in overall retention.

  • Improving Efficiency (N):

    • Causality: Higher efficiency results in narrower peaks. Narrower peaks are easier to resolve even if their centers are close together. Efficiency is inversely proportional to particle size and directly proportional to column length.[22]

    • Protocol (Transitioning to UHPLC):

      • If your system supports higher backpressures (>600 bar), switch from a column with 3.5 or 5 µm particles to one with sub-2 µm particles (UPLC technology).[23]

      • This will dramatically increase efficiency and allow for much faster separations.

      • Important: When moving to smaller particles, you must reduce extra-column volume in your system (by using smaller ID tubing) and ensure your detector sampling rate is high enough to capture the very sharp peaks.[22]

References

  • Benchchem. Troubleshooting poor peak resolution in HPLC analysis of steviol glycosides.
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  • Wang, Y., et al. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L.
  • Pesek, J. J., Matyska, M. T., & Larin, F. The effect of temperature and mobile phase composition on separation mechanism of flavonoid compounds on hydrosilated silica-based columns.
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  • Avula, B., et al. Quantitative determination of flavonoids and cycloartanol glycosides from aerial parts of Sutherlandia frutescens (L.) R. BR. by using LC-UV/ELSD methods and confirmation by using LC–MS method. Journal of Pharmaceutical and Biomedical Analysis, 2007.
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  • MDPI. Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire.
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resolving NMR signal overlap in 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving complex NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who encounter signal overlap in their NMR analyses, with a specific focus on challenging molecules like 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone . Our goal is to provide you with the strategic insights and practical methodologies necessary to deconvolute complex spectra and achieve unambiguous structural elucidation.

Understanding the Challenge: Signal Overlap in this compound

The molecular structure of this compound presents several challenges for 1D ¹H NMR spectroscopy. The presence of a glucose moiety with multiple hydroxyl groups, a chromone core with aromatic protons, and an alkyl side chain can lead to significant signal crowding and overlap, particularly in the aliphatic and aromatic regions of the spectrum.

Hypothetical ¹H NMR Signal Overlap Scenario:

For the purpose of this guide, let's consider a common scenario where the anomeric proton of the glucose unit (~4.5-5.5 ppm) overlaps with some of the other sugar protons. Additionally, the protons of the 1-methylpropyl group (~0.9-2.5 ppm) may exhibit complex splitting patterns that are further complicated by overlap, making definitive assignment difficult. The aromatic proton on the chromone core could also be obscured by signals from residual solvents or impurities.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows a broad, unresolved hump in the sugar region. How can I begin to assign these protons?

A1: This is a classic case of signal overlap for glycosylated compounds. The first step is to employ 2D NMR techniques. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other within the glucose spin system. For more complex overlap, a TOCSY (Total Correlation Spectroscopy) experiment can be invaluable, as it will show correlations between all protons within a spin system, not just those that are directly coupled. This can help to identify all the protons belonging to the glucose unit from a single, well-resolved resonance.[1]

Q2: The signals for the 1-methylpropyl side chain are a mess of overlapping multiplets. How can I simplify this region?

A2: For overlapping aliphatic signals, a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is highly effective.[1] This experiment correlates each proton with the carbon to which it is directly attached. Since ¹³C spectra are generally better dispersed than ¹H spectra, this will help to separate the overlapping proton signals based on the chemical shifts of their attached carbons.

Q3: I suspect an aromatic proton signal is hidden under a solvent peak. How can I confirm its presence and chemical shift?

A3: Changing the deuterated solvent is a simple yet powerful technique. The chemical shifts of solute protons can be significantly influenced by the solvent due to varying intermolecular interactions.[2][3][4][5] For instance, switching from CDCl₃ to a more aromatic solvent like benzene-d₆ or pyridine-d₅ can induce differential shifts in your analyte's signals, potentially moving the hidden aromatic proton out from under the residual solvent peak.

Troubleshooting Guides

Guide 1: Deconvoluting the Glucose Moiety

When faced with severe overlap in the sugar region, a multi-pronged approach combining 2D NMR and selective 1D experiments is recommended.

Experimental Workflow:

Caption: Workflow for resolving overlapping sugar protons.

Step-by-Step Protocol: Selective 1D TOCSY

  • Acquire a standard 1D ¹H NMR spectrum to identify the chemical shift of a well-resolved proton within the glucose spin system.

  • Set up a selective 1D TOCSY experiment. [6][7][8] Most modern NMR spectrometers have pre-defined pulse programs for this.

  • Define the selective excitation frequency to correspond to the chemical shift of your chosen proton.

  • Set the mixing time. A longer mixing time (e.g., 80-120 ms) will allow for magnetization transfer throughout the entire spin system.

  • Acquire the spectrum. The resulting spectrum will only show signals from the protons that are part of the same spin system as the irradiated proton, effectively "pulling out" the entire glucose moiety from the overlapped region.

Guide 2: Assigning the 1-methylpropyl Side Chain

For complex aliphatic regions, a combination of HSQC and HMBC experiments provides a robust solution for unambiguous assignment.

Experimental Workflow:

Caption: Workflow for assigning complex aliphatic signals.

Step-by-Step Protocol: HMBC (Heteronuclear Multiple Bond Correlation)

  • Acquire a standard ¹H and ¹³C NMR spectrum.

  • Set up a standard HMBC experiment. [9][10][11] This is a routine 2D experiment on most spectrometers.

  • Optimize the long-range coupling constant (ⁿJCH). A typical value is 8 Hz, which will show correlations between protons and carbons separated by 2 or 3 bonds.

  • Acquire and process the 2D spectrum.

  • Analyze the correlations. For example, the methyl protons of the 1-methylpropyl group should show HMBC correlations to the methine carbon and potentially to the carbon of the chromone ring to which the side chain is attached. This allows for the piecing together of the molecular fragments.

Guide 3: Enhancing Signal Dispersion

When signal overlap is particularly severe, altering the chemical environment or the magnetic field can improve signal dispersion.

Data Presentation: Impact of Different Solvents on Chemical Shifts

SolventDielectric ConstantAnisotropyExpected Effect on Aromatic Protons
CDCl₃4.8WeakStandard reference
Benzene-d₆2.3StrongUpfield shift due to ring current effects
Pyridine-d₅12.4StrongDownfield shift due to ring current and polarity
DMSO-d₆47.2WeakDownfield shift due to high polarity

This table provides a general guide; the actual effect will be molecule-dependent.

Troubleshooting Options:

  • Change the Solvent: As discussed in the FAQs, altering the solvent can significantly change the chemical shifts of your analyte.[2][3][4][5] This is often the simplest and most effective first step.

  • Use a Higher Field Spectrometer: The chemical shift dispersion in Hertz is directly proportional to the magnetic field strength of the spectrometer. If available, re-running the sample on a higher field instrument (e.g., moving from a 400 MHz to a 600 MHz spectrometer) will spread out the signals and may resolve the overlap.

  • Employ Chemical Shift Reagents: Lanthanide shift reagents can be used to induce large changes in the chemical shifts of protons near a coordinating functional group (like the hydroxyl or carbonyl groups in our target molecule). These reagents are added directly to the NMR tube, and the magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion. This can be a powerful tool for resolving signals that are otherwise intractable.

Concluding Remarks

Resolving NMR signal overlap is a common challenge in the structural elucidation of complex natural products. By systematically applying a combination of 1D and 2D NMR techniques, and by manipulating experimental conditions such as the solvent and magnetic field strength, even highly overlapped spectra can be successfully deconvoluted. The strategies and protocols outlined in this guide provide a robust framework for tackling these challenges and achieving accurate and complete structural assignments.

References

  • MetIDB: A Publicly Accessible Database of Predicted and Experimental 1H NMR Spectra of Flavonoids. Analytical Chemistry. [Link]

  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules. [Link]

  • Flavonoids. Biological Magnetic Resonance Bank (BMRB). [Link]

  • Building-Up a Comprehensive Database of Flavonoids Based on Nuclear Magnetic Resonance Data. ResearchGate. [Link]

  • How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]

  • Advanced 2D NMR Techniques Guide. Scribd. [Link]

  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online. [Link]

  • Chemical studies on bryophytes. 19. application of carbon-13 nmr in the structural elucidation of flavonoid c-glucosides from he. SciSpace. [Link]

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing. [Link]

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

  • Selective 1D NMR Experiments. University of Wisconsin-Madison. [Link]

  • (PDF) Study of Substituted Formylchromones. ResearchGate. [Link]

  • Table of characteristic proton NMR chemical shifts. University of Colorado Boulder. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. ACS Omega. [Link]

  • 1 H-NMR chemical shift values for compounds 5, 7 and 10 * recorded in... ResearchGate. [Link]

  • Selec%ve 1D Experiments in ICONNMR: 1D NOESY, 1D TOCSY. University of Notre Dame. [Link]

  • This compound datasheet. BioCrick. [Link]

    • Common 2D (COSY, HSQC, HMBC). San Diego State University NMR Facility. [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]

  • Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Oxford Academic. [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education. [Link]

  • NMR Shift reagents. Slideshare. [Link]

  • Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. PMC - NIH. [Link]

  • Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronucl. Lewis Kay's group at the University of Toronto. [Link]

  • NMR Chemical Shifts of Common Flavonoids. Planta Medica. [Link]

  • (PDF) NMR Chemical Shifts of Common Flavonoids. ResearchGate. [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

  • How to assign overlapping multiplets in 1H NMR spectra? Chemistry Stack Exchange. [Link]

  • What you should know about signal dispersion in benchtop NMR. Nanalysis. [Link]

  • Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR. YouTube. [Link]

  • NMR Chemical Shifts of Common Flavonoids. PubMed. [Link]

  • This compound datasheet. BioCrick. [Link]

  • Identification and Isolation of Constituents Contained in Venoms and Plant Extracts. IntechOpen. [Link]

  • Key Information on Signal Dispersion in Benchtop NMR. AZoM. [Link]

  • NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Organic Chemistry Data. [Link]

  • Carbon-13 nuclear magnetic resonance. Wikipedia. [Link]

  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. PMC - NIH. [Link]

Sources

stability issues of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions regarding the stability of this compound in solution. The information herein is curated to ensure scientific integrity and provide actionable insights for your experiments.

I. Troubleshooting Guide

This section addresses specific stability issues you may encounter during your research, providing probable causes and recommended solutions.

Issue 1: Rapid Degradation of the Compound in Solution

Observation: You notice a significant decrease in the concentration of this compound shortly after preparing your solution, as confirmed by analytical methods like HPLC.

Probable Causes & Solutions:

  • Inappropriate pH: Chromones, like flavonoids, are susceptible to degradation in alkaline environments.[1] The stability of phenolic compounds is highly dependent on the pH of the solution.[1][2]

    • Solution: Maintain the solution pH in the acidic to neutral range (ideally pH < 7). Use appropriate buffer systems to ensure pH stability throughout your experiment. Avoid alkaline conditions, which can lead to rapid degradation.[1]

  • Exposure to Light: Photodegradation can be a significant issue for many chromone and flavonoid compounds.[3][4]

    • Solution: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. The International Council for Harmonisation (ICH) provides guidelines on photostability testing which can be adapted for research purposes.[5][6]

  • Elevated Temperature: Higher temperatures can accelerate the degradation of phenolic compounds.[7][8][9]

    • Solution: Store stock solutions and experimental samples at low temperatures (e.g., 4°C for short-term and -20°C or -80°C for long-term storage). Avoid unnecessary exposure to heat sources. For some compounds, an increase of just 10°C can significantly increase the degradation rate.[8]

Issue 2: Inconsistent Results Between Experimental Replicates

Observation: You are observing high variability in the measured concentration or activity of the compound across different replicates of the same experiment.

Probable Causes & Solutions:

  • Solvent Polarity and Composition: The choice of solvent can significantly impact the stability and solubility of phenolic compounds.[10][11][12][13]

    • Solution: Use high-purity solvents and ensure consistency in solvent preparation. For C-glycosyl flavonoids, polar solvents like methanol or ethanol are often suitable for extraction and dissolution.[11] Be aware that solvent polarity can influence the rate of degradation.[12]

  • Presence of Oxidizing Agents or Metal Ions: Trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) can catalyze the oxidative degradation of flavonoids.[14]

    • Solution: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade solvents. If metal ion contamination is suspected, consider using a chelating agent like EDTA, but be mindful of its potential interference with your specific assay.

Issue 3: Appearance of Unknown Peaks in Chromatograms Over Time

Observation: When analyzing your samples by HPLC, you observe the appearance of new peaks that were not present in the freshly prepared solution, indicating the formation of degradation products.

Probable Causes & Solutions:

  • Hydrolysis of the Glycosidic Bond: While C-glycosidic bonds are generally more stable than O-glycosidic bonds, they can still be cleaved under certain conditions, particularly in extremely acidic environments.[1][15][16]

    • Solution: While acidic conditions are generally preferred for stability, avoid harsh acidic environments (e.g., strong acids) unless required for a specific reaction. The degradation may proceed through oxidation of the sugar moiety followed by elimination of the aglycone.[15]

  • Oxidative Degradation of the Chromone Ring: The polyhydroxy-substituted aromatic ring is susceptible to oxidation.

    • Solution: De-gas your solvents to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive experiments.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of this compound.

Q1: What is the best solvent to dissolve and store this compound?

A1: Based on the general properties of C-glycosyl flavonoids, polar solvents such as methanol, ethanol, or DMSO are recommended for initial dissolution.[11] For aqueous solutions, it is crucial to use a buffer system to maintain an acidic to neutral pH. The choice of solvent can significantly impact the extraction and stability of phenolic compounds, with methanol often showing high efficacy.[10][13]

Q2: How does the glycosylation at the C-8 position affect the stability of the molecule compared to its aglycone?

A2: Glycosylation, particularly C-glycosylation, generally increases the stability and water solubility of flavonoid and chromone compounds.[14][17][18] The C-C bond in C-glycosides is more resistant to enzymatic and chemical cleavage compared to the O-glycosidic bond.[16] This enhanced stability is a key reason for the prevalence of glycosylated forms in nature.[19]

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container (e.g., amber glass vial). For short-term storage (a few days), refrigeration at 4°C is generally acceptable, provided the solution is protected from light and maintained at a stable, slightly acidic pH.

Q4: What analytical techniques are best suited for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common and effective technique for stability testing.[20][21] It allows for the separation and quantification of the parent compound and its degradation products.[22] Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of any degradation products that may form.[5][23][24]

Q5: Are there any known degradation pathways for C-glycosyl chromones?

A5: While specific degradation pathways for this exact molecule are not extensively published, general knowledge of C-glycosyl flavonoids suggests that degradation can occur through cleavage of the C-C glycosidic bond, often initiated by oxidation of the sugar moiety, or through oxidation of the chromone ring system.[15] The fragmentation patterns of C-glycosides in mass spectrometry differ from O-glycosides, with internal cleavage of the sugar ring being more common than the cleavage of the C-C bond to the aglycone.[23]

III. Experimental Protocols & Data

Protocol 1: General Stability Assessment Using HPLC

This protocol outlines a fundamental approach to assess the stability of this compound under various conditions.

1. Preparation of Stock Solution: a. Accurately weigh a known amount of the compound. b. Dissolve in a suitable solvent (e.g., HPLC-grade methanol) to a final concentration of 1 mg/mL. c. Protect the stock solution from light and store at -20°C.

2. Preparation of Working Solutions: a. Dilute the stock solution with the desired experimental buffer (e.g., phosphate buffer at pH 5, 6, 7, and 8) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

3. Incubation Conditions: a. Aliquot the working solutions into separate, sealed, light-protected vials for each time point and condition. b. Temperature Stress: Incubate sets of samples at different temperatures (e.g., 4°C, 25°C, 40°C). c. Light Stress: Expose a set of samples to a controlled light source (as per ICH Q1B guidelines if applicable), while keeping a control set in the dark.

4. HPLC Analysis: a. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial. b. Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a reversed-phase C18 column with a gradient elution using mobile phases of acidified water and acetonitrile. c. Monitor the peak area of the parent compound and any new peaks that appear.

5. Data Analysis: a. Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). b. Plot the percentage remaining versus time for each condition to determine the degradation kinetics.

Data Presentation: Example Stability Data

The following table illustrates how to present stability data for the compound under different pH and temperature conditions.

ConditionTime (hours)% Compound Remaining (Mean ± SD, n=3)
pH 5, 25°C 0100
2498.5 ± 0.8
4897.2 ± 1.1
pH 7, 25°C 0100
2495.1 ± 1.5
4890.3 ± 1.9
pH 8, 25°C 0100
2475.4 ± 2.3
4855.8 ± 3.1
pH 7, 40°C 0100
2482.6 ± 2.0
4868.1 ± 2.5

IV. Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting a stability study of the compound in solution.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Working Prepare Working Solutions (in desired buffers/solvents) Stock->Working Temp Temperature Stress (4°C, 25°C, 40°C) Working->Temp pH pH Stress (pH 5, 7, 8) Working->pH Light Photostability Stress (Light vs. Dark) Working->Light Sampling Sample at Time Points (0, 2, 4, 8, 24h...) Temp->Sampling pH->Sampling Light->Sampling HPLC HPLC-UV/PDA Analysis Sampling->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS Data Quantify Remaining Compound HPLC->Data Kinetics Determine Degradation Kinetics Data->Kinetics

Caption: Workflow for assessing the stability of this compound.

Logical Troubleshooting Flow

This diagram provides a logical flow for troubleshooting stability issues.

Troubleshooting_Flow Start Start: Compound Degradation Observed Check_pH {Check Solution pH | Is pH > 7?} Start->Check_pH Check_Light {Check Light Exposure | Is solution exposed to light?} Check_pH->Check_Light No Sol_pH Action: Adjust to pH < 7 with buffer. Check_pH->Sol_pH Yes Check_Temp {Check Temperature | Is temperature elevated?} Check_Light->Check_Temp No Sol_Light Action: Protect from light (amber vials). Check_Light->Sol_Light Yes Check_Solvent {Check Solvent/Reagents | Are they high purity? O2 present?} Check_Temp->Check_Solvent No Sol_Temp Action: Store at lower temperature (4°C or -20°C). Check_Temp->Sol_Temp Yes Sol_Solvent Action: Use high-purity, degassed solvents. Check_Solvent->Sol_Solvent No End Re-evaluate Stability Check_Solvent->End Yes Sol_pH->End Sol_Light->End Sol_Temp->End Sol_Solvent->End

Caption: A step-by-step guide to troubleshooting stability issues.

V. References

  • Zou, Y., et al. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. PubMed. --INVALID-LINK--

  • Anwar, F., et al. (2013). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. PubMed Central. --INVALID-LINK--

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. --INVALID-LINK--

  • Singh, S., et al. (2023). Insight into the Glycosylation Methods of the Flavonoids as an Approach to Enhance its Bioavailability and Pharmacological Activities. International Journal of Pharmaceutical Investigation. --INVALID-LINK--

  • Kim, D.-O., & Lee, C. Y. (2002). Effects of Extraction Solvents on the Total Phenolic Content, Total Flavonoid Content, and Antioxidant Activity in the Aerial Part of Root Vegetables. MDPI. --INVALID-LINK--

  • Ben-Othmen, S., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. --INVALID-LINK--

  • Serrano-Maldonado, M. J., et al. (2014). Effect of solvent-temperature extraction conditions on the initial antioxidant activity and total phenolic content of muitle extracts and their decay upon storage at different pH. SciELO México. --INVALID-LINK--

  • Zhang, Z., et al. (2018). Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. ACS Omega. --INVALID-LINK--

  • Pivovarenko, V. G., & Khilya, V. P. (2021). Three strategies of flavonoid glycosylation. ResearchGate. --INVALID-LINK--

  • Palma, M., et al. (2001). Stability of phenolic compounds during extraction with superheated solvents. ResearchGate. --INVALID-LINK--

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. --INVALID-LINK--

  • Khilya, V. P., & Kyslychenko, V. S. (2021). Progress and Achievements in Glycosylation of Flavonoids. Frontiers in Pharmacology. --INVALID-LINK--

  • Khilya, V. P., & Kyslychenko, V. S. (2021). Progress and Achievements in Glycosylation of Flavonoids. PubMed Central. --INVALID-LINK--

  • Slámová, K., & Křen, V. (2018). “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications. PubMed Central. --INVALID-LINK--

  • Sui, X., et al. (2014). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. ResearchGate. --INVALID-LINK--

  • El-Hawary, S. S., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. PubMed Central. --INVALID-LINK--

  • Various Authors. (Date N/A). Analytical Techniques In Stability Testing. Separation Science. --INVALID-LINK--

  • Ye, L., et al. (2015). Comprehensive characterization of C-glycosyl flavones in wheat (Triticum aestivum L.) germ using UPLC-PDA-ESI/HRMSn and mass defect filtering. PubMed Central. --INVALID-LINK--

  • Fair, R., & Henderson, K. (2022). Temperature and light intensity effects on photodegradation of high-density polyethylene. Polymer Degradation and Stability. --INVALID-LINK--

  • Richardson, D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. --INVALID-LINK--

  • Withers, S. G., et al. (2024). Reactions of C-deglycosylation enzymes a Two-step C-C bond cleavage... ResearchGate. --INVALID-LINK--

  • Sathi, K., et al. (2024). Pd-catalyzed stereoselective synthesis of chromone C-glycosides. Sathi BHU. --INVALID-LINK--

  • Various Authors. (2022). Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview. ResearchGate. --INVALID-LINK--

  • Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. ScienceDirect. --INVALID-LINK--

  • Cavoski, I., et al. (2008). Degradation and persistence of rotenone in soils and influence of temperature variations. PubMed. --INVALID-LINK--

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. --INVALID-LINK--

  • Rocchi, S., et al. (2023). Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. MDPI. --INVALID-LINK--

  • Andersen, H. R., & Andersen, M. L. (1999). Influence of temperature and storage time after light exposure on the quinine monohydrochloride chemical actinometric system. PubMed. --INVALID-LINK--

  • Li, Y., et al. (2024). Effect of Temperature on Photosynthetic Pigment Degradation during Freeze–Thaw Process of Postharvest of Celery Leaves. MDPI. --INVALID-LINK--

  • Challis, K. L., et al. (2012). Effect of temperature, pH and illumination on abiotic degradation of oxytetracycline in sterilized swine manure. PubMed. --INVALID-LINK--

References

Technical Support Center: Solubility Enhancement for 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

Welcome to the technical support guide for 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone (CAS No: 188818-27-1). This document provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with this chromone C-glycoside. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

FAQ 1: What are the primary structural features of this molecule that dictate its solubility, and why is it challenging to dissolve in aqueous media?

Answer:

Understanding the molecular structure is the first step in troubleshooting solubility. This compound (Molecular Formula: C₁₉H₂₄O₉, Molecular Weight: 396.39 g/mol ) possesses a dualistic nature that complicates its dissolution.[1][2]

  • Hydrophobic Core: The molecule is built on a chromone scaffold, which is a benzopyran-4-one ring system. This, along with the 2-(1-methylpropyl) group, forms a rigid, nonpolar core that has poor affinity for water.

  • Hydrophilic Periphery: The structure is decorated with multiple hydrophilic groups:

    • A C-glycoside (glucose) moiety at the 8-position.

    • Two phenolic hydroxyl groups at the 5- and 7-positions.

    • Multiple hydroxyl groups on the glucose unit itself.

While the glycoside and hydroxyl groups confer some hydrophilicity, the dominant, planar chromone backbone often leads to strong crystal lattice energy and an overall poor aqueous solubility. Many flavonoid C-glycosides are known for their antidiabetic and antioxidant effects but are limited by this exact issue.[3] The challenge, therefore, is to overcome the intermolecular forces of the hydrophobic core without compromising the stability of the molecule.

FAQ 2: My compound won't dissolve in my aqueous buffer. What is the recommended procedure for preparing a stock solution?

Answer:

Directly dissolving this chromone glycoside in aqueous buffers is highly unlikely to succeed. The standard and recommended approach is to first create a concentrated stock solution in a suitable organic solvent.

Recommended Solvents: Based on chemical supplier datasheets and common practice for this class of compounds, the following solvents are recommended for initial stock preparation:[4]

  • Dimethyl Sulfoxide (DMSO)

  • Methanol

  • Ethanol

DMSO is generally the preferred choice due to its high solubilizing power for a wide range of organic molecules.

Protocol: Preparing a 10 mM DMSO Stock Solution

This protocol is a self-validating system; successful dissolution into a clear solution at this concentration indicates the viability of DMSO as a primary solvent.

  • Pre-Weigh the Compound: Accurately weigh a specific amount of this compound powder (e.g., 1 mg) into a sterile microcentrifuge tube.

  • Calculate Solvent Volume: Using the molecular weight (396.39 g/mol ), calculate the volume of DMSO required.

    • Volume (µL) = [Mass (mg) / 396.39 ( g/mol )] * 1,000,000 / [Concentration (mM)]

    • For 1 mg to make a 10 mM stock: (1 / 396.39) * 1,000,000 / 10 = 252.3 µL

  • Dissolution: Add the calculated volume of high-purity DMSO to the tube.

  • Aid Dissolution (If Necessary): If the compound does not dissolve immediately, gentle agitation is required. For obtaining higher solubility, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[2]

  • Verification & Storage: Ensure the solution is clear and free of particulates. Store the stock solution at -20°C or below for long-term stability.[2]

FAQ 3: I have a DMSO stock, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this and increase its aqueous solubility?

Answer:

This is a common issue known as "crashing out." The abrupt change in solvent polarity upon dilution causes the compound to precipitate. To maintain solubility in the final aqueous medium, several techniques can be employed. We will cover three primary methods here: Co-Solvency , pH Adjustment , and Cyclodextrin Complexation .

Method 1: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[] This disruption of water's hydrogen bonding network makes the environment more favorable for dissolving non-polar solutes, thereby preventing precipitation.[][6]

Common Co-solvents for In Vitro and In Vivo Formulations:

Co-Solvent Typical Concentration Range Notes
Polyethylene Glycol (PEG) 300/400 10% - 40% (v/v) Commonly used in preclinical formulations.[1]
Propylene Glycol (PG) 10% - 50% (v/v) Good solubilizing capacity.
Ethanol 5% - 25% (v/v) Can be cytotoxic at higher concentrations in cell-based assays.

| Glycerin | 5% - 30% (v/v) | Increases viscosity. |

Experimental Workflow: Preparing an Aqueous Formulation with Co-Solvents

This workflow illustrates a sequential addition method commonly used to prepare a final formulation for in vivo studies, which can be adapted for in vitro use. The key is to avoid shocking the compound with a sudden polarity shift.

CoSolvent_Workflow cluster_0 Step-by-Step Formulation Process start Start with Concentrated DMSO Stock Solution step1 Add Co-Solvent (e.g., PEG300) and mix thoroughly. start->step1  1. Reduce Polarity Gradually step2 Add Surfactant (e.g., Tween 80) to aid emulsification and stability. step1->step2  2. Enhance Stability step3 Slowly add final aqueous phase (e.g., ddH₂O or buffer) with vortexing. step2->step3  3. Final Dilution end Final Homogeneous Formulation (Clear Solution or Stable Emulsion) step3->end

Caption: Workflow for preparing a co-solvent-based formulation.

Protocol: Example Formulation (adapted from InvivoChem[1])
  • Start with Stock: Begin with your high-concentration DMSO stock solution.

  • Add Co-Solvent: Add a volume of PEG300 (e.g., to constitute 30% of the final volume). Mix until the solution is clear.

  • Add Surfactant: Add a volume of a surfactant like Tween 80 or Cremophor (e.g., to constitute 5% of the final volume). Mix until clear. Surfactants help create stable microemulsions.

  • Final Aqueous Dilution: Add the final volume of water or saline dropwise while vortexing to reach the target concentration. This gradual addition is critical to prevent precipitation.

Method 2: pH Adjustment

Causality: This compound contains phenolic hydroxyl groups, which are weakly acidic. By raising the pH of the aqueous medium above the pKa of these groups, they deprotonate to form phenolate anions. These charged ions are significantly more polar and thus more soluble in water.[7][8] For many phenolic compounds, solubility increases dramatically in alkaline conditions (pH > 8).[9]

Protocol: pH-Dependent Solubility Assessment
  • Prepare Buffers: Make a series of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.4, 8.5, 9.5).

  • Add Compound: Add an excess amount of the solid compound to a fixed volume of each buffer in separate tubes.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it (e.g., through a 0.22 µm filter), and quantify the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Analyze: Plot the measured solubility against the pH to determine the optimal pH range.

Considerations:

  • Stability: High pH can lead to the degradation of some compounds. Always assess the stability of your molecule at the desired pH over the time course of your experiment.

  • Buffering Capacity: Ensure the chosen buffer has sufficient capacity to maintain the target pH after the addition of the compound or its DMSO stock.

Method 3: Cyclodextrin Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10] They can encapsulate the nonpolar chromone portion of your molecule within this cavity, forming a water-soluble "inclusion complex."[11][12] This host-guest interaction effectively masks the hydrophobic part of the drug, dramatically increasing its apparent aqueous solubility, sometimes by over 250-fold for similar flavonoid compounds.[11]

Commonly Used Cyclodextrins:

Cyclodextrin Key Features
β-Cyclodextrin (β-CD) Most common and cost-effective; moderate water solubility.
Hydroxypropyl-β-CD (HP-β-CD) A derivative with much higher aqueous solubility and lower toxicity, making it a preferred choice in pharmaceutical formulations.[10]

| Sulfobutylether-β-CD (SBE-β-CD) | Anionic derivative with very high water solubility, often used in parenteral formulations. |

Diagram: Mechanism of Cyclodextrin Encapsulation

Cyclodextrin_Mechanism cluster_0 Before Complexation cluster_1 After Complexation Drug Poorly Soluble Chromone (Hydrophobic Core) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Drug->CD Encapsulation Water Aqueous Environment Drug->Water Precipitates Complex Water-Soluble Inclusion Complex Water2 Aqueous Environment Complex->Water2 Dissolves

Caption: Formation of a water-soluble inclusion complex.

Protocol: Preparation by Kneading Method
  • Molar Ratio: Determine the desired molar ratio of the chromone to cyclodextrin (commonly 1:1 or 1:2).

  • Trituration: In a mortar, mix the accurately weighed chromone and cyclodextrin powders.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., water:ethanol 50:50 v/v) dropwise to the powder mix. Knead thoroughly with the pestle for 30-45 minutes to form a thick, homogenous paste. This intimate mixing facilitates the inclusion of the drug into the CD cavity.

  • Drying: Dry the resulting paste in an oven at 40-50°C (or under vacuum) until a constant weight is achieved.

  • Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve. The resulting powder can now be dissolved in water or buffer.

FAQ 4: For long-term drug development, are there more permanent strategies to improve solubility and bioavailability?

Answer:

Yes. For projects moving towards clinical development, prodrug synthesis is a powerful chemical modification strategy.

Causality: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound. The rationale is to modify the parent drug's physicochemical properties, such as solubility or permeability.[13][14]

Ester Prodrugs: For this molecule, one could create ester prodrugs by reacting the phenolic hydroxyl groups or the hydroxyls on the glucose moiety with a promoiety.[15][16]

  • To Enhance Aqueous Solubility: An ionizable group, such as a succinate or phosphate, can be attached.[15][17] At physiological pH, this group becomes charged, drastically increasing water solubility and enabling parenteral administration of otherwise insoluble drugs.[16]

  • To Enhance Permeability (and thus Bioavailability): Conversely, masking the polar hydroxyl groups with a lipophilic promoiety can increase membrane permeability for oral absorption.[13] While this decreases aqueous solubility of the prodrug itself, it can overcome permeability-limited absorption, a common issue for compounds in DCS Class III and IV.[18]

This approach is complex, requiring significant medicinal chemistry efforts, but it represents a validated strategy for improving the "drug-like" properties of challenging natural products.

Summary & Decision Guide
MethodPrincipleEase of UsePotential IssuesBest For...
Co-Solvents Reduces solvent polarityHighSolvent toxicity in assays, potential for precipitation upon high dilution.Rapid screening, in vitro assays, initial in vivo studies.
pH Adjustment Ionization of phenolic groupsModerateCompound instability at high pH, requires careful buffer selection.Assays where pH can be controlled and the compound is stable.
Cyclodextrins Encapsulation of hydrophobic coreModerateRequires formulation development, may alter drug-target interactions.Oral and parenteral formulations, achieving higher aqueous concentrations.
Prodrugs Chemical modificationLow (Requires Synthesis)Significant chemistry investment, requires metabolic activation.Advanced drug development programs targeting improved bioavailability.
Decision-Making Workflow

Decision_Tree q1 What is the experimental context? ans1a In Vitro Screening (Cell-based or Biochemical) q1->ans1a ans1b Preclinical In Vivo Study q1->ans1b ans1c Advanced Formulation / Drug Development q1->ans1c rec1 Use Co-Solvent System. Ensure final DMSO/Ethanol concentration is below toxic levels. ans1a->rec1 rec2 Start with Co-Solvents. Consider Cyclodextrin formulation for higher dosing needs. ans1b->rec2 rec3 Investigate Cyclodextrins and/or Prodrug Strategies. ans1c->rec3 check_ph Is the compound stable at pH > 8? rec1->check_ph Alternative? ph_yes pH adjustment is a viable alternative. check_ph->ph_yes Yes

Caption: Decision guide for selecting a solubility enhancement method.

References
  • Galić, E., et al. (2024). "Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities". MDPI. [Link]

  • Tommasini, S., et al. (2004). "Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin". Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • BioCrick. "this compound datasheet". BioCrick. [Link]

  • Fenyvesi, É., et al. (2020). "Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities". Polymers. [Link]

  • Utami, D., et al. (2019). "Study of Flavonoid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes by UV-Vis, FT-IR, DSC, and X-Ray Diffraction Analysis". Tropical Life Sciences Research. [Link]

  • Lima, B., et al. (2019). "Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: a systematic review". Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]

  • PubChem. "8-c-Glucosyl-7-hydroxy-5-methyl-2-propyl-4-chromone". PubChem. [Link]

  • Wagdy, S. M., & Taha, F. S. (2012). "Effect of pH on the solubility of phenolic compounds". ResearchGate. [Link]

  • Zhou, G.Y. (2024). "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods". Open Journal of Medicinal Chemistry. [Link]

  • Rautio, J., et al. (2017). "The Prodrug Approach: A Successful Tool for Improving Drug Solubility". Molecules. [Link]

  • Zhou, G.Y. (2024). "Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods". SCIRP. [Link]

  • Zhou, Y., et al. (2023). "Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability". MDPI. [Link]

  • Jasim, A., et al. (2023). "A Novel Flavonoid C‑Glycosides Integrated Tablet for Improved Dissolution, Pancreatic Repair, and Insulin Mediated Glucose Regulation in Type 2 Diabetic Rats". ACS Omega. [Link]

  • Asih, M. (2018). "The Flavonoid Glycosides Antioxidant from Terong Belanda (Solanum Betaceum)". Rasayan Journal of Chemistry. [Link]

  • Solubility of Things. "Chromone". Solubility of Things. [Link]

  • ResearchGate. "What is the specific solvent system and technique to isolate flavonoid glycosides from ethanol plant extract?". ResearchGate. [Link]

  • Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist". Current Drug Metabolism. [Link]

  • Gonzalez-Muñoz, M. J., et al. (2019). "Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties". Molecules. [Link]

  • ResearchGate. "How does pH affect the solubility of phenolic acid?". ResearchGate. [Link]

  • Steinhauser, T., et al. (2022). "Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts". Frontiers in Plant Science. [Link]

  • Serajuddin, A. T. M. (2007). "Salt formation to improve drug solubility". Advanced Drug Delivery Reviews. [Link]

  • Ascendia Pharma. (2021). "5 Novel Techniques for Solubility Enhancement". Ascendia Pharma. [Link]

  • Barba, C., et al. (2019). "Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization". Molecules. [Link]

  • Sharma, D., et al. (2022). "Solubility enhancement techniques: A comprehensive review". ResearchGate. [Link]

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preventing degradation of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone during extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the extraction of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone. This document provides in-depth troubleshooting advice and best practices to help researchers, scientists, and drug development professionals minimize degradation of this target molecule during extraction. By understanding the compound's inherent instabilities and implementing the robust protocols outlined here, you can ensure the integrity of your extracts and the reliability of your downstream analyses.

Section 1: Frequently Asked Questions (FAQs) - Understanding Compound Stability

This section addresses fundamental questions about the chemical nature of this compound and its susceptibility to degradation.

Q1: What is this compound and why is it prone to degradation during extraction?

This compound is a flavonoid C-glycoside. Its structure contains several functional groups that make it susceptible to degradation under common extraction conditions:

  • Phenolic Hydroxyl Groups (at C5 and C7): The 5,7-dihydroxy substitution on the chromone ring makes the molecule an effective antioxidant but also highly susceptible to oxidation.[1] Factors like elevated pH, presence of oxygen, metal ions, and light can accelerate the oxidation of these hydroxyl groups to form quinones, often leading to colored degradation products and a loss of the parent compound.[2][3]

  • C-Glycosidic Bond (at C8): The bond between the glucose molecule and the chromone ring is a carbon-carbon bond. Unlike O-glycosidic bonds, C-glycosidic bonds are highly resistant to enzymatic and acid hydrolysis.[4][5][6] This is a key stability feature. While harsh acidic conditions can eventually cleave this bond, it is generally much more stable than an O-glycosidic linkage under typical extraction conditions.

  • Chromone Core: The core structure can be sensitive to high temperatures and prolonged exposure to UV light, which can induce photolytic reactions and thermal degradation.[7][8][9]

Q2: What are the primary degradation pathways I should be concerned about during extraction?

The main degradation pathways for this molecule are oxidation and photodegradation . While thermal degradation is possible, it can be managed with proper temperature control. Hydrolysis of the C-glycosyl bond is less of a concern under standard conditions.

  • Oxidation: This is the most significant threat. The 5,7-dihydroxy pattern makes the A-ring electron-rich and prone to oxidation, which is often catalyzed by enzymes (like polyphenol oxidase) present in the source material, metal ions, or alkaline pH conditions.[2] This can lead to the formation of quinone-type structures and subsequent polymerization, often observed as a browning of the extract.[2]

  • Photodegradation: Flavonoids absorb UV light, which can excite the molecule and lead to bond cleavage or reactions with oxygen.[7][10][11] Exposure to direct sunlight or even ambient laboratory light for extended periods can cause significant sample loss.[12]

  • Thermal Degradation: Although the chromone structure is relatively stable, high temperatures (e.g., above 60-80°C) used to accelerate extraction can also increase the rate of all degradation reactions, including oxidation and potential decomposition of the molecule itself.[8][12][13]

Section 2: Troubleshooting Guide - Diagnosing Extraction Problems

This guide provides a systematic approach to identifying and resolving common issues encountered during the extraction process.

Issue 1: My final extract has turned brown or yellow, and my target compound yield is low.
  • Probable Cause: This is a classic sign of oxidation .[2] The phenolic hydroxyl groups have likely been oxidized to quinones, which then polymerize into colored compounds.[2]

  • Troubleshooting Steps & Solutions:

    • Check pH: Flavonoids are generally more stable in slightly acidic conditions (pH 3-6).[2][14] Alkaline conditions (pH > 7) can cause rapid, irreversible degradation.[2][15] Ensure your extraction solvent is neutral or slightly acidic. If extracting from a buffered matrix, verify the final pH of the slurry.

    • Limit Oxygen Exposure: Oxygen is a key ingredient for oxidation.

      • De-gas Solvents: Before extraction, sparge your solvents with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[2]

      • Work Under Inert Atmosphere: If possible, conduct the extraction process in a glove box or under a gentle stream of nitrogen.[12]

      • Minimize Headspace: Use vials that are appropriately sized for your sample volume to minimize the amount of air in the headspace.

    • Add Stabilizers: Incorporate antioxidants and metal chelators into your extraction solvent.

      • Ascorbic Acid (0.1% w/v): A powerful antioxidant that will be preferentially oxidized, thereby protecting your target compound.[2][12]

      • EDTA (1 mM): A chelating agent that sequesters metal ions (like Fe³⁺ or Cu²⁺) which can catalyze oxidation reactions.[2]

    • Control Temperature: Perform extractions at reduced temperatures (4°C or on ice).[2] Lower temperatures significantly slow down the kinetics of oxidative reactions.

Issue 2: My chromatogram (HPLC/LC-MS) shows multiple unknown peaks, and the peak for my target compound is smaller than expected.
  • Probable Cause: This indicates that your target compound is degrading into other products during extraction or sample handling. These could be various oxidation products or, less likely, the aglycone if hydrolysis has occurred under very harsh conditions.

  • Troubleshooting Steps & Solutions:

    • Protect from Light: Flavonoid degradation can be initiated by light.[12]

      • Use amber glassware or wrap your containers in aluminum foil during the entire process.[2][12]

      • Avoid working in direct sunlight and minimize exposure to ambient lab lighting.

    • Reduce Extraction Time and Temperature: Prolonged extraction times, even at moderate temperatures, increase the opportunity for degradation.[13]

      • Consider switching to a more efficient extraction method like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can reduce extraction times significantly.[16] However, be cautious with MAE to avoid overheating.

      • If using maceration or reflux, validate that the duration is not excessive. Test shorter time points to see if yield improves relative to degradation.

    • Review Solvent Choice: The extraction solvent can influence stability.

      • While methanol is an efficient solvent for extracting phenolic compounds, aqueous mixtures can sometimes accelerate degradation if not properly managed (e.g., pH control, de-gassing).[13][17]

      • Ensure high-purity, HPLC-grade solvents are used to avoid contaminants that could catalyze degradation.

Section 3: Optimized Protocols and Best Practices

This section provides a detailed, step-by-step protocol designed to maximize the yield of this compound while minimizing degradation.

Recommended Protocol: Stabilized, Low-Temperature Extraction

This protocol integrates best practices to create a self-validating system where degradation is actively inhibited at multiple steps.

1. Preparation of Stabilized Extraction Solvent (80:20 Methanol:Water with Additives)

  • Objective: To create a solvent environment that is optimized for both extraction efficiency and compound stability.

  • Procedure:

    • To a 1 L volumetric flask, add approximately 150 mL of HPLC-grade water.

    • Add 1.0 g of L-Ascorbic acid (final concentration 0.1% w/v) and 0.37 g of disodium EDTA (final concentration 1 mM). Swirl gently to dissolve.[2]

    • Adjust the pH of the aqueous solution to ~4.0 with formic acid.

    • Add 800 mL of HPLC-grade methanol and bring the final volume to 1 L with water.

    • Transfer the solution to an amber glass bottle and de-gas by sparging with nitrogen or argon for 15-20 minutes.[2]

    • Seal tightly and store at 4°C. Prepare fresh weekly.

2. Sample Extraction Workflow

  • Objective: To efficiently extract the target compound while preventing light, heat, and oxygen-induced degradation.

  • Workflow Diagram:

    ExtractionWorkflow A 1. Sample Preparation (Freeze-dry & grind sample) B 2. Extraction (Add Stabilized Solvent) A->B Add solvent (1:20 w/v) C 3. Ultrasonic Extraction (On ice, in darkness, 30 min) B->C Sonicate to lyse cells D 4. Centrifugation (4°C, 10 min, 4000 rpm) C->D Pellet solid debris E 5. Filtration & Storage (0.22 µm PTFE filter into amber vial) D->E Clarify extract Store at -20°C under N2 F 6. Analysis (HPLC-UV/LC-MS) E->F

    Caption: Optimized workflow for preventing compound degradation during extraction.

  • Step-by-Step Procedure:

    • Sample Preparation: If starting from plant material, freeze-dry (lyophilize) the sample to halt enzymatic activity and facilitate grinding. Grind the dried material to a fine, homogenous powder.

    • Extraction: Weigh the powdered sample into a centrifuge tube wrapped in aluminum foil. Add the pre-chilled, stabilized extraction solvent (from Step 1) at a solid-to-liquid ratio of 1:20 (e.g., 1 g of sample in 20 mL of solvent).

    • Ultrasonication: Place the tube in an ultrasonic bath filled with ice water. Sonicate for 30 minutes, ensuring the sample does not heat up.

    • Clarification: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C to pellet the solid material.

    • Filtration and Storage: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. Displace the headspace in the vial with nitrogen or argon before capping tightly.

    • Storage: Store the final extract at -20°C or lower until analysis.[12]

Data Summary: Solvent Selection and Conditions

The choice of solvent and extraction conditions is critical. The following table summarizes key parameters.

ParameterRecommended ConditionRationale & Causality
Solvent System 70-80% Methanol or Ethanol in WaterBalances polarity for efficient extraction of glycosides. Pure alcohols may be less efficient.[17][18][19]
pH 3.0 - 5.0Phenolic compounds are more stable under slightly acidic conditions.[2][14] Alkaline pH promotes rapid oxidative degradation.[2][15]
Temperature 4°C to Room Temperature (<25°C)Lower temperatures slow the kinetics of all degradation reactions, especially oxidation.[2] Avoid heating unless validated.[13]
Atmosphere Inert (Nitrogen or Argon)Displacing oxygen is the most direct way to prevent oxidation.[2][12]
Light Exposure Minimal (Use amber glassware)Prevents photodegradation, a common pathway for flavonoid decomposition.[7][12]
Additives 0.1% Ascorbic Acid + 1 mM EDTAAct as a chemical shield; ascorbic acid is a sacrificial antioxidant, and EDTA chelates catalytic metal ions.[2]
Visualization of Key Degradation Pathways

The following diagram illustrates the primary chemical threats to the target molecule during extraction.

DegradationPathways O2 Oxygen Compound 8-Glucosyl-5,7-dihydroxy-2- (1-methylpropyl)chromone O2->Compound Oxidation Light UV Light Light->Compound Photodegradation Heat High Temp (>60°C) Heat->Compound Accelerates All Reactions pH Alkaline pH (>7) pH->Compound Catalyzes Oxidation Oxidized Quinone Products & Polymers (Color Change) Photo Photolytic Fragments

Caption: Key environmental factors leading to the degradation of the target chromone.

References
  • BenchChem Technical Support Center. (2025).
  • BenchChem Technical Support Center. (2025).
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  • Biondi, D., et al.
  • Svobodova, A., et al. (2017). The Phototoxic Potential of the Flavonoids, Taxifolin and Quercetin. PubMed.
  • Friedman, M. (2025). Effect of pH on the Stability of Plant Phenolic Compounds.
  • van der Sman, F. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access.
  • Chaaban, H., et al. (2020). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity.
  • Bouzid, K., et al. OPTIMIZATION OF PHENOLIC COMPOUNDS EXTRACTION CONDITIONS FROM ARTICHOKE (Cynara scolymus L.), ANTIOXIDANT ACTIVITY AND COMPARISO.
  • Azmir, J., et al. (2013). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. PubMed Central.
  • van der Westhuizen, J. H. (2018). Photochemistry of Flavonoids. MDPI.
  • Zhang, Q-W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central.
  • Pliszka, B. (2009). Influence of extraction methods on stability of flavonoids. FAO AGRIS.
  • Procházková, D., et al. (2011). Application of hydrolytic methods in analysis of flavonoid glycosides.
  • Brazier-Hicks, M., et al. (2009). The C-Glycosylation of Flavonoids in Cereals. PMC - NIH.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
  • Cayman Chemical. (n.d.). 5,7-Dihydroxychromone (CAS Number: 31721-94-5).
  • PubChem. (n.d.).
  • Farhan, M., et al. (2021). Identification of flavonoid C-glycosides after acid hydrolysis by UHPLC-UV/PDA and LC-MS/MS.
  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace.
  • BenchChem. (2025). protocol for long-term storage of 5,7-Dihydroxychromone powder.
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  • Horvat, D., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
  • Weigner, J., et al. (2022). Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. PMC - PubMed Central.
  • Bekker, M. Z., et al. (2023). Studies on the Effect of Oxidation on Bioactivity of Phenolics and Wine Lees Extracts. NIH.
  • Al-Khayri, J. M., et al. (2022). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences.
  • Ilbay, Z., et al. (2021).
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  • Lee, S., et al. (2019). Identification of Major Flavone C-Glycosides and Their Optimized Extraction from Cymbidium kanran Using Deep Eutectic Solvents. Semantic Scholar.
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Technical Support Center: Method Validation for 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the validation of HPLC methods for this and similar chromone glycosides. The content is structured in a question-and-answer format to directly address specific issues.

Part 1: Frequently Asked Questions (FAQs) on Core Validation Principles

This section addresses fundamental questions about the parameters required for robust analytical method validation, grounded in internationally recognized guidelines.[1]

Question: What is analytical method validation, and why is it critical for our analysis?

Answer: Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] For the analysis of this compound, this is crucial because it ensures that the results you generate—whether for potency assays, impurity profiling, or stability testing—are reliable, accurate, and reproducible.[2][4] Regulatory bodies like the FDA and EMA mandate this process to guarantee product quality, safety, and efficacy, with the International Council for Harmonisation (ICH) Q2(R2) guideline providing the global standard.[3][5][6]

Question: What are the key parameters I need to evaluate according to ICH Q2(R2) guidelines?

Answer: The ICH Q2(R2) guideline outlines several key validation characteristics.[5][6][7] The specific parameters you need to assess depend on the purpose of your method (e.g., identification, impurity testing, or assay). For a quantitative HPLC assay of your chromone, you will typically need to validate the following:

  • Specificity/Selectivity: The ability to measure the analyte accurately in the presence of other components like impurities, degradants, or matrix components.[8][9][10]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[11][12][13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[11][14]

  • Accuracy: The closeness of the test results to the true value.[14][15][16][17]

  • Precision: The degree of agreement among a series of measurements from the same homogeneous sample. This is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.[4]

    • Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment.[4][9][15]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.[18][19]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14][18][19]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[20][21][22]

Question: What is the difference between Specificity and Selectivity?

Answer: While often used interchangeably, there is a subtle distinction. Selectivity refers to the method's ability to differentiate and quantify the analyte in the presence of other components.[23][24][25] Specificity is considered the ultimate form of selectivity, implying that the method produces a response for only a single, unique analyte.[23][24] In chromatography, it's the ability to unequivocally assess the analyte in the presence of components that might be expected to be present, such as impurities or matrix components.[10][24] For your chromone analysis, you must demonstrate that the peak for this compound is resolved from all potential interferences.

Part 2: Troubleshooting Guide for HPLC Analysis

This section provides solutions to common problems encountered during the HPLC analysis of chromone glycosides.

Question: Why is my peak for this compound showing significant tailing?

Answer: Peak tailing is a common issue when analyzing polar, acidic compounds like flavonoids and chromones.[26] The phenolic hydroxyl groups on your molecule can interact with residual, un-capped silanol groups on the surface of a standard C18 stationary phase. This secondary interaction causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.

Potential Causes and Solutions:

  • Secondary Silanol Interactions:

    • Explanation: Free silanol groups (Si-OH) on the silica backbone of the stationary phase are acidic and can form strong hydrogen bonds with the polar hydroxyl groups of your chromone.

    • Solution: Add a small amount of acid to your mobile phase, such as 0.1% formic acid or phosphoric acid.[26] This protonates the silanol groups, reducing their ability to interact with your analyte and significantly improving peak shape.

  • Column Overload:

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[26]

    • Solution: Try diluting your sample or reducing the injection volume.[26]

  • Column Contamination or Degradation:

    • Explanation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (like isopropanol) or, if the column is old, replace it.[26][27]

Question: I'm seeing poor resolution between my main analyte peak and an impurity. How can I improve the separation?

Answer: Poor resolution is a critical issue that compromises the specificity and accuracy of your method.[26] The goal is to manipulate the chromatography to increase the separation (selectivity) between the two peaks.

Troubleshooting Workflow:

G start Poor Resolution Observed check_sst Is System Suitability Met? (e.g., column efficiency) start->check_sst mp_opt Optimize Mobile Phase check_sst->mp_opt Yes no_sst System Issue: - Check for leaks - Replace column - Service instrument check_sst->no_sst No mp_strength Adjust Organic Solvent % (e.g., Acetonitrile vs. Methanol) mp_opt->mp_strength mp_ph Adjust Mobile Phase pH (using acid/buffer) mp_opt->mp_ph col_opt Change Column col_chem Try Different Stationary Phase (e.g., Phenyl-Hexyl, Cyano) col_opt->col_chem col_dim Use Longer Column or Smaller Particle Size col_opt->col_dim other_param Adjust Other Parameters temp Adjust Column Temperature other_param->temp flow Decrease Flow Rate other_param->flow mp_strength->col_opt If no improvement end_good Resolution Achieved mp_strength->end_good mp_ph->col_opt If no improvement mp_ph->end_good col_chem->other_param If no improvement col_chem->end_good col_dim->other_param If no improvement col_dim->end_good temp->end_good flow->end_good

Caption: A troubleshooting workflow for addressing poor peak resolution.

Key Optimization Strategies:

  • Mobile Phase Composition: The choice of organic modifier is critical. Acetonitrile often provides higher efficiency and lower backpressure compared to methanol. Systematically adjusting the percentage of the organic solvent can alter selectivity.[26]

  • Column Temperature: Increasing the column temperature reduces mobile phase viscosity, which can improve efficiency.[26] It can also alter the selectivity between closely eluting peaks.

  • Column Chemistry: If optimizing the mobile phase is insufficient, the stationary phase chemistry is the most powerful tool to change selectivity. If you are using a C18 column, consider a Phenyl-Hexyl phase, which offers different (π-π) interactions, or a polar-embedded phase for enhanced retention of polar compounds.

Question: My retention times are drifting during a long analytical run. What is the cause?

Answer: Retention time stability is essential for reliable peak identification and integration. Drifting retention times often point to issues with the HPLC system's ability to deliver a consistent mobile phase or maintain a stable environment.[27]

Potential Causes and Solutions:

  • Inadequate Column Equilibration:

    • Explanation: The column must be fully equilibrated with the mobile phase before analysis. If not, the stationary phase chemistry will slowly change during the run, causing retention times to shift.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. Monitor the baseline until it is stable.

  • Mobile Phase Instability:

    • Explanation: If the mobile phase contains volatile components (like triethylamine) or is not mixed consistently, its composition can change over time.

    • Solution: Prepare fresh mobile phase daily. If using an online mixer (quaternary pump), ensure the degasser and proportioning valves are working correctly.[27][28]

  • Pump Malfunction:

    • Explanation: Leaks in pump seals or faulty check valves can lead to inconsistent flow rates, directly impacting retention times.[27][29]

    • Solution: Check for leaks around pump heads and fittings. Purge the pump to remove air bubbles. If the problem persists, the pump seals may need to be replaced.[27][30]

  • Temperature Fluctuations:

    • Explanation: Ambient lab temperature changes can affect mobile phase viscosity and retention.

    • Solution: Use a column oven to maintain a constant, controlled temperature for the column.[29]

Part 3: Experimental Protocols & Data Interpretation

This section provides step-by-step protocols for key validation experiments and tables for summarizing data and acceptance criteria.

System Suitability Testing (SST)

Question: What is System Suitability Testing, and when should I perform it?

Answer: System Suitability Testing (SST) is a critical step performed before and during your sample analysis to verify that the entire chromatographic system (instrument, column, mobile phase) is performing adequately for the intended analysis.[31][32][33][34] It is not a substitute for method validation but rather a day-to-day check to ensure the validated method is working correctly.[34] You must perform SST before any sample analysis can commence.[31]

Table 1: Typical System Suitability Parameters and Acceptance Criteria for an HPLC Assay
ParameterPurposeTypical Acceptance Criteria
Tailing Factor (Tf) Measures peak symmetry.Tf ≤ 2.0
Theoretical Plates (N) Measures column efficiency.N ≥ 2000
Resolution (Rs) Measures the degree of separation between the main peak and the closest eluting peak (e.g., an impurity).Rs ≥ 2.0
Repeatability (%RSD) Measures the precision of replicate injections of a standard solution.%RSD ≤ 2.0% for peak area (n=5 or 6)[15][35]
Capacity Factor (k') Ensures the peak is not eluting in the void volume.k' > 2.0
Protocol: Linearity and Range Determination

Objective: To demonstrate a linear relationship between the detector response (peak area) and the concentration of this compound over a specified range.

Step-by-Step Methodology:

  • Prepare a Stock Standard Solution: Accurately weigh a known amount of the reference standard and dissolve it in a suitable diluent to create a concentrated stock solution.

  • Prepare Calibration Standards: Perform serial dilutions of the stock solution to prepare at least five standard solutions covering the expected range. For an assay, a typical range is 80% to 120% of the target concentration.[8] For impurity quantification, the range would be from the LOQ to 120% of the impurity specification.

  • Analyze the Standards: Inject each standard solution in triplicate onto the equilibrated HPLC system.

  • Construct the Calibration Curve: Plot the mean peak area (y-axis) against the corresponding concentration (x-axis).

  • Perform Linear Regression Analysis: Use the method of least squares to calculate the regression line.[13] Determine the correlation coefficient (r²), the y-intercept, and the slope of the line.[11]

Data Interpretation:

  • Visual Inspection: The plot should appear linear.

  • Correlation Coefficient (r²): The r² value should be close to 1, typically ≥ 0.998, to demonstrate a strong linear relationship.[8][11][12]

  • Y-Intercept: The y-intercept should be close to zero, indicating minimal bias at the low end of the range.

Protocol: Accuracy (Recovery) Study

Objective: To determine the closeness of the measured value to the true value by analyzing samples with a known concentration of the analyte.

Step-by-Step Methodology:

  • Prepare Spiked Samples: Prepare a sample matrix (placebo) equivalent to that of the actual test sample. Spike the placebo with known amounts of the chromone reference standard at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).[8][36]

  • Prepare Replicates: Prepare three independent samples at each concentration level (for a total of nine determinations, as recommended by ICH).[8]

  • Analyze Samples: Analyze the spiked samples using the HPLC method.

  • Calculate Percent Recovery: For each sample, calculate the percent recovery using the following formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100

Data Interpretation:

  • The mean percent recovery should be within an acceptable range, typically 98.0% to 102.0% for a drug substance assay.[8] The results for accuracy are typically expressed as the percent recovery of a known amount of analyte.[15]

Protocol: Robustness Study

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in its parameters.[20][21][36]

Step-by-Step Methodology:

  • Identify Critical Parameters: Select HPLC parameters that could potentially vary during routine use. Common parameters include:

    • Mobile phase composition (e.g., ±2% organic solvent)[37][38]

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

    • Different column lots or manufacturers

  • Design the Experiment: Use an experimental design (e.g., one-factor-at-a-time or a factorial design) to systematically vary the selected parameters.

  • Analyze Samples: Analyze a standard solution under each modified condition.

  • Evaluate the Impact: Assess the effect of each variation on key system suitability parameters, such as retention time, resolution, and peak tailing.

Data Interpretation:

  • The method is considered robust if the system suitability criteria are still met under all the varied conditions.[20] Any parameters that are found to be sensitive to change should be explicitly controlled in the final method procedure.[22]

Overall Method Validation Workflow

G start Analytical Method Development protocol Write Validation Protocol (Define parameters & acceptance criteria) start->protocol spec Specificity (Forced degradation, placebo) protocol->spec lin Linearity & Range protocol->lin acc Accuracy (Recovery) protocol->acc prec Precision (Repeatability & Intermediate) protocol->prec loq LOD & LOQ protocol->loq rob Robustness protocol->rob report Compile Validation Report spec->report lin->report acc->report prec->report loq->report rob->report end Method Approved for Routine Use report->end

Caption: A general workflow for analytical method validation.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S.
  • What Is HPLC Method Robustness Assessment and Its Importance? Altabrisa Group.
  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Unknown Source.
  • Highlights from FDA's Analytical Test Method Valid
  • System Suitability Test in HPLC – Key Parameters Explained. assayprism.com.
  • What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group.
  • A Comparative Guide to Accuracy and Precision in Analytical Method Valid
  • System suitability in HPLC Analysis.
  • Implementing Robustness Testing for HPLC Methods.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Unknown Source.
  • Quality Guidelines. ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv.
  • FDA Releases Guidance on Analytical Procedures.
  • Technical Support Center: Navigating the Challenges of Flavonoid Isomer Separ
  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
  • Analytical Method Validation Definitions in Pharmaceuticals. Pharmaguideline.
  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • 3 Key Regulatory Guidelines for Method Valid
  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve.
  • What is the difference between specificity and selectivity of the HPLC method?
  • Analytical method valid
  • How to calculate limit of detection, limit of quantification and signal to noise ratio?
  • Robustness Tests.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • What is the difference between specificity and selectivity of the... ECHEMI.
  • The 6 Key Aspects of Analytical Method Valid
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Limit of detection, limit of quantific
  • A Guide to Analytical Method Valid
  • Linearity and Range in Analytical Method Valid
  • Accuracy and Precision - What's The Difference?
  • Limit of Blank, Limit of Detection and Limit of Quantit
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method valid
  • Quality: specifications, analytical procedures and analytical valid
  • Robustness and Ruggedness Testing in Analytical Chemistry. Lab Manager.
  • HPLC Separation Robustness and Ruggedness. Agilent.
  • What Is Linearity in HPLC Analysis and Its Importance? Altabrisa Group.
  • Troubleshooting Common HPLC Issues. Labcompare.com.
  • Linearity Requirements.
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Unknown Source.
  • (PDF) Study of the Linear Range in HPLC Analyses with UV Detection: Methodology and Experimental Application to the Influence of the Analyte UV Spectrum.
  • Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf.
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB | Laboratory Equipment and Scientific Instrument Supplier.

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Technical Support Center: Scaling the Synthesis of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of C-glycosyl chromones, specifically focusing on 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a naturally occurring chromone C-glucoside also known as Isobiflorin.[1] Scaling up the synthesis of such molecules presents unique challenges, primarily in achieving regioselective C-glycosylation and in the purification of the final polar product. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently encountered issues.

Synthesis Overview & Key Challenges

The synthesis of this compound can be logically divided into two primary stages: the construction of the chromone aglycone and the subsequent stereoselective C-glycosylation. Each stage carries its own set of challenges that are magnified during scale-up operations.

Core Challenges:

  • Aglycone Synthesis: Achieving high yields for the chromone core often requires harsh acidic or basic conditions, which can be problematic for sensitive functional groups.[2][3] Optimizing reaction parameters like temperature, catalyst, and solvent is crucial.[4][5]

  • Regioselective C-Glycosylation: The critical step is the formation of the C-C bond between the glucose moiety and the C-8 position of the chromone. The primary competing reaction is glycosylation at the more nucleophilic C-6 position. Furthermore, unwanted O-glycosylation at the C-5 or C-7 hydroxyl groups must be suppressed.

  • Purification: As a glycoside, the final compound is highly polar, making standard silica gel chromatography challenging.[6] Significant streaking and low recovery are common. A multi-step purification strategy is often necessary for achieving high purity.[7][8]

General Synthetic Workflow

G cluster_0 Part 1: Aglycone Synthesis cluster_1 Part 2: Glycosylation & Deprotection cluster_2 Part 3: Purification A Starting Materials (e.g., Phloroglucinol derivative) B Acylation & Cyclization (e.g., Baker-Venkataraman) A->B Reaction C Aglycone Intermediate (5,7-dihydroxy-2-(1-methylpropyl)chromone) B->C Acid/Base workup E Lewis Acid Catalyzed C-Glycosylation C->E Key Coupling Step D Protected Glucose Donor (e.g., Acetylated Glucal) D->E F Protected Glucosyl-Chromone E->F G Global Deprotection F->G Base Hydrolysis H Crude Final Product G->H Workup I Multi-Step Chromatography (e.g., Silica, C18, HSCCC) H->I J Final Product >98% Purity I->J

Caption: High-level workflow for the synthesis of 8-Glucosyl-chromone.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Where should I focus my optimization efforts? Low yields can stem from either the aglycone synthesis or the glycosylation step. For the aglycone, ensure your starting materials are pure and the reaction is anhydrous, as moisture can inhibit cyclization.[4] For the glycosylation, the stability of your glycosyl donor and the activity of the Lewis acid catalyst are paramount. Consider screening different catalysts and solvents to improve coupling efficiency.

Q2: I'm observing a mixture of C-6 and C-8 glycosylation products. How can I improve C-8 selectivity? This is a common regioselectivity issue. The electronic properties of the chromone ring make both C-6 and C-8 positions susceptible to electrophilic attack. To favor C-8, you can sometimes introduce a temporary bulky protecting group at the C-7 hydroxyl, which can sterically hinder the C-6 position. Alternatively, modifying the catalyst and reaction temperature can influence the kinetic vs. thermodynamic product ratio.

Q3: O-glycosylation is a major side reaction in my experiments. How can I prevent it? Unwanted O-glycosylation occurs at the free hydroxyl groups. While protecting these groups is an option, it adds steps to the synthesis. A more direct approach is to use reaction conditions that favor C-glycosylation. This often involves using less reactive glycosyl donors and specific Lewis acids (e.g., BF₃·OEt₂) that preferentially activate the aromatic ring over the phenolic hydroxyls. Running the reaction at lower temperatures can also minimize O-glycosylation.

Q4: What is the most effective method for purifying the final product on a large scale? Purifying polar glycosides is a significant bottleneck. A single chromatographic method is rarely sufficient. A robust, scalable strategy involves a sequence:

  • Initial Flash Chromatography (Silica Gel): To remove non-polar impurities and unreacted aglycone. Use a polar solvent system, like CHCl₃:MeOH.[8]

  • Reverse-Phase Chromatography (C18): This is effective for separating the desired C-glycoside from polar, non-glycosylated byproducts.

  • Size-Exclusion Chromatography (Sephadex LH-20): Useful for removing colored impurities and trace amounts of polymeric material.[6] For industrial-scale purification, High-Speed Counter-Current Chromatography (HSCCC) is an excellent, solvent-efficient alternative.[7][9]

Q5: What are the primary safety concerns when scaling up this synthesis? When scaling up, the key concerns are:

  • Exothermic Reactions: The cyclization and glycosylation steps can be exothermic. Ensure your reactor has adequate cooling capacity and add reagents slowly to control the temperature.

  • Lewis Acids: Many Lewis acids (e.g., boron trifluoride) are corrosive and moisture-sensitive. Handle them in an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Solvent Handling: Large volumes of flammable organic solvents are used. Work in a well-ventilated area with proper grounding to prevent static discharge.

In-Depth Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Aglycone 1. Incomplete cyclization during chromone formation.[3] 2. Purity of starting 2'-hydroxyacetophenone derivative is low. 3. Reaction conditions (temperature, base/acid) are not optimal.[5]1. Increase reaction time or temperature. Consider using a stronger acid/base catalyst (e.g., DBU instead of Et₃N).[4] 2. Recrystallize or purify the starting ketone before use. 3. Perform a design of experiments (DoE) to screen different solvents, catalysts, and temperatures to find the optimal conditions.
Failed or Incomplete C-Glycosylation 1. The protected glucose donor (e.g., glucal, glycosyl halide) has degraded. 2. The Lewis acid catalyst is inactive due to moisture. 3. The chromone aglycone is not soluble in the reaction solvent.1. Prepare the glycosyl donor fresh or verify its purity by NMR before use. 2. Use freshly distilled solvents and perform the reaction under a strict inert atmosphere (N₂ or Ar). 3. Screen alternative anhydrous solvents in which the aglycone has better solubility (e.g., acetonitrile, dichloromethane).
Poor Regioselectivity (C-6 vs. C-8 Isomers) 1. Electronic effects on the chromone ring activate both positions similarly. 2. The reaction is under thermodynamic control, favoring the most stable isomer, which may not be the desired one.1. Modify the electronic nature of the chromone with temporary directing groups. 2. Run the reaction at a lower temperature to favor the kinetically formed product, which is often the less sterically hindered C-8 isomer.
Final Product Contaminated with Anomers (α/β) 1. The glycosylation reaction is not stereoselective. 2. Anomerization occurs during workup or purification.1. The choice of glycosyl donor and catalyst is critical for stereocontrol. For C-glycosides, achieving high selectivity can be challenging.[10] 2. Use buffered or neutral conditions during workup and purification to prevent epimerization at the anomeric center.
Purification Issues (Streaking on TLC/Column) 1. The high polarity of the glycoside causes strong interaction with the silica stationary phase.[6] 2. The crude product contains impurities with very similar polarity.1. Add a small amount of acid (e.g., acetic acid) or base (e.g., pyridine) to the mobile phase to suppress ionization and reduce tailing. 2. Employ orthogonal purification techniques as outlined in the FAQ section and the purification workflow diagram below.

Experimental Protocols

Disclaimer: These are representative protocols based on established methods for chromone and C-glycoside synthesis. They must be optimized for your specific substrate and scale.

Protocol 1: Synthesis of Aglycone (Illustrative)
  • To a solution of 2,4,6-trihydroxy-3-(1-methylpropyl)acetophenone (1.0 eq) in anhydrous pyridine (10 vol), add 2-methylbutyryl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Perform an acidic workup to induce Baker-Venkataraman rearrangement and subsequent cyclization to the chromone.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the crude aglycone in cold water, filter, and wash with cold ethanol to obtain the crude 5,7-dihydroxy-2-(1-methylpropyl)chromone.

Protocol 2: C-Glycosylation
  • Dissolve the aglycone (1.0 eq) in anhydrous acetonitrile under an argon atmosphere.

  • Add 3,4,6-tri-O-acetyl-D-glucal (1.5 eq) to the solution.

  • Cool the mixture to -20 °C.

  • Add the Lewis acid catalyst, for example, boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 eq), dropwise, maintaining the internal temperature below -15 °C.

  • Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC for the disappearance of the aglycone.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude protected product.

Protocol 3: Deprotection
  • Dissolve the crude protected glucosyl-chromone in methanol.

  • Add a catalytic amount of sodium methoxide (NaOMe) and stir at room temperature for 2 hours.

  • Monitor the removal of the acetyl groups by TLC.

  • Neutralize the reaction with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate to obtain the crude final product.

Scalable Purification Workflow

G A Crude Deprotected Product (from Protocol 3) B Step 1: Silica Gel Column A->B Eluent: CHCl3/MeOH C Fraction Pool 1 (Mainly C-Glycoside Isomers) B->C Removes non-polar impurities D Step 2: Preparative RP-HPLC (C18) C->D Eluent: H2O/ACN gradient E Fraction Pool 2 (Separated 8-Glucosyl Isomer) D->E Separates C-6/C-8 isomers F Step 3 (Optional): Sephadex LH-20 E->F Eluent: MeOH G Final Product >98% (Characterization by NMR, MS) E->G If purity is sufficient F->G Removes colored impurities

Caption: Recommended multi-step purification workflow for scale-up.

Data Summary Tables

Table 1: Typical Reaction Parameters for C-Glycosylation

ParameterRecommended RangeRationale
Solvent Acetonitrile, DichloromethaneAprotic solvents that are compatible with Lewis acids.
Temperature -40 °C to 0 °CLower temperatures often improve stereoselectivity and minimize O-glycosylation side reactions.
Catalyst BF₃·OEt₂, TMSOTf, SnCl₄Choice of Lewis acid affects reactivity and selectivity; must be screened.
Equivalents of Donor 1.5 - 2.5 eqUsing an excess of the glycosyl donor drives the reaction to completion.
Reaction Time 2 - 12 hoursMonitor by TLC/LC-MS to avoid decomposition of the product.

References

  • Benchchem. (n.d.). Technical Support Center: Chromone Synthesis.
  • Dai, Y., et al. (2014). Isolation and purification of three flavonoid glycosides from the leaves of Nelumbo nucifera (Lotus) by high-speed counter-current chromatography. ResearchGate.
  • Zhang, Y., et al. (2017). Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC). MDPI.
  • Various Authors. (2014). Is there any separation and purification method for flavonoid glycosides? ResearchGate.
  • Zhang, Y., et al. (2014). Purification and Characterization of Flavonoids from the Leaves of Zanthoxylum bungeanum and Correlation between Their Structure and Antioxidant Activity. PLOS One.
  • El-Sayed, M., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. PMC - NIH.
  • Zhang, Y., et al. (2014). Purification and Characterization of Flavonoids from the Leaves of Zanthoxylum bungeanum and Correlation between Their Structure and Antioxidant Activity. PLOS One.
  • MedChemExpress. (n.d.). This compound.
  • Various Authors. (n.d.). General Methods of Preparing Chromones. ResearchGate.
  • Lee, D.S., et al. (2016). Biflorin, Isolated from the Flower Buds of Syzygium aromaticum L., Suppresses LPS-Induced Inflammatory Mediators via STAT1 Inactivation in Macrophages and Protects Mice from Endotoxin Shock. Journal of Natural Products.
  • Palmeira, A., et al. (2017). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. NIH.
  • IJMRSET. (n.d.). Chromone As A Versatile Nucleus.
  • Sigma-Aldrich. (n.d.). This compound.
  • BioCrick. (n.d.). This compound datasheet.
  • ChemFaces. (n.d.). This compound.
  • Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. IJRPC.
  • TargetMol. (n.d.). This compound.
  • Varma, A. J., & Demain, A. L. (1987). Improved and large-scale synthesis of certain glycosyl cyanides. Synthesis of 2,5-anhydro-5-thio-D-allononitrile. PubMed.
  • Hutter, J. A., et al. (1996). Antiinflammatory C-glucosyl chromone from Aloe barbadensis. PubMed.
  • Khan, I., et al. (2019). Inhibition of Dengue Virus Protease by Eugeniin, Isobiflorin, and Biflorin Isolated from the Flower Buds of Syzygium aromaticum (Cloves). ACS Omega.
  • Hutter, J. A., et al. (n.d.). Antiinflammatory C-glucosyl chromone from Aloe barbadensis.
  • Lee, D.S., et al. (2016). Biflorin, Isolated from the Flower Buds of Syzygium aromaticum L., Suppresses LPS-Induced Inflammatory Mediators via STAT1 Inactivation in Macrophages and Protects Mice from Endotoxin Shock. PubMed.
  • Kitamura, K., et al. (2017). Total Synthesis of Aryl C-Glycoside Natural Products: Strategies and Tactics. ResearchGate.

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Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Biological Activity of Chromone Glycosides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Chromone Glycosides

Chromone glycosides represent a significant class of naturally occurring secondary metabolites, predominantly found in the plant kingdom, with some presence in fungi and bacteria.[1][2] Structurally characterized by a benzo-γ-pyrone skeleton linked to a sugar moiety, these compounds have emerged from the annals of traditional medicine into the forefront of modern drug discovery.[1][3] Their diverse pharmacological profiles, including anti-inflammatory, antioxidant, anticancer, and antiviral activities, make them compelling candidates for therapeutic development.[4][5][6]

This guide provides an in-depth comparison of the biological activities of various chromone glycosides. It is designed for researchers and drug development professionals, offering not just a compilation of data, but a critical analysis of the experimental methodologies used to ascertain these activities. We will explore the causality behind experimental choices, present standardized protocols for reproducibility, and synthesize quantitative data to facilitate objective comparison. Our approach is grounded in the principles of scientific integrity, ensuring that every piece of information is supported by authoritative, verifiable sources.

Section 1: Antioxidant Activity - Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological driver in numerous diseases. Chromone derivatives are potent antioxidants, primarily due to their ability to scavenge free radicals by donating a hydrogen atom, thus breaking deleterious chain reactions.[7][8] The number and position of hydroxyl groups on the chromone scaffold are critical determinants of this activity.[8]

Comparative Analysis of Radical Scavenging Activity

The efficacy of an antioxidant is typically quantified by its IC50 or ED50 value—the concentration required to scavenge 50% of the free radicals in an assay. A lower value signifies higher potency. The following table compares the antioxidant activities of several chromone glycosides and related derivatives from various studies.

Compound/ExtractAssayIC50 / ED50 (µM)Source Plant/FungusReference
(+)-ovafolinin B-9'-O-β-d-glucopyranosideDPPH23.40Eurya japonica[9]
6-C-β-D-(6'-O-galloyl)glucosylnoreugeninDPPH80% scavenging at 1 mg/mLSyzygium aromaticum[4]
Aloeveraside BDPPH60% scavenging at 1 mg/mLAloe vera[4]
Kunzeachromone CLDL Oxidation3.35 ± 0.36Kunzea ambigua[4]
6-β-C-(2'-O-galloylglucopyranosyl)-...LDL Oxidation3.90 ± 0.24Baeckea frutescens[4]
Positive Control: α-tocopherolDPPH27.21N/A[9]

Expert Insights: The data clearly indicates that structural variations, such as the presence of a galloyl group, can significantly influence antioxidant capacity.[4] While DPPH and ABTS assays are excellent for initial screening of direct radical scavenging, the LDL oxidation assay provides a more physiologically relevant context, assessing the ability to protect against lipid peroxidation, a key event in atherosclerosis.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This protocol describes a standardized method to evaluate the direct antioxidant potential of chromone glycosides. The choice of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is based on its stability and the simplicity of the colorimetric measurement.[10]

Principle: Antioxidants donate a hydrogen atom to the stable violet DPPH radical, reducing it to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the sample.[7][10]

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM stock solution of DPPH in methanol. The solution should be freshly made and kept in the dark to prevent degradation.

  • Sample Preparation: Dissolve the test chromone glycosides and a positive control (e.g., ascorbic acid or α-tocopherol) in methanol to create a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Reaction Mixture: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photo-degradation of DPPH.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • Percentage Scavenging (%) = [(A_blank - A_sample) / A_blank] x 100

    • Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations. The IC50 value is determined from the graph as the concentration required to inhibit 50% of the DPPH radicals.

Section 2: Anti-inflammatory Activity - Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Chromone glycosides have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β).[11][12] A key mechanism underlying these effects is the modulation of critical signaling pathways, such as the NF-κB pathway.[11]

Comparative Analysis of Anti-inflammatory Effects

The following table summarizes the inhibitory effects of various chromones on inflammatory markers. The IC50 values represent the concentration needed to inhibit 50% of the production of the specified mediator.

CompoundAssay TargetCell LineIC50 / EffectReference
Chromone 3 (from D. vandellianum)NO ProductionMacrophages< 20 µM[11]
Chromone 3 (from D. vandellianum)TNF-α, IL-6, IL-1βMacrophagesInhibition at 5-20 µM[11]
2-(2-phenylethyl)chromone derivativesNO ProductionRAW264.7IC50: 7.0–12.0 μM[6]
RohitukineAnti-inflammatoryIn vivo modelsActive[12][13]
8-[C-β-d-[2-O-(E)-cinnamoyl]...Topical Anti-inflammatoryIn vivoComparable to hydrocortisone[1][14]

Expert Insights: The use of lipopolysaccharide (LPS)-stimulated macrophages is a gold-standard in vitro model for mimicking bacterial-induced inflammation and screening for anti-inflammatory compounds.[6][11] The data shows that chromones can inhibit multiple inflammatory mediators, suggesting a broad-spectrum effect. The finding that some chromones act in part through the glucocorticoid receptor (GR) is particularly noteworthy, as it suggests a mechanism of action similar to that of steroid drugs, but potentially with a different side-effect profile.[11]

Signaling Pathway: NF-κB Inhibition by Chromones

The transcription factor NF-κB is a master regulator of inflammation. The diagram below illustrates its activation by LPS and the proposed inhibitory action of certain chromone derivatives.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Chromone Chromone Derivative Chromone->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Region Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of NF-κB inhibition by chromone derivatives.

Experimental Protocol: Measuring Nitric Oxide (NO) Production in Macrophages

Principle: This protocol uses the Griess reagent to quantify nitrite (a stable breakdown product of NO) in the supernatant of LPS-stimulated macrophage cell cultures. A reduction in nitrite concentration in the presence of a test compound indicates inhibition of NO production.

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the chromone glycosides for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce iNOS expression and NO production. A set of untreated, unstimulated cells should be included as a negative control.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Quantification: Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Cytotoxicity Control (Crucial): It is essential to perform a parallel cytotoxicity assay (e.g., MTT assay) to ensure that the observed reduction in NO is not simply due to cell death caused by the compound.[15][16]

Section 3: Anticancer Activity - Targeting Malignant Cells

The search for novel anticancer agents is a global priority. Chromone derivatives have shown promise, exhibiting cytotoxic effects against various cancer cell lines.[17][18] The mechanisms often involve the induction of apoptosis (programmed cell death), which can be triggered by an increase in intracellular ROS, leading to mitochondrial dysfunction and caspase activation.[18]

Comparative Analysis of Cytotoxicity

The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell proliferation. The table below presents a comparative overview of the cytotoxic effects of different chromone derivatives.

CompoundCancer Cell LineIC50 (µM)Mechanism HighlightReference
6-C-β-D-(6'-O-galloyl)glucosylnoreugeninA2780 (Ovarian)66.78 ± 5.49Cytotoxicity[4]
Aloeveraside BMDA-MB-231 (Breast)Significant growth inhibition at 100 µMCytotoxicity[4]
Epiremisporine H (3)HT-29 (Colon)21.17 ± 4.89Apoptosis Induction (via Bcl-2, Bax, Caspase 3)[19]
Epiremisporine H (3)A549 (Lung)31.43 ± 3.01Apoptosis Induction[19]
Chromone 1ABCG2-overexpressing cellsPotent inhibitor of drug effluxReverses multidrug resistance[20]

Expert Insights: The data demonstrates that chromone derivatives can be effective against a range of cancer types.[18] Importantly, the activity is highly dependent on the specific chemical structure, with minor modifications leading to significant changes in potency.[19][21] Beyond direct cytotoxicity, some chromones, like Chromone 1, act as inhibitors of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein).[20] This is a clinically relevant mechanism, as it offers a strategy to overcome multidrug resistance in cancer therapy.

Experimental Workflow: Assessing Anticancer Potential

This workflow provides a logical sequence of experiments to characterize the anticancer activity of a novel chromone glycoside, from initial screening to preliminary mechanistic insights.

Caption: A standard workflow for evaluating the anticancer activity of chromones.

Experimental Protocol: MTT Cell Proliferation Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[22] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[21][22]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Addition: Treat the cells with a range of concentrations of the chromone glycosides for a specified period (e.g., 48 or 72 hours). Include a vehicle control and untreated control wells.

  • MTT Reagent Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Percent Viability = (Absorbance_treated / Absorbance_control) x 100

    • Calculate the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Section 4: Enzyme Inhibitory Activity

The targeted inhibition of specific enzymes is a cornerstone of modern pharmacology. Chromone glycosides have been identified as potent inhibitors of several clinically relevant enzymes.[1]

Comparative Analysis of Enzyme Inhibition
CompoundTarget EnzymeIC50Therapeutic RelevanceReference
MacrolobinAcetylcholinesterase0.8 µMAlzheimer's Disease[1][14]
AloesinTyrosinaseInhibition reportedHyperpigmentation / Cosmetics[1][14]
Penithochromone C (10)α-Glucosidase268 µMType 2 Diabetes[23]
Penithochromone A (9)α-Glucosidase688 µMType 2 Diabetes[23]
Positive Control: Acarboseα-Glucosidase1300 µM (1.3 mM)Type 2 Diabetes[23]

Expert Insights: The potent acetylcholinesterase inhibition by Macrolobin highlights the potential of chromone glycosides in neurodegenerative disease research.[1][14] Furthermore, several penithochromones show significantly better α-glucosidase inhibition than acarbose, a commercially available anti-diabetic drug, marking them as promising leads for new diabetes treatments.[23] The inhibition of α-glucosidase delays carbohydrate digestion and absorption, thereby controlling postprandial hyperglycemia.[24]

Experimental Protocol: α-Glucosidase Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the α-glucosidase enzyme from cleaving a chromogenic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), into p-nitrophenol (pNP). The amount of yellow pNP produced is measured spectrophotometrically, and a decrease in its formation indicates enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme solution: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in phosphate buffer (e.g., 100 mM, pH 6.8).

    • Substrate solution: Prepare a solution of pNPG in the same phosphate buffer.

    • Test compound solutions: Dissolve chromone glycosides in buffer (with minimal DMSO if needed).

  • Reaction Setup (96-well plate):

    • To each well, add 50 µL of the enzyme solution.

    • Add 50 µL of the test compound solution at various concentrations. Include a positive control (acarbose) and a blank (buffer only).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Add 50 µL of 0.1 M sodium carbonate (Na2CO3) solution to stop the enzymatic reaction.

  • Measurement: Measure the absorbance at 405 nm, which corresponds to the p-nitrophenol product.

  • Calculation:

    • Percent Inhibition (%) = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance with the test compound.

    • Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

Conclusion and Future Directions

This guide has systematically compared the biological activities of chromone glycosides across several key therapeutic areas. The presented data and protocols underscore their vast potential as lead compounds in drug discovery.[4] The structure-activity relationships, though complex, are beginning to be understood, allowing for more rational design of synthetic derivatives with enhanced potency and selectivity.[8][20]

Future research should focus on several key areas:

  • Systematic SAR Studies: Large libraries of both natural and synthetic chromone glycosides should be screened to build robust SAR models.[20]

  • In Vivo Validation: Promising in vitro results must be translated into animal models to assess efficacy, pharmacokinetics, and safety.[25]

  • Mechanism of Action: Deeper investigation into the molecular targets and signaling pathways is crucial for understanding how these compounds exert their effects and for identifying potential off-target liabilities.

The chromone glycoside scaffold is a privileged structure in medicinal chemistry.[6] With continued rigorous investigation, these natural products hold the promise of yielding the next generation of therapeutics for a wide range of human diseases.

References

  • Amen, Y., Elsbaey, M., Othman, A., Sallam, M., & Shimizu, K. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules, 26(24), 7646. [Link]

  • Amen, Y., Elsbaey, M., Othman, A., et al. (2021). Naturally occurring chromone glycosides: Sources, bioactivities, and spectroscopic features. Molecules, 26(24). [Link]

  • Hermann, D., & von Richter, O. (2016). In vitro assays in natural products research - a matter of concentration and relevance to in vivo administration using resveratrol, α-mangostin/γ-mangostin and xanthohumol as examples. Natural Product Research, 31(5), 492-506. [Link]

  • Amen, Y., Elsbaey, M., Othman, A., Sallam, M., & Shimizu, K. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. ResearchGate. [Link]

  • Amen, Y., Elsbaey, M., Othman, A., Sallam, M., & Shimizu, K. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Molecules, 26(24), 7646. [Link]

  • Loaiza-Cano, V., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [Link]

  • Amen, Y., Elsbaey, M., Othman, A., Sallam, M., & Shimizu, K. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. Semantic Scholar. [Link]

  • O'Kennedy, R., et al. (1995). Antiviral activity of natural and semi-synthetic chromone alkaloids. PubMed. [Link]

  • Di Pietro, A., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-60. [Link]

  • Wang, W., et al. (2023). Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. MDPI. [Link]

  • Moorthy, N. S. H. N., Ramos, M. J., & Fernandes, P. A. (2011). Analysis of the α-glucosidase inhibitory activity of chromenone derivatives based on their molecular features: a computational study. Medicinal Chemistry, 7(6), 526-33. [Link]

  • Taha, M., et al. (2020). Structures of known flavanone and chromone as α-glucosidase inhibitors. ResearchGate. [Link]

  • Strömstedt, A. A., et al. (2024). A guide to the use of bioassays in exploration of natural resources. Journal of Applied Phycology. [Link]

  • Cik, M., et al. (2020). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. MDPI. [Link]

  • Zhang, Y., et al. (2023). Chromones from the Tobacco Derived Fungus Aspergillus versicolor and Their Antiviral Activity. ResearchGate. [Link]

  • Todd, D. A., & Cech, N. B. (2022). Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. MDPI. [Link]

  • Loaiza-Cano, V., et al. (2022). Evaluation of Biological Activity of Natural Compounds. Encyclopedia MDPI. [Link]

  • El-Hawary, S. S., et al. (2022). In Vitro Biological Activity of Natural Products from the Endophytic Fungus Paraboeremia selaginellae against Toxoplasma gondii. MDPI. [Link]

  • de Cássia-Santos, M., et al. (2019). Natural Chromones as Potential Anti-Inflammatory Agents: Pharmacological Properties and Related Mechanisms. International Immunopharmacology, 71, 487-495. [Link]

  • Wang, Y., et al. (2019). The antitumor activity of naturally occurring chromones: A review. Fitoterapia, 135, 114-129. [Link]

  • Abram, M., et al. (2020). Correlations between molecular structure and biological activity in "logical series" of dietary chromone derivatives. PLoS One, 15(8), e0237675. [Link]

  • Cheng, M. J., et al. (2012). Antioxidant lignans and chromone glycosides from Eurya japonica. Journal of Natural Products, 75(5), 968-73. [Link]

  • Chen, G. Y., et al. (2022). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. MDPI. [Link]

  • Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. MDPI. [Link]

  • Deshmukh, R. S., et al. (2018). Synthesis and Investigations on Antioxidant Behaviour of Chromone Based Semicarbazones. Oriental Journal of Chemistry, 34(1). [Link]

  • Abram, M., et al. (2023). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. MDPI. [Link]

  • Ng, S. W., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. [Link]

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  • Fernandes, C., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega, 9(4), 4380-4405. [Link]299/)

Sources

A Comparative Analysis of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone's Anti-inflammatory Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive validation framework for the anti-inflammatory properties of the novel chromone glycoside, 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone. For the purposes of this comparative analysis, we will refer to it as CGC-1 . We will objectively compare its hypothetical performance against established anti-inflammatory agents—Dexamethasone (a corticosteroid) and Indomethacin (a non-steroidal anti-inflammatory drug, NSAID)—supported by detailed experimental protocols and illustrative data.

Introduction to Chromones in Inflammation

Chromones are a class of naturally occurring heterocyclic compounds widely recognized for their diverse biological activities, including significant anti-inflammatory effects.[1][2] Their core chemical scaffold serves as a privileged structure in medicinal chemistry. Many chromone derivatives have been shown to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, and to inhibit the production of pro-inflammatory mediators like cytokines and prostaglandins.[1] CGC-1, a glucosyl-chromone, is a natural product that has been isolated from Polygonum jucundum.[3] This guide outlines a systematic approach to validate its therapeutic potential.

Proposed Mechanism of Action: A Multi-Target Approach

Based on the known activities of related chromones, we hypothesize that CGC-1 exerts its anti-inflammatory effects through a dual mechanism:

  • Inhibition of the NF-κB Signaling Pathway: A primary regulator of the inflammatory response, NF-κB activation leads to the transcription of numerous pro-inflammatory genes. We propose that CGC-1 interferes with the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active NF-κB dimer into the nucleus.

  • Modulation of Pro-inflammatory Cytokine Production: As a downstream consequence of NF-κB inhibition, CGC-1 is expected to suppress the production and release of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

The following diagram illustrates this proposed signaling pathway:

NF-kB_Signaling_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB p_IkBa->NFkB IκBα Degradation & NF-κB Release DNA DNA NFkB->DNA Binds to Promoter Region Nucleus Nucleus mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines TNF-α, IL-6 mRNA->Cytokines Translation CGC1 CGC-1 CGC1->IKK Inhibits

Caption: Proposed mechanism of CGC-1's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Part 1: In Vitro Validation

Experiment 1: Cytotoxicity Assessment

Rationale: Before evaluating anti-inflammatory efficacy, it is crucial to determine the non-toxic concentration range of CGC-1. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with varying concentrations of CGC-1 (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Experiment 2: Measurement of Nitric Oxide (NO) Production

Rationale: During inflammation, macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple and sensitive method to measure nitrite (a stable product of NO), providing an indirect measure of NO production.

Protocol: Griess Assay for Nitric Oxide

  • Cell Culture and Stimulation: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of CGC-1, Dexamethasone (10 µM), or Indomethacin (10 µM) for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample, followed by a 10-minute incubation in the dark. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.

Experiment 3: Quantification of Pro-inflammatory Cytokines

Rationale: To directly assess the effect of CGC-1 on key inflammatory signaling molecules, we will measure the levels of TNF-α and IL-6 released by stimulated macrophages using the highly specific and sensitive Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol: ELISA for TNF-α and IL-6

  • Sample Preparation: Use the cell culture supernatants from the Griess Assay experiment.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific TNF-α and IL-6 kits. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the supernatants and standards.

    • Incubating with a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.

Hypothetical In Vitro Comparative Data
Treatment GroupCell Viability (%) (at 50 µM)NO Production (% of LPS Control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Untreated Control100 ± 4.25.2 ± 1.125.8 ± 3.515.1 ± 2.9
LPS (1 µg/mL)98.5 ± 3.71002540.3 ± 150.71850.6 ± 120.4
CGC-1 (10 µM) + LPS99.1 ± 4.545.3 ± 5.1850.1 ± 75.2620.4 ± 55.8
CGC-1 (25 µM) + LPS97.8 ± 3.922.7 ± 3.8410.6 ± 40.1310.9 ± 32.7
Dexamethasone (10 µM) + LPS99.5 ± 2.815.6 ± 2.4280.5 ± 30.9190.2 ± 21.3
Indomethacin (10 µM) + LPS98.2 ± 4.185.4 ± 7.22310.8 ± 180.51750.3 ± 140.1

Data are presented as mean ± standard deviation.

Part 2: In Vivo Validation

Rationale: To evaluate the therapeutic efficacy of CGC-1 in a living organism, the carrageenan-induced paw edema model in mice is a widely accepted and acute model of localized inflammation.

Experimental Workflow: Carrageenan-Induced Paw Edema Model

G cluster_0 Acclimatization cluster_1 Grouping & Dosing cluster_2 Inflammation Induction cluster_3 Measurement & Analysis a House mice for 1 week b Randomly divide into groups (n=6) a->b c Administer compounds orally: - Vehicle Control - CGC-1 (25, 50 mg/kg) - Indomethacin (10 mg/kg) b->c d After 1 hour, inject 1% carrageenan into the subplantar region of the right hind paw c->d e Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, 5, 6 hours d->e f Calculate paw edema and percentage inhibition e->f

Caption: Workflow for the carrageenan-induced paw edema in vivo model.

Protocol: Carrageenan-Induced Paw Edema
  • Animals: Use male BALB/c mice (20-25 g).

  • Acclimatization: Allow the animals to acclimatize for one week with free access to food and water.

  • Grouping and Dosing: Randomly divide the mice into treatment groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • CGC-1 (25 mg/kg, orally)

    • CGC-1 (50 mg/kg, orally)

    • Indomethacin (10 mg/kg, orally)

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the subplantar tissue of the right hind paw.

  • Edema Measurement: Measure the paw volume using a digital plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, 5, and 6 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group at each time point.

Hypothetical In Vivo Comparative Data
Treatment Group (Oral)Peak Edema Inhibition (%) (at 3 hours)
Vehicle Control0
CGC-1 (25 mg/kg)35.8 ± 4.1
CGC-1 (50 mg/kg)58.2 ± 5.3
Indomethacin (10 mg/kg)65.4 ± 6.2

Data are presented as mean ± standard deviation.

Discussion and Comparative Insights

The hypothetical data presented in this guide suggest that CGC-1 is a promising anti-inflammatory agent.

  • In Vitro Efficacy: CGC-1 demonstrates a dose-dependent inhibition of key inflammatory markers (NO, TNF-α, and IL-6) in LPS-stimulated macrophages, with an efficacy that approaches that of the potent corticosteroid Dexamethasone at higher concentrations. Its mechanism appears distinct from the NSAID Indomethacin, which shows minimal impact on NO and cytokine production in this model, consistent with its primary action as a cyclooxygenase (COX) inhibitor. Importantly, these effects are observed at non-toxic concentrations.

  • In Vivo Activity: In the acute inflammation model, CGC-1 significantly reduces paw edema in a dose-dependent manner. While the positive control, Indomethacin, shows slightly higher peak inhibition, the robust activity of CGC-1 at 50 mg/kg highlights its potential for in vivo therapeutic applications.

Conclusion

This comparative guide outlines a rigorous, multi-faceted approach to validate the anti-inflammatory properties of this compound (CGC-1). The presented protocols and hypothetical data provide a framework for its evaluation against standard-of-care agents. The proposed mechanism, targeting the NF-κB pathway, positions CGC-1 as a potentially valuable lead compound for the development of novel anti-inflammatory therapeutics. Further investigation into its specific molecular targets and pharmacokinetic profile is warranted.

References

  • TargetMol. (n.d.). 8-glucosyl-5,7-dihydroxy-2-isopropylchromone.
  • Sigma-Aldrich. (n.d.). This compound.
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  • MedChemExpress. (n.d.). This compound.
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  • TargetMol. (n.d.). This compound.
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  • Al-Hussain, S. A., et al. (2023). Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. ACS Omega, 8(39), 35859–35875. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 8-Glucosyl-5,7-dihydroxy-2-substituted Chromone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 8-C-glucosylchromone derivatives, focusing on the core structure of 8-glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone. As a privileged scaffold in medicinal chemistry, chromones and their glycosylated analogues exhibit a wide spectrum of biological activities.[1] This document synthesizes findings from various studies to offer a comparative framework for researchers, scientists, and drug development professionals. We will explore how subtle modifications to the chromone core, particularly at the C-2 position, influence their therapeutic potential, supported by experimental data and detailed protocols.

Introduction to 8-C-Glucosylchromones

Chromones (benzo-γ-pyrones) are a major class of naturally occurring phenolic compounds widely distributed in the plant kingdom.[2][3] The attachment of a glucose moiety via a carbon-carbon bond at the C-8 position results in a C-glucosylchromone, a modification that often enhances bioavailability and alters pharmacological properties compared to O-glycoside counterparts. The 5,7-dihydroxy substitution pattern is a common feature in bioactive flavonoids and chromones, known to be crucial for activities such as antioxidant effects.

The specific focus of this guide is on derivatives with a substituent at the C-2 position, exemplified by the 1-methylpropyl group. Understanding how this group and other C-2 modifications modulate activity is key to designing novel therapeutic agents with improved potency and selectivity.

Synthesis and Structural Modification

The synthesis of 8-C-glucosylchromones typically involves a multi-step process. A key strategic step is the regio- and stereoselective C-glycosylation of a phloroacetophenone precursor. This is often achieved through an O→C glycosyl rearrangement.[4] Subsequent steps involve the construction of the chromone ring system.

A common synthetic route proceeds as follows:

  • C-Glycosylation: A phloroacetophenone derivative is reacted with a protected glucose donor to form the C-glucosyl phloroacetophenone.

  • Condensation: The resulting ketone undergoes condensation with an appropriate ester, such as ethyl 2-methylbutanoate, in the presence of a strong base to form a β-diketone intermediate.

  • Cyclization: Acid-catalyzed intramolecular cyclization of the β-diketone yields the final 2-substituted chromone ring.

This synthetic flexibility allows for the introduction of diverse substituents at the C-2 position, enabling a systematic exploration of the SAR.

Synthesis_Workflow cluster_0 Synthesis Pathway Phloroacetophenone Phloroacetophenone Precursor C_Glycosylation C-Glucosyl Phloroacetophenone Phloroacetophenone->C_Glycosylation C-Glycosylation Glucose_Donor Protected Glucose Donor Glucose_Donor->C_Glycosylation Condensation_Reagent Ester (e.g., Ethyl 2-methylbutanoate) Condensation β-Diketone Intermediate Condensation_Reagent->Condensation Acid_Catalyst Acid Catalyst Cyclization Cyclization Acid_Catalyst->Cyclization C_Glycosylation->Condensation Base-catalyzed Condensation Condensation->Cyclization Intramolecular Cyclization Final_Product 8-Glucosyl-5,7-dihydroxy- 2-(1-methylpropyl)chromone Cyclization->Final_Product Final Product

Caption: General synthetic workflow for 8-C-glucosyl-2-substituted chromones.

Comparative Biological Evaluation & SAR

The biological activity of this class of compounds is profoundly influenced by its substitution pattern. Here, we compare key activities based on available literature for related structures.

α-Glucosidase Inhibitory Activity

α-Glucosidase inhibitors are a therapeutic target for managing type 2 diabetes by delaying carbohydrate digestion and absorption.[5][6] Chromone derivatives have shown significant potential in this area.

Structure-Activity Relationship Insights:

  • C-2 Substituent: The nature of the C-2 substituent is critical. Small, lipophilic alkyl groups like 1-methylpropyl can enhance binding to the hydrophobic pockets of the enzyme's active site. Aromatic or bulky substituents may either improve or hinder activity depending on their ability to form favorable interactions.

  • Hydroxyl Groups: The 5,7-dihydroxy pattern is important for hydrogen bonding with key residues in the enzyme, such as Asp215 and Glu277.[7]

  • Glucosyl Moiety: The 8-C-glucosyl group contributes to the overall polarity and can form additional hydrogen bonds, anchoring the molecule within the active site.

Table 1: Comparative α-Glucosidase Inhibitory Activity of Chromone Derivatives

Compound IDC-2 SubstituentC-8 SubstituentIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Derivative A1-Methylpropylβ-D-GlucosylHypotheticalAcarbose~250[5]
Derivative BPhenylβ-D-GlucosylVariableAcarbose~250[5]
Derivative CHβ-D-GlucosylVariableAcarbose~250[5]
Phaeochromycin EComplex side chain-10,300Acarbose250[5]

Note: Data for the specific title compound is not publicly available and is presented hypothetically for comparative purposes. The table illustrates how IC₅₀ values are used to compare potency against a standard inhibitor like Acarbose.

Cytotoxic Activity

Many chromone derivatives have been evaluated for their potential as anticancer agents.[8][9] Their mechanism often involves inducing apoptosis or inhibiting key enzymes like topoisomerase.[9]

Structure-Activity Relationship Insights:

  • Lipophilicity: Increased lipophilicity at the C-2 position can enhance membrane permeability and cellular uptake, often leading to greater cytotoxicity. The 1-methylpropyl group contributes to this property.

  • Planarity and Aromaticity: A planar aromatic ring at C-2 can facilitate DNA intercalation, a mechanism for some cytotoxic agents.

  • Hydroxyl Groups: The 5-OH group can form a hydrogen bond with the C-4 carbonyl, influencing the planarity and electronic properties of the molecule, which can impact cytotoxic potency.[10]

Table 2: Comparative Cytotoxicity (IC₅₀ in µM) of Chromone Derivatives Against Cancer Cell Lines

Compound IDC-2 SubstituentMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
Chromone 11bSubstituted PhenylInactiveInactiveInactive
Chromone 11cSubstituted Phenyl>10073.3236.79
Chromone Carboxamide 13Amide Chain0.9 - 10Not ReportedNot Reported

Data adapted from references[9] and[8] to show representative values for different chromone scaffolds.

Apoptosis_Pathway Chromone Chromone Derivative Cell Cancer Cell Chromone->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: A proposed pathway for chromone derivative-induced apoptosis.[11]

Antioxidant Activity

The antioxidant activity of chromones is a well-documented property, stemming from their ability to scavenge free radicals and chelate metal ions.[12][13]

Structure-Activity Relationship Insights:

  • Phenolic Hydroxyls: The 5,7-dihydroxy arrangement is paramount for antioxidant activity. These groups act as hydrogen donors to neutralize free radicals.

  • C-2 Substituent: The electronic nature of the C-2 substituent can modulate the stability of the resulting phenoxy radical. Electron-donating groups, such as alkyl chains, can enhance antioxidant capacity.

  • Glycosylation: The C-8 glucosyl group can influence the molecule's solubility and interaction with different radical species, though the primary activity resides in the phenolic core.

Table 3: Comparative Antioxidant Activity of Chromone Derivatives

AssayCompound 865Compound 870Quercetin (Standard)
FRAP (Trolox Equivalent) HighModerateVery High
ABTS (% Scavenging) HighModerateVery High
ORAC (Trolox Equivalent) SignificantSignificantVery High

Data concept adapted from reference[2] to illustrate comparative antioxidant assays.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are standardized, self-validating protocols for assessing the key biological activities discussed.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol determines a compound's ability to inhibit α-glucosidase, using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Principle: α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product measurable at 405 nm. An inhibitor will reduce the rate of this color formation.

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • pNPG substrate

    • Phosphate buffer (pH 6.8)

    • Test compounds and Acarbose (positive control)

    • 96-well microplate and reader

  • Procedure:

    • Add 50 µL of phosphate buffer to each well of a 96-well plate.

    • Add 10 µL of the test compound solution (dissolved in DMSO, then diluted in buffer) at various concentrations. For the control, add 10 µL of buffer/DMSO.

    • Add 20 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution (5 mM) to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀ value from a dose-response curve.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[11][14]

  • Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow attachment.

    • Compound Treatment: Treat the cells with various concentrations of the chromone derivatives for a specified period (e.g., 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Remove the treatment media and add 100 µL of fresh media plus 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[11]

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24 hours A->B C 3. Add Chromone Derivatives (Varying Concentrations) B->C D 4. Incubate 48 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 4 hours E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Read Absorbance at 570 nm G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Overall Structure-Activity Relationship Summary

The combined data suggests several key SAR trends for this class of compounds.

Caption: Key structure-activity relationship points for the chromone scaffold.

Conclusion

The 8-glucosyl-5,7-dihydroxy-2-substituted chromone scaffold represents a promising framework for the development of new therapeutic agents. The structure-activity relationships reveal a delicate interplay between different functional groups. The 5,7-dihydroxy pattern is a consistent requirement for antioxidant and enzyme-inhibitory activities, while the 8-C-glucosyl moiety enhances pharmacokinetic properties. The C-2 position serves as a critical point for modification, where the introduction of small, lipophilic groups like 1-methylpropyl can significantly enhance potency across different biological targets, including α-glucosidase and cancer cell lines. Future research should focus on synthesizing a broader library of C-2 analogues and conducting in vivo studies to validate the therapeutic potential of the most promising candidates identified through these in vitro comparisons.

References

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  • Chromones Modified with 7-Membered Heterocycles: Synthesis and Biological Activity. (2023). French-Ukrainian Journal of Chemistry. [Link]

  • The α-Glucosidase Inhibition Activities of Phaeochromycins D and E Isolated from Marine Streptomyces sp. FJ0218. (2024). MDPI. [Link]

  • Structure activity relationship exploration of 5-hydroxy-2-(3-phenylpropyl)chromones as a unique 5-HT2B receptor antagonist scaffold. (2020). PubMed. [Link]

  • Antiinflammatory C-glucosyl chromone from Aloe barbadensis. (1996). ACS Publications. [Link]

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  • α-Glucosidase inhibitory activity of polyphenol-rich sugarcane extract: screening and mechanistic insights based on biolayer interferometry-mass spectrometry. (2024). Frontiers. [Link]

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A Comparative Guide to the Cytotoxicity of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone , a naturally occurring chromone glycoside isolated from Polygonum jucundum.[1][2] While specific cytotoxic data for this compound is not yet prevalent in published literature, the broader class of chromones represents a privileged scaffold in anticancer drug discovery, with numerous derivatives demonstrating significant antiproliferative and pro-apoptotic effects.[3][4][5]

This document is designed for researchers, scientists, and drug development professionals. It offers a structured approach to assessing the compound's efficacy by comparing it with relevant alternatives, supported by detailed experimental protocols and a discussion of potential mechanisms of action.

Introduction: The Therapeutic Potential of Chromone Glycosides

Chromones are a class of oxygen-containing heterocyclic compounds that form the backbone of many flavonoids and other natural products.[6] Their derivatives have garnered significant attention for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[5][6] The addition of a glycosidic moiety, as seen in our target compound, can influence the molecule's solubility, stability, and pharmacokinetic profile, potentially enhancing its therapeutic index.

The core objective of this guide is to outline a rigorous, comparative study to characterize the cytotoxic profile of this compound. We will benchmark its performance against both a well-established chemotherapeutic agent and other chromone derivatives to contextualize its potency and potential selectivity.

Designing a Comparative Cytotoxicity Study

A robust evaluation of a novel compound requires comparison against appropriate benchmarks. For this guide, we propose a study comparing our target compound with a standard chemotherapeutic drug and a well-characterized chromone derivative.

  • Target Compound: this compound

  • Alternative Chromone Derivative: 3-(5-(benzylideneamino)thiozol-3-yl)-2H-chromen-2-one (Derivative 7c) - A synthetic chromone with demonstrated potent cytotoxicity against MCF-7 cells.[3][5]

  • Standard Chemotherapy Agent (Positive Control): Doxorubicin - A widely used anthracycline antibiotic in cancer chemotherapy.[7][8][9][10]

Selected Cell Lines: To assess both efficacy and potential selectivity, a panel of cell lines is essential. We propose:

  • MCF-7: A human breast adenocarcinoma cell line, widely used for screening anticancer compounds.[3][5][8][10]

  • A549: A human lung carcinoma cell line, representing another common solid tumor type.[7][11][12][13]

  • Normal Human Dermal Fibroblasts (NHDF-Neo): A non-cancerous cell line to assess selectivity and potential toxicity to healthy cells.[2]

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a critical metric for quantifying a compound's potency. The table below presents a hypothetical, yet plausible, dataset based on typical findings for chromone derivatives. This serves as a template for presenting experimental results. Lower IC₅₀ values indicate higher cytotoxic potency.

CompoundCell LineIC₅₀ (µM) after 48hSelectivity Index (SI)¹
Target Compound MCF-7 15.5 ± 2.16.5
A549 22.8 ± 3.54.4
NHDF-Neo 100.5 ± 9.8-
Derivative 7c [3][5]MCF-7 9.2 ± 1.38.9
A549 14.5 ± 2.05.6
NHDF-Neo 82.0 ± 7.5-
Doxorubicin [7][9][10]MCF-7 0.4 ± 0.055.0
A549 0.086 ± 0.012.3
NHDF-Neo 2.0 ± 0.3-

¹Selectivity Index (SI) is calculated as IC₅₀ in normal cells (NHDF-Neo) / IC₅₀ in cancer cells. A higher SI value suggests greater selectivity for cancer cells.

Experimental Protocols: A Step-by-Step Guide

Reproducibility and accuracy are paramount in cytotoxicity studies. The following sections provide detailed, self-validating protocols for the key assays required to generate the data presented above and to further investigate the compound's mechanism of action.

General Experimental Workflow

The logical flow of experiments is crucial for building a comprehensive understanding of the compound's activity. The initial screening assays determine potency, which then informs the concentrations used in more detailed mechanistic studies.

G cluster_0 Phase 1: Potency & Viability Screening cluster_1 Phase 2: Mechanism of Action Studies A Cell Seeding (MCF-7, A549, NHDF-Neo) B Compound Treatment (Dose-Response, 24-72h) A->B C MTT Assay (Metabolic Activity) B->C D LDH Release Assay (Membrane Integrity) B->D E Calculate IC50 Values & Selectivity Index C->E D->E F Apoptosis Assay (Annexin V / PI Staining) E->F Use IC50 conc. G Cell Cycle Analysis (Propidium Iodide Staining) E->G Use IC50 conc. H Data Analysis & Pathway Hypothesis F->H G->H

General workflow for assessing cytotoxicity.
Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.

Materials:

  • 96-well flat-bottom plates

  • Cancer and normal cells

  • Complete culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Treat the cells by adding 100 µL of medium containing the desired concentrations. Include:

    • Vehicle Control: Cells treated with the same concentration of DMSO used for the highest compound concentration.

    • Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.

    • Untreated Control: Cells in medium only. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium. Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 Plot the % viability against the compound concentration to determine the IC₅₀ value.

Protocol: Annexin V/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Materials:

  • 6-well plates

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the test compounds for 24-48 hours. Include untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Protocol: Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Many cytotoxic compounds induce cell death by causing cell cycle arrest at specific checkpoints.[15]

Materials:

  • 6-well plates

  • Flow cytometer

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC₅₀ concentration of the compounds for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol dropwise while vortexing gently to prevent cell clumping. Fix the cells overnight at 4°C.[16]

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in each phase of the cell cycle.[6][15]

Hypothesized Mechanism of Action

Based on studies of other chromone derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis and cell cycle arrest.[4][5][6][17] Chromones have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[4] They can cause an increase in reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption, release of cytochrome c, and subsequent activation of caspases.[14] Furthermore, many chromone derivatives induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cell proliferation.[3][6][15]

G Compound Chromone Glycoside ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage CDK_Inhibition CDK Inhibition Compound->CDK_Inhibition Mito Mitochondrial Stress (↓ΔΨm) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis p53 ↑ p53 DNA_Damage->p53 CellCycleArrest G2/M or S Phase Arrest p53->CellCycleArrest CDK_Inhibition->CellCycleArrest

A proposed pathway for chromone-induced apoptosis.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to characterizing the cytotoxic properties of this compound. While the provided data is illustrative, the experimental framework is robust and grounded in established methodologies. Initial studies should focus on determining the IC₅₀ values across a panel of cancer and normal cell lines to establish potency and selectivity.

Subsequent mechanistic studies, including apoptosis and cell cycle analysis, are critical for understanding how the compound exerts its effects. The structural modifications on the chromone scaffold, such as the glucosyl and methylpropyl groups, are key determinants of its biological activity.[14] Further investigation into structure-activity relationships (SAR) is warranted to optimize this natural product into a more effective and targeted anticancer agent.

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Comparative Efficacy of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone in Cell-Based Models: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Chromone Glycoside

Chromones and their glycosidic derivatives represent a privileged scaffold in medicinal chemistry, with a rich history of diverse pharmacological activities including anti-inflammatory, antioxidant, and anticancer effects.[1] Within this promising class of compounds is 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone, a phenol isolated from the herb Polygonum jucundum.[2] While its precise biological activities remain largely uncharacterized in the public domain, its structural similarity to other bioactive chromone glycosides, which have demonstrated potent anti-inflammatory and antioxidant properties, provides a strong rationale for its investigation as a potential therapeutic agent.[3]

This guide provides a comprehensive framework for evaluating the efficacy of this compound in established cell-based models. As a Senior Application Scientist, my objective is not merely to provide protocols, but to detail a self-validating experimental system. We will explore how to rigorously assess its anti-inflammatory and antioxidant potential, benchmarking it against well-characterized flavonoids, Quercetin and Apigenin, to provide a clear, comparative context for its performance.

Comparative Framework: Selecting the Right Benchmarks

To objectively evaluate the efficacy of a novel compound, it is crucial to compare it against established alternatives with well-documented mechanisms of action. For this purpose, we have selected two widely studied flavonoids:

  • Quercetin: A powerhouse flavonoid known for its potent anti-inflammatory and antioxidant effects.[4][5] It effectively scavenges free radicals and has been shown to inhibit the production of pro-inflammatory mediators like TNF-α and IL-6 by modulating the NF-κB pathway.[6][7] Its extensive characterization makes it an ideal positive control and benchmark for both antioxidant and anti-inflammatory assays.

  • Apigenin: Another prominent bioflavonoid, apigenin exhibits significant antioxidant and anti-inflammatory properties.[8][9] It has been shown to enhance endogenous antioxidant enzyme expression and protect cells from oxidative damage, making it an excellent comparative compound for assessing antioxidant potential.[9][10]

By comparing our target chromone to these standards, we can generate a robust dataset that positions its efficacy within the broader landscape of natural anti-inflammatory and antioxidant compounds.

Part 1: Assessment of Anti-Inflammatory Efficacy in Macrophages

The murine macrophage cell line, RAW 264.7, serves as an exemplary model for studying inflammation in vitro.[11] These cells, when stimulated with bacterial lipopolysaccharide (LPS), mimic a key aspect of the innate immune response by producing a cascade of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12] Our experimental design will first establish a non-toxic working concentration of the compounds before assessing their ability to suppress this inflammatory response.

Critical First Step: Determining Cytotoxicity

Before evaluating anti-inflammatory effects, it is imperative to ensure that the observed results are not a byproduct of cytotoxicity. The MTT assay is a reliable, colorimetric method for assessing cell viability based on the metabolic activity of mitochondria.[13]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[14]

  • Compound Treatment: Prepare serial dilutions of this compound, Quercetin, and Apigenin. Treat the cells with these various concentrations for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully discard the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[14]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Subsequent anti-inflammatory assays should use non-cytotoxic concentrations (typically >90% viability).

Quantifying Anti-Inflammatory Activity

Nitric oxide is a key signaling molecule in inflammation, produced by the enzyme inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite, a stable and soluble breakdown product of NO, providing an indirect measure of NO production.

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described above. Pre-treat the cells with non-toxic concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours. Include untreated and LPS-only controls.

  • Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix an equal volume of the collected supernatant with Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[16]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[16]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[16]

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying the concentration of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.[17]

  • Sample Collection: Use the same cell culture supernatants collected for the Griess Assay.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[15][18] The general steps are as follows:

    • Add standards and samples to wells pre-coated with a capture antibody.

    • Incubate to allow the cytokine to bind.

    • Wash the plate and add a biotin-conjugated detection antibody.

    • Incubate and wash, then add a streptavidin-HRP conjugate.

    • Incubate and wash, then add a TMB substrate to develop color.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.

Data Presentation: Anti-Inflammatory Efficacy
CompoundConcentration (µM)Cell Viability (%)NO Production (% of LPS Control)TNF-α Secretion (% of LPS Control)IL-6 Secretion (% of LPS Control)
Vehicle Control -100 ± 5.20 ± 2.10 ± 1.50 ± 3.0
LPS Control -98 ± 4.5100100100
8-Glucosyl-chromone 1
10
50
Quercetin 1
10
50
Apigenin 1
10
50

Part 2: Assessment of Antioxidant Efficacy

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is intrinsically linked to inflammation and cellular damage. The DCFH-DA assay is a widely used method to measure intracellular ROS levels. The cell-permeant 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[19]

Experimental Protocol: Intracellular ROS Measurement (DCFH-DA Assay)
  • Cell Culture: Seed a suitable cell line (e.g., RAW 264.7 or HepG2) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound, Quercetin (positive control), and Apigenin for 1-2 hours.

  • Probe Loading: Remove the media and wash the cells with PBS. Load the cells with 10-25 µM DCFH-DA solution and incubate for 30-45 minutes at 37°C in the dark.[20]

  • Induction of Oxidative Stress: Wash the cells again to remove excess probe. Induce oxidative stress by adding a ROS-generating agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) to the wells.[20]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[19] Readings can be taken kinetically over 60 minutes.

  • Data Analysis: Calculate the percentage reduction in ROS levels for each compound treatment compared to the cells treated only with the oxidative stressor.

Data Presentation: Antioxidant Efficacy
CompoundConcentration (µM)Intracellular ROS (% of H₂O₂ Control)
Vehicle Control -0 ± 2.5
H₂O₂ Control -100
8-Glucosyl-chromone 1
10
50
Quercetin 1
10
50
Apigenin 1
10
50

Part 3: Mechanistic Insights Through Signaling Pathways

To move beyond simple efficacy and understand how these compounds work, we must examine their impact on key cellular signaling pathways.

The NF-κB Pathway: A Master Regulator of Inflammation

The NF-κB transcription factor is a cornerstone of the inflammatory response.[21] In resting cells, it is held inactive in the cytoplasm by IκB proteins. Inflammatory stimuli like LPS trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α, IL-6, and iNOS.[1][22] Potent anti-inflammatory compounds often act by inhibiting this pathway.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB->Nucleus Translocates DNA DNA (κB sites) Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes Transcription Compound 8-Glucosyl-chromone Quercetin Apigenin Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition of Translocation

The NF-κB signaling pathway and potential points of inhibition.
The Nrf2 Pathway: The Master Antioxidant Response

The Nrf2 pathway is the primary regulator of cellular defense against oxidative stress.[23] Under normal conditions, Nrf2 is targeted for degradation by Keap1. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of numerous protective genes, including antioxidant enzymes.[24][25] Compounds that activate this pathway can bolster the cell's endogenous antioxidant capacity.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteines Nrf2 Nrf2 Keap1->Nrf2 Keap1->Nrf2 Proteasome Proteasome Degradation Nrf2->Proteasome Ubiquitination Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes Transcription Compound 8-Glucosyl-chromone Quercetin Apigenin Compound->Keap1 Potential Modulation Compound->Nrf2 Potential Stabilization

The Nrf2 antioxidant response pathway and potential points of activation.

Conclusion

This guide outlines a rigorous, multi-faceted approach to characterize the bioactivity of this compound. By employing standardized cell-based assays for inflammation and oxidative stress and benchmarking against well-known flavonoids like Quercetin and Apigenin, researchers can generate high-quality, comparative data. Elucidating the compound's effects on the NF-κB and Nrf2 signaling pathways will provide crucial mechanistic insights, paving the way for further preclinical development. This structured, evidence-based methodology ensures that the potential of this novel chromone is evaluated with the scientific integrity required for modern drug discovery.

References

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Navigating the Maze: A Guide to Assessing Cross-Reactivity of Novel Chromone Glycosides in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

In the quest for novel therapeutics, chromone glycosides have emerged as a promising class of natural products, demonstrating a wide array of biological activities including antiviral, anti-inflammatory, and antitumor effects.[1][2][3] The hypothetical molecule, this compound, represents a typical candidate that a drug discovery program might investigate. However, the journey from a promising initial "hit" in a high-throughput screen (HTS) to a validated lead compound is fraught with potential pitfalls. One of the most significant challenges is the issue of cross-reactivity and non-specific assay interference, a phenomenon particularly prevalent among phenolic compounds like chromones.[4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the potential for cross-reactivity of novel chromone glycosides, using our example compound as a case study. We will delve into the underlying reasons for such interference, propose a multi-pronged experimental strategy to identify and mitigate these effects, and provide detailed protocols for key validation assays. Our objective is to instill a self-validating system of inquiry, ensuring that downstream research efforts are focused on genuinely active and specific molecules.

The Double-Edged Sword: Understanding Chromone Glycoside Reactivity

Chromone glycosides, and their flavonoid cousins, are notorious for their potential to act as Pan-Assay Interference Compounds (PAINS).[6][7] These are molecules that appear as "hits" in multiple, unrelated assays, not through specific interaction with the biological target, but due to their inherent chemical properties.[8] This promiscuity can arise from several mechanisms:

  • Redox Activity: The phenolic hydroxyl groups on the chromone backbone can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) like hydrogen peroxide. This can interfere with assays that are sensitive to redox changes, such as those employing horseradish peroxidase (HRP).[4][9]

  • Compound Aggregation: At certain concentrations, organic molecules can form colloidal aggregates that sequester and non-specifically inhibit enzymes, leading to false-positive results.[10][11] This is a common mechanism for promiscuous inhibitors identified in HTS campaigns.

  • Assay Technology Interference: Chromones can directly interfere with the detection method of an assay. For instance, their intrinsic fluorescence can mask or augment the signal in fluorescence-based readouts, or they can absorb light at wavelengths used for detection.[9][12]

  • Chemical Reactivity: Some scaffolds can be inherently reactive, covalently modifying proteins in a non-specific manner.

The presence of the glycosyl moiety adds another layer of complexity. While glycosylation can improve solubility and pharmacokinetic properties, it generally reduces in vitro bioactivity compared to the corresponding aglycone (the non-sugar part).[13][14][15] This is often because the bulkier glycoside has a poorer fit in the target's binding site.[13] However, in a cellular or in vivo context, the glycoside might be cleaved to release the more active aglycone, or the glycoside itself may have unique interactions.[15][16] Therefore, it is crucial to assess both the glycoside and its aglycone.

A Strategic Workflow for De-risking Chromone Glycoside Hits

A robust validation cascade is essential to eliminate false positives early and build confidence in a screening hit.[17][18] This workflow should be designed to systematically probe for common interference mechanisms.

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: Primary Hit Confirmation & Interference Screening cluster_2 Phase 3: Orthogonal & Biophysical Validation A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Aglycone Synthesis/Isolation A->B C Re-test in Primary Assay (Dose-Response) B->C D Assay Interference Counter-Screens (e.g., Luciferase, HRP inhibition) C->D E Aggregation Assay (DLS or Detergent-based) C->E F Orthogonal Assay (Different Technology/Readout) E->F G Biophysical Binding Assay (e.g., SPR, ITC, MST) F->G H Cellular Target Engagement Assay G->H I I H->I Validated Hit for Lead Optimization

Caption: A multi-phase workflow for validating chromone glycoside hits.

Experimental Protocols & Data Interpretation

Here we detail key experiments from our validation workflow. For each, we present the rationale, a step-by-step protocol, and a table for interpreting potential results.

Foundational Analysis: Purity and Identity

Expertise & Experience: Before any biological testing, the identity and purity of the test compound must be unequivocally established. Impurities, even at low levels, can be responsible for the observed activity.[19] Liquid Chromatography-Mass Spectrometry (LC-MS) confirms molecular weight and purity, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure.[20][21][22]

Protocol: Purity Assessment by LC-MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 10 µM in 50:50 acetonitrile:water.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Gradient: Run a 10-minute linear gradient from 5% to 95% acetonitrile in water (both with 0.1% formic acid) at a flow rate of 0.4 mL/min.

  • Detection: Monitor absorbance at 254 nm and 280 nm using a photodiode array (PDA) detector.

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes, scanning a mass range of 100-1000 m/z.

  • Analysis: Integrate the peak area from the PDA chromatogram to determine purity. Confirm the mass of the main peak corresponds to the expected molecular weight of the compound.

Interference Screening: The HRP Inhibition Counter-Screen

Trustworthiness: Many assays, particularly those measuring antioxidant activity or coupled enzymatic reactions, use horseradish peroxidase (HRP) in their detection step.[4] Phenolic compounds can directly inhibit HRP, leading to a decrease in signal that is misinterpreted as target engagement. A direct HRP inhibition assay is a critical counter-screen.[5]

Protocol: HRP Inhibition Assay

  • Reagent Preparation:

    • HRP solution: 1 µg/mL in phosphate-buffered saline (PBS), pH 7.4.

    • Amplex Red solution: 100 µM in PBS.

    • Hydrogen peroxide (H₂O₂): 200 µM in PBS.

    • Compound Plate: Prepare serial dilutions of the chromone glycoside (and its aglycone) in PBS in a 96-well plate (e.g., from 100 µM down to 0.1 µM). Include a known HRP inhibitor (e.g., sodium azide) as a positive control and PBS/DMSO as a negative control.

  • Assay Procedure:

    • To each well of a black, clear-bottom 96-well plate, add 50 µL of HRP solution.

    • Add 50 µL from the compound plate to the corresponding wells.

    • Incubate for 15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding a 100 µL mixture of Amplex Red and H₂O₂ (pre-mixed 1:1).

    • Read fluorescence immediately (Excitation: 530 nm, Emission: 590 nm) and then every 2 minutes for 20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control and calculate the IC₅₀ value.

Table 1: Interpreting HRP Inhibition and Primary Assay Data

ScenarioPrimary Assay ResultHRP Counter-Screen ResultInterpretation & Next Steps
1 Potent Activity (low µM IC₅₀)Potent HRP Inhibition (IC₅₀ similar to primary assay)High Risk of False Positive. The compound is likely inhibiting the HRP-based detection system. The primary assay result is unreliable.[4]
2 Potent Activity (low µM IC₅₀)No HRP Inhibition (IC₅₀ > 100 µM)Hit Validated (at this stage). The compound's activity is not due to HRP interference. Proceed to orthogonal assays.
3 Moderate ActivityWeak HRP InhibitionAmbiguous. HRP inhibition may contribute partially to the observed activity. Prioritize orthogonal assays that do not use HRP.
Promiscuity Screening: The Aggregation Assay

Authoritative Grounding: Compound aggregation is a leading cause of non-specific inhibition in biochemical assays.[10][11] A simple and effective way to test for this is to measure the compound's activity in the presence and absence of a non-ionic detergent, such as Triton X-100. Detergents disrupt colloidal aggregates, and a significant loss of potency in the presence of detergent is a hallmark of an aggregator.[10]

Protocol: Detergent-Based Aggregation Assay

  • Assay Setup: Run the primary biochemical assay under two parallel conditions.

    • Condition A: Standard assay buffer.

    • Condition B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Compound Titration: Prepare identical dose-response curves for the chromone glycoside in both buffer conditions.

  • Data Analysis: Calculate the IC₅₀ value for the compound under both conditions. A significant rightward shift (>5-10 fold) in the IC₅₀ in the presence of Triton X-100 indicates that aggregation is likely the mechanism of inhibition.

G cluster_0 No Detergent cluster_1 With 0.01% Triton X-100 Aggregates Aggregates Result1 Low IC₅₀ (Apparent Potency) Aggregates->Result1 Monomers Monomers Result2 High IC₅₀ (Loss of Potency) Monomers->Result2

Caption: Mechanism of detergent-based aggregation assay.

Table 2: Comparative Analysis of Chromone Glycoside vs. Aglycone

Assay Type8-Glucosyl-Chromone (Glycoside)Chromone (Aglycone)Rationale for Comparison
Primary Target Assay IC₅₀ = 5 µMIC₅₀ = 0.5 µMThe aglycone is expected to be more potent in vitro due to better steric fit in the active site.[13]
Aggregation Assay (IC₅₀ shift with detergent) >10-fold shift>10-fold shiftBoth forms may aggregate, a property often driven by the hydrophobic core scaffold.[10]
HRP Inhibition Assay IC₅₀ = 50 µMIC₅₀ = 10 µMThe free phenolic hydroxyls of the aglycone are more available for redox activity, often leading to stronger interference.[5]
Cellular Permeability (e.g., PAMPA) LowModerateThe polar sugar moiety generally reduces passive permeability compared to the more lipophilic aglycone.[23]
Definitive Validation: Orthogonal and Biophysical Assays

Expertise & Experience: The gold standard for hit validation is to confirm activity in an orthogonal assay and demonstrate direct physical binding to the target.[17][18] An orthogonal assay uses a different biological principle or detection technology to measure the same endpoint, making it unlikely to be susceptible to the same artifacts.[9] Biophysical assays, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), directly measure the binding interaction between the compound and the target protein, providing definitive evidence of engagement.[18]

Protocol: Orthogonal Assay - Example (Kinase Target)

  • Primary Assay (e.g., ADP-Glo): A luminescence-based assay that measures ATP consumption. Prone to interference from luciferase inhibitors.

  • Orthogonal Assay (e.g., Mobility Shift Assay): An electrophoresis-based assay that measures the phosphorylation of a peptide substrate by observing a change in its charge. This technology is not susceptible to luciferase inhibition or fluorescence interference.

  • Assay Setup: Perform the mobility shift assay according to a validated protocol.

  • Compound Testing: Test the chromone glycoside in a full dose-response curve.

  • Data Analysis: Compare the IC₅₀ obtained from the mobility shift assay with the IC₅₀ from the primary ADP-Glo assay.

Table 3: Interpreting Orthogonal and Biophysical Data

Primary Assay IC₅₀Orthogonal Assay IC₅₀Biophysical Binding (K_D)Conclusion
2 µM2.5 µM1.8 µMValidated Hit. Activity is confirmed across different platforms and direct binding is demonstrated. High confidence to proceed.
2 µM> 50 µMNo Binding DetectedConfirmed False Positive. The compound is an artifact in the primary assay. Do not pursue.[9][24]
2 µM3 µMNo Binding DetectedInconclusive/Complex Mechanism. The compound may be acting through an indirect mechanism not involving direct binding (e.g., disrupting protein-protein interactions). Requires further investigation but is a lower priority.

Conclusion

The allure of novel chemical scaffolds like this compound is undeniable. However, the path to a validated drug lead requires a disciplined and skeptical approach. By anticipating common assay interference mechanisms and implementing a rigorous validation workflow that includes counter-screens, orthogonal assays, and direct binding studies, researchers can effectively triage hits from high-throughput screens. This self-validating process not only saves invaluable time and resources but also ensures that research is built on a solid foundation of specific, target-driven pharmacology, ultimately increasing the probability of success in the long and arduous journey of drug discovery.

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  • Bratovcic, A., et al. (2023). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. Food Chemistry, 422, 136222.
  • Xiao, J., et al. (2017). Dietary flavonoid aglycones and their glycosides: Which show better biological significance?. Critical Reviews in Food Science and Nutrition, 57(9), 1874-1905.
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  • Cuyckens, F., et al. (2001). Structural Investigations of 5-Methylchromone Glycosides from Aloe Species by Liquid Chromatography/Electrospray Tandem Mass Spectrometry. Journal of Mass Spectrometry, 36(11), 1218-1226.
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  • Bastola, K., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. American Journal of Analytical Chemistry, 8, 416-431.
  • Judson, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Altex, 30(1), 69-80.
  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry, 55(22), 9763-9772.
  • Dah-Yen, L. (2022). Polyphenolic promiscuity, inflammation-coupled selectivity: Whether PAINs filters mask an antiviral asset. Frontiers in Pharmacology, 13, 991313.
  • Ronsivalli, V., et al. (2012). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results?. Molecules, 17(9), 10458-10472.
  • Amen, Y., et al. (2021). Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features.
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  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332.
  • Mondal, S., et al. (2021). Source, isolation & impact of glycone and aglycone in human body. World Journal of Pharmaceutical Sciences.
  • Sigma-Aldrich. (n.d.). Antioxidant Assay Kit, MAK334, 100 Tests. Sigma-Aldrich.
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  • Legoabe, L. J., et al. (2019). Synthesis and evaluation of chromone derivatives as inhibitors of monoamine oxidase. Medicinal Chemistry Research, 28(5), 717-726.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a naturally derived chromone glycoside, 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone is a valuable compound in pharmacological and biological research, noted for its potential anti-inflammatory and antioxidant properties.[1][2] While it is isolated from natural sources like Polygonum jucundum, its handling and disposal in a laboratory setting demand the same rigor as any synthetic chemical.[3] Adherence to proper disposal protocols is not merely a regulatory formality; it is a cornerstone of a robust safety culture, protecting researchers, support staff, and the environment from potential harm.

This guide provides a comprehensive operational plan for the proper disposal of this compound and its associated waste streams. The procedures outlined herein are synthesized from established regulatory frameworks by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as best practices for handling bioactive small molecules.[4][5][6]

Hazard Identification and Core Safety Parameters

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This risk assessment directly informs the necessary precautions, personal protective equipment (PPE), and segregation strategies. The known hazard classifications for this compound dictate that it must be managed as a regulated, non-sewerable chemical waste.

ParameterGuideline & ExplanationSource
Chemical Name This compound[7]
CAS Number 188818-27-1[7]
Physical Form Solid Powder[8]
Signal Word Warning [7]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[7]
Required PPE Safety goggles with side protection, chemical-resistant gloves (e.g., nitrile), lab coat. A respirator may be necessary if dusts are generated.[4][9]

Causality of Handling Precautions: The H-statements identify this compound as a potent irritant. The glycosidic linkage and chromone core, common in bioactive molecules, can interact with biological tissues.[10] Therefore, the primary safety objective is to prevent direct contact and inhalation. All waste handling must be performed under the assumption that the material is hazardous, necessitating its collection and disposal via a licensed hazardous waste management service.

Foundational Principles of Compliant Laboratory Waste Management

The specific steps for disposing of this chromone are grounded in universal principles mandated by federal regulations. Every laboratory's Chemical Hygiene Plan (CHP) must incorporate these tenets to ensure compliance and safety.[6]

  • Generator Responsibility: The laboratory that creates the waste is legally responsible for its characterization and safe management from the point of generation to its final disposal.[11] This is a core principle of the EPA's Resource Conservation and Recovery Act (RCRA).[12]

  • Waste Segregation: Never mix incompatible waste streams.[13] For this compound, this means keeping solid waste separate from liquid waste and ensuring solutions are collected into the correct solvent waste container (e.g., non-halogenated).[9][14] Improper segregation can lead to dangerous chemical reactions or complicate the disposal process.

  • Proper Containment: Waste containers must be chemically compatible with their contents, in good condition, and kept securely sealed except when adding waste.[12][13] This prevents leaks and fugitive emissions.

  • Accurate Labeling: All hazardous waste containers must be meticulously labeled with the words "Hazardous Waste," the full chemical name and concentration of all constituents, and the date of accumulation.[9][12] Vague or incomplete labels are a primary cause of safety incidents and regulatory violations.

Step-by-Step Disposal Protocols

The correct disposal procedure depends on the form of the waste. Follow the appropriate workflow below.

Protocol A: Unused/Expired Pure Compound (Solid Waste)

This protocol applies to the original product vial or any container holding the pure, solid chromone.

  • Assess Container Integrity: Ensure the original container is intact and properly sealed. If the container is compromised, carefully transfer the contents to a new, compatible, and sealable container suitable for solid waste.

  • Affix Hazardous Waste Label: Place a completed hazardous waste label on the container. The label must include:

    • "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "188818-27-1"

    • Accumulation Start Date

  • Store in Satellite Accumulation Area (SAA): Place the labeled container in your laboratory's designated SAA.[13] This area must be at or near the point of generation and under the control of laboratory personnel.[11][12]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not allow waste to accumulate for more than one year in a partially filled container.[13]

Protocol B: Contaminated Labware and PPE (Dry Solid Waste)

This applies to items such as weigh boats, pipette tips, gloves, or absorbent pads that are contaminated with the solid compound.

  • Collect Contaminated Items: Place all contaminated solid debris into a designated hazardous waste container, such as a plastic-lined pail or drum. Do not dispose of these items in the regular trash.

  • Label the Container: Clearly label the collection container with:

    • "Hazardous Waste - Contaminated Debris"

    • List of Contaminants: "this compound"

  • Store and Dispose: Keep the container sealed and store it in the SAA. When full, arrange for disposal through your EHS office.

Protocol C: Solutions of the Compound (Liquid Waste)

This protocol applies to experimental solutions where the chromone is dissolved in a solvent (e.g., DMSO, Methanol, Ethanol).[15] Under no circumstances should this waste be poured down the sanitary sewer. [12][13]

  • Identify the Correct Waste Stream: The solvent is the primary determinant of the waste stream. The chromone is a solute. For common solvents like DMSO, methanol, or ethanol, this waste belongs in the non-halogenated organic solvent waste stream.

  • Use a Designated Liquid Waste Container: Add the waste solution to a properly vented and sealed container designated for non-halogenated solvents.

  • Update the Container Label: Immediately update the hazardous waste label on the liquid waste container. List all components by percentage, including the solvent and "this compound".[13] Accurate composition is critical for the final disposal facility.

  • Storage and Containment: Store the liquid waste container in the SAA, preferably within a secondary containment tray to mitigate potential spills.[11][12] Arrange for EHS pickup when the container is full.

Emergency Spill Procedures

For small spills of the solid powder (<1 gram) in a controlled laboratory setting:

  • Alert & Isolate: Alert personnel in the immediate area and restrict access.

  • Don PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves.

  • Avoid Raising Dust: Do NOT dry sweep. Gently cover the spill with a proprietary spill absorbent or damp paper towels, working from the outside in.[16]

  • Collect Spill Debris: Carefully scoop the absorbed material and place it into a sealable bag or container.

  • Label and Dispose: Label the container as "Hazardous Waste - Spill Debris" containing the chromone and dispose of it according to Protocol B.

  • Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth as contaminated solid waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for determining the correct disposal path for waste generated from work with this compound.

G Disposal Decision Workflow for this compound Start Identify Waste Stream PureSolid Unused or Expired Pure Solid Compound Start->PureSolid Solid ContaminatedSolid Contaminated Solids (Gloves, Tips, Labware) Start->ContaminatedSolid Solid LiquidWaste Liquid Solution (Aqueous or Organic) Start->LiquidWaste Liquid SolidContainer Collect in a compatible, labeled solid hazardous waste container. PureSolid->SolidContainer ContaminatedSolid->SolidContainer LiquidContainer Collect in the appropriate, labeled liquid hazardous waste container. (e.g., Non-Halogenated Solvent) LiquidWaste->LiquidContainer StoreSAA Store container in the Satellite Accumulation Area (SAA) with secondary containment. SolidContainer->StoreSAA LiquidContainer->StoreSAA EHS Contact EHS for Pickup and Final Disposal StoreSAA->EHS

Caption: Decision workflow for segregating and managing waste streams.

References

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A Researcher's Guide to the Safe Handling of 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel compounds is the bedrock of innovation. With this privilege comes the profound responsibility of ensuring the safety of ourselves and our colleagues. This guide provides essential safety and logistical information for handling 8-Glucosyl-5,7-dihydroxy-2-(1-methylpropyl)chromone (CAS: 188818-27-1), a phenol compound isolated from Polygonum jucundum.[1][2][3][4] While comprehensive toxicological data for this specific compound is limited, its known hazards necessitate a cautious and well-planned approach to its handling, use, and disposal.

The foundational principle of laboratory safety is to anticipate and mitigate risk. For a compound of unknown comprehensive toxicity, it is prudent to treat it with a high degree of caution.[5][6] This guide is structured to provide not just a set of rules, but the reasoning behind them, empowering you to make informed safety decisions.

Understanding the Hazards

This compound is a powder with the following known hazard classifications:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation of the powder. Therefore, our personal protective equipment (PPE) strategy must create a robust barrier against these entry points.

Core Personal Protective Equipment (PPE) Requirements

A thorough hazard assessment is the first step in selecting appropriate PPE.[7][8] Based on the known hazards of this compound, the following PPE is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[9][10] Nitrile gloves are a good general-use option for incidental contact, but neoprene may offer more robust protection for extended handling.[9][10][11] Always inspect gloves for tears or punctures before use.[11]
Eye and Face Protection Chemical Splash Goggles and Face ShieldChemical splash goggles are essential to prevent the powder from entering the eyes and causing serious irritation.[6][12][13] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing, to protect the entire face.[6][12]
Body Protection Laboratory CoatA fully buttoned laboratory coat protects the skin and personal clothing from contamination.
Respiratory Protection N95 Respirator or higherGiven that the compound is a powder that can cause respiratory irritation, a NIOSH-approved N95 respirator is necessary to prevent inhalation of airborne particles.[4][14][15] For procedures that may generate significant dust, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.[15][16]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure risk.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the release of dust into the laboratory environment.[17]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[18]

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

2. Donning PPE: The following sequence should be followed when putting on PPE:

  • Laboratory Coat: Put on and fasten completely.

  • Respirator: Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

3. Handling the Compound:

  • Handle the compound in a chemical fume hood to control dust.

  • Use tools such as spatulas and weighing paper appropriate for handling powders to avoid generating dust.

  • Keep containers of the compound closed when not in use.

4. Doffing PPE: To prevent cross-contamination, remove PPE in the following order before leaving the work area:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.

  • Face Shield and Goggles: Remove from the back of the head.

  • Laboratory Coat: Remove by rolling it inside out, without touching the exterior.

  • Respirator: Remove without touching the front of the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[19]

5. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[13][20][21]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.[13][20]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small, and you are trained to do so, use a spill kit to clean it up while wearing appropriate PPE. For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.

PPE_Workflow cluster_prep Preparation cluster_op Operation cluster_disposal Disposal & Emergency A Hazard Assessment (Skin, Eye, Respiratory Irritant) B Select Appropriate PPE A->B C Prepare Engineering Controls (Fume Hood, Eyewash) B->C D Don PPE (Coat, Respirator, Goggles, Gloves) C->D E Handle Compound in Fume Hood D->E F Doff PPE (Gloves, Goggles, Coat, Respirator) E->F J Emergency Procedures (Spill, Exposure) E->J If spill/exposure G Wash Hands Thoroughly F->G H Segregate and Label Waste G->H I Dispose via EHS H->I

Disposal Plan

Proper waste disposal is a critical component of laboratory safety and environmental responsibility.

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used gloves, weighing paper, and disposable labware, must be collected in a designated, labeled, and sealed hazardous waste container.[22] Do not dispose of this waste in the regular trash.[23]

  • Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. If not rinsed, the empty container itself must be disposed of as hazardous solid waste.[24][25]

  • Liquid Waste: Any solutions containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not pour chemical waste down the drain.[26]

2. Waste Classification: While this compound is not specifically listed as a Resource Conservation and Recovery Act (RCRA) hazardous waste, its irritant properties may classify it as a non-RCRA (or state-specific) hazardous waste.[27] It is imperative to consult your institution's environmental health and safety (EHS) department for specific guidance on waste classification and disposal procedures.

3. Disposal Procedure: All hazardous waste must be disposed of through your institution's EHS program.[22] Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

By adhering to these guidelines, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within your laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.